(R)-(-)-2-Methylglutaric Acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-methylpentanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O4/c1-4(6(9)10)2-3-5(7)8/h4H,2-3H2,1H3,(H,7,8)(H,9,10)/t4-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQYCMVICBNBXNA-SCSAIBSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1115-81-7 | |
| Record name | 2-Methylglutaric acid, (-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001115817 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (R)-(-)-2-Methylglutaric Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-METHYLGLUTARIC ACID, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/09DCX3K77W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
(R)-(-)-2-Methylglutaric Acid physical properties
An In-depth Technical Guide on the Physical Properties of (R)-(-)-2-Methylglutaric Acid
This guide provides a comprehensive overview of the core physical properties of this compound, tailored for researchers, scientists, and professionals in drug development. The information is presented to facilitate easy comparison and understanding of its physicochemical characteristics.
Quantitative Physical Properties
The physical properties of this compound are summarized in the table below. These properties are crucial for its application in synthesis, formulation, and metabolic studies.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₀O₄ | [1][2] |
| Molecular Weight | 146.14 g/mol | [1][2] |
| CAS Number | 1115-81-7 | [1][2] |
| Appearance | White or off-white crystalline powder | [1] |
| Melting Point | 80 - 84 °C | [1] |
| 83 °C | [3] | |
| Boiling Point | 332.7±0.0 °C (Predicted) | [3] |
| 214-215 °C at 22 mmHg (for the racemate) | [4] | |
| Optical Rotation | [α]²⁰/D = -20 to -22° (c=5 in H₂O) | [1] |
| Solubility | Water: Soluble[4], 908 mg/mL[5][6] DMF: 20 mg/mL[4][7] DMSO: 16 mg/mL[4][7] Ethanol: Slightly soluble[4][7] PBS (pH 7.2): 10 mg/mL[4][7] Chloroform: Slightly soluble (Sonicated)[3] | [3][4][5][6][7] |
| pKa | 4.57 ± 0.10 (Predicted) | [3][4] |
| 3.89 (Strongest Acidic, Predicted) | [8][9] | |
| Density | 1.246 ± 0.06 g/cm³ (Predicted) | [3] |
| 1.33 g/cm³ at 20 °C (for the racemate) |
Experimental Protocols
Detailed experimental methodologies for determining the key physical properties of this compound are outlined below. These represent standard laboratory procedures.
Determination of Melting Point
The melting point is determined using a capillary melting point apparatus. A small, dry sample of the crystalline powder is packed into a thin-walled capillary tube. The tube is placed in the heating block of the apparatus, and the temperature is raised at a slow, controlled rate. The melting point range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample has melted.
Measurement of Optical Rotation
Optical rotation is measured using a polarimeter.[10]
-
Sample Preparation: A solution of this compound is prepared by accurately weighing the solid and dissolving it in a specific volume of a suitable solvent (e.g., water) to a known concentration.[1]
-
Polarimeter Setup: The polarimeter is calibrated using a blank (the pure solvent). The light source, typically a sodium D-line (589 nm), is passed through a polarizer.[10]
-
Measurement: The prepared solution is placed in a sample tube of a known path length (in decimeters). The plane-polarized light passes through the sample, and the angle of rotation (α) is measured by a second polarizer (the analyzer).[10]
-
Calculation of Specific Rotation: The specific rotation [α] is calculated using the formula:[10][11] [α] = α / (c × l) where:
-
α is the observed rotation in degrees.
-
c is the concentration in g/mL.
-
l is the path length of the sample tube in decimeters.
-
Determination of Solubility
The solubility of this compound in various solvents is determined by adding increasing amounts of the solid to a known volume of the solvent at a constant temperature. The mixture is stirred until no more solid dissolves, indicating a saturated solution. The concentration of the dissolved solid is then determined gravimetrically or by a suitable analytical technique like HPLC.
Spectral Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer. A deuterated solvent is used to dissolve the sample. The chemical shifts, multiplicity, and integration of the peaks provide detailed information about the molecular structure.[5]
-
Mass Spectrometry (MS): Mass spectral data is obtained using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5] This analysis provides the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight.[5][12]
-
Infrared (IR) Spectroscopy: An IR spectrum is obtained by passing infrared radiation through a sample. The absorption of specific frequencies of IR radiation corresponds to the vibrational frequencies of the chemical bonds in the molecule, allowing for the identification of functional groups.
Visualizations
The following diagrams illustrate key experimental workflows and conceptual relationships relevant to the physical properties of this compound.
Caption: Workflow for Determining Specific Optical Rotation
Caption: Relationship of Physical Properties and Experimental Methods
References
- 1. chemimpex.com [chemimpex.com]
- 2. 2-Methylglutaric acid, (-)- | C6H10O4 | CID 6950149 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 错误页 [amp.chemicalbook.com]
- 4. 2-Methylglutaric Acid | 617-62-9 [amp.chemicalbook.com]
- 5. 2-Methylglutaric Acid | C6H10O4 | CID 12046 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Page loading... [guidechem.com]
- 7. caymanchem.com [caymanchem.com]
- 8. Human Metabolome Database: Showing metabocard for 2-Methylglutaric acid (HMDB0000422) [hmdb.ca]
- 9. Showing Compound 2-Methylglutaric acid (FDB022036) - FooDB [foodb.ca]
- 10. Specific rotation - Wikipedia [en.wikipedia.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. mzCloud – 2 Methylglutaric acid [mzcloud.org]
(R)-(-)-2-Methylglutaric Acid chemical structure and IUPAC name
An In-depth Technical Guide to (R)-(-)-2-Methylglutaric Acid
This technical guide provides a comprehensive overview of this compound, tailored for researchers, scientists, and professionals in drug development. The guide covers its chemical structure, IUPAC nomenclature, physicochemical properties, and its role in biological systems. Detailed experimental protocols for its synthesis and analysis are also presented, alongside graphical representations of key workflows.
Chemical Structure and IUPAC Name
This compound is a chiral dicarboxylic acid. The designation "(R)" refers to the stereochemical configuration at the chiral center (carbon 2), determined by the Cahn-Ingold-Prelog priority rules. The "(-)" indicates that it is levorotatory, meaning it rotates plane-polarized light to the left.
IUPAC Name: (2R)-2-methylpentanedioic acid[1]
Synonyms: (R)-(-)-2-Methylpentanedioic Acid
Chemical Formula: C₆H₁₀O₄
Molecular Weight: 146.14 g/mol [1]
Chemical Structure:
Physicochemical and Spectroscopic Data
A summary of the key physicochemical and spectroscopic data for 2-Methylglutaric Acid is presented in the tables below. This information is crucial for its identification, characterization, and application in experimental settings.
Table 1: Physicochemical Properties
| Property | Value | Reference |
| Melting Point | 80-82 °C | |
| Boiling Point | 214-215 °C at 22 mmHg | |
| Water Solubility | 908 mg/mL | [1] |
| pKa (Strongest Acidic) | 3.89 | --- |
Table 2: Spectroscopic Data
| Technique | Data | Reference |
| ¹H NMR (D₂O, 7.4 pH) | Shifts [ppm]: 1.07, 1.60, 1.75, 2.15, 2.25 | [1] |
| ¹³C NMR (D₂O, 7.4 pH) | Shifts [ppm]: 20.14, 33.61, 38.56, 45.48, 186.20, 189.22 | [1] |
| Mass Spectrometry (GC-MS) | m/z: 83.0, 157.0, 172.0, 204.0, 275.0 | [1] |
| Infrared (IR) Spectroscopy | Available through the Aldrich spectral library. | [1] |
Biological Significance and Applications
This compound is a metabolite found in mammals and is involved in fatty acid metabolism.[2] It is classified as a methyl-branched fatty acid and an alpha,omega-dicarboxylic acid.[2] Its presence and concentration in biological fluids can be indicative of certain metabolic states or diseases. For instance, aberrations in the metabolic pathways involving 2-methylglutaric acid have been noted in the context of prostate cancer research.[3] In the field of drug development, while direct applications are still under investigation, related dicarboxylic acids like glutaric acid have been utilized to form cocrystals with active pharmaceutical ingredients (APIs) to enhance their oral bioavailability.
Experimental Protocols
Representative Synthesis of 2-Methylglutaric Acid
While a specific protocol for the enantioselective synthesis of the (R)-(-) isomer is highly specialized, a general synthetic route for 2-methylglutaric acid is outlined below, based on common organic synthesis methodologies. Obtaining the specific (R)-(-) enantiomer would typically involve either a chiral starting material, a chiral catalyst, or resolution of the racemic mixture.
Objective: To synthesize 2-methylglutaric acid.
Materials:
-
Diethyl malonate
-
Methyl methacrylate
-
KF/Al₂O₃ catalyst
-
Sodium hydroxide (NaOH)
-
Sulfuric acid (H₂SO₄)
-
Ethyl acetate
-
Organic solvent (e.g., DMF)
Procedure:
-
In a reaction vessel, combine diethyl malonate, an organic solvent, and the KF/Al₂O₃ catalyst.
-
Heat the mixture to 80-160 °C and add methyl methacrylate dropwise over a period of several hours.
-
After the addition is complete, maintain the reaction at temperature for an additional 5-18 hours to yield the intermediate product.
-
Remove the solvent under reduced pressure.
-
To the crude intermediate, add a solution of NaOH and allow it to hydrolyze for approximately 3 hours at 20 °C.
-
Acidify the reaction mixture with H₂SO₄ and heat to reflux at 100 °C for 4 hours to induce decarboxylation.
-
After cooling, perform a liquid-liquid extraction with ethyl acetate.
-
Combine the organic phases and remove the solvent under reduced pressure to obtain 2-methylglutaric acid.
-
The final product can be further purified by recrystallization.
This is a general procedure and would result in a racemic mixture. Enantioselective synthesis would require specialized chiral reagents or catalysts.
Quantitative Analysis in Biological Samples (Urine)
This protocol describes a general method for the quantitative analysis of organic acids, including 2-methylglutaric acid, in urine using Gas Chromatography-Mass Spectrometry (GC-MS).
Objective: To quantify the concentration of 2-methylglutaric acid in a urine sample.
Materials:
-
Urine sample
-
Internal standard solution
-
Hydroxylamine hydrochloride
-
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)
-
GC-MS system
Procedure:
-
Sample Preparation: A known volume of urine is mixed with an internal standard solution.
-
Extraction: Organic acids are extracted from the urine matrix using liquid-liquid extraction.
-
Oxidation: 2-keto acids are oxidized using hydroxylamine hydrochloride.
-
Derivatization: The extracted organic acids are converted to their volatile trimethylsilyl (TMS) ethers by reacting with BSTFA containing TMCS. This step is necessary for GC analysis.
-
GC-MS Analysis: The derivatized sample is injected into the GC-MS system. The organic acids are separated on a capillary column and detected by the mass spectrometer, typically in scan mode.
-
Quantification: The concentration of 2-methylglutaric acid is determined by comparing its peak area to that of the internal standard.
Diagrams of Workflows
Synthesis Workflow for 2-Methylglutaric Acid
Caption: A generalized workflow for the synthesis of 2-methylglutaric acid.
Analytical Workflow for Quantification in Urine
Caption: Workflow for the quantitative analysis of 2-methylglutaric acid in urine.
References
An In-depth Technical Guide to (R)-(-)-2-Methylglutaric Acid (CAS: 1115-81-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-(-)-2-Methylglutaric acid, with the CAS number 1115-81-7, is a chiral dicarboxylic acid that serves as a valuable building block in organic synthesis and holds significance in the study of metabolic disorders. Its stereospecific structure makes it a crucial component in the synthesis of complex chiral molecules, including pharmaceuticals and other biologically active compounds. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and an exploration of its biological relevance, particularly in the context of fatty acid and amino acid metabolism.
Chemical and Physical Properties
This compound is a white to off-white crystalline powder. A summary of its key quantitative properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 1115-81-7 | [1][2] |
| Molecular Formula | C₆H₁₀O₄ | [1] |
| Molecular Weight | 146.14 g/mol | [1][3] |
| Melting Point | 80 - 84 °C | [1] |
| Optical Rotation | [α]²⁰/D = -20° to -22° (c=5 in H₂O) | [1] |
| Appearance | White or off-white crystalline powder | [1] |
| Purity | ≥ 98% (by titration, GC) | [1] |
| Synonyms | (R)-(-)-2-Methylpentanedioic acid, (2R)-2-Methylglutaric acid | [1][3] |
Table 2: Computed Properties of this compound
| Property | Value | Reference(s) |
| XLogP3-AA | 0.1 | [3] |
| Hydrogen Bond Donor Count | 2 | [3] |
| Hydrogen Bond Acceptor Count | 4 | [3] |
| Rotatable Bond Count | 4 | [3] |
| Exact Mass | 146.05790880 Da | [3] |
| Topological Polar Surface Area | 74.6 Ų | [3] |
Synthesis and Chiral Resolution
The enantiomerically pure this compound is typically obtained through the resolution of a racemic mixture of 2-methylglutaric acid. While various methods for the synthesis of racemic 2-methylglutaric acid exist, a common approach involves the reaction of diethyl malonate with methyl methacrylate. The subsequent and crucial step is the chiral resolution.
General Workflow for Synthesis and Resolution
The overall process involves the synthesis of the racemic acid followed by separation of the enantiomers.
References
The Enigmatic Role of (R)-(-)-2-Methylglutaric Acid in Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-(-)-2-Methylglutaric acid is a chiral, methyl-branched dicarboxylic acid classified as a mammalian metabolite. While its precise biological role and metabolic pathways remain largely uncharacterized, its structural similarity to key intermediates in amino acid and fatty acid metabolism suggests a potential, yet unexplored, significance in cellular bioenergetics. This document provides a comprehensive overview of the current understanding of 2-methylglutaric acid, drawing parallels with related, well-characterized metabolites to infer its likely metabolic fate. We detail hypothetical metabolic pathways, summarize quantitative data from analogous compounds, and provide established experimental protocols for the analysis of urinary organic acids, which can be adapted for the stereospecific investigation of this compound. This guide aims to serve as a foundational resource for researchers investigating novel metabolic pathways and their implications in health and disease.
Introduction
2-Methylglutaric acid is a dicarboxylic acid that has been identified in mammals and is also known to be a product of microbial metabolism.[1][2] It belongs to the class of methyl-branched fatty acids.[1][3] While general biological functions such as being an energy source and participating in lipid metabolism have been attributed to 2-methylglutaric acid, the specific roles of its enantiomers, this compound and (S)-(+)-2-Methylglutaric Acid, are not well-defined.[3] The stereochemical configuration of metabolites is often a critical determinant of their biological activity and metabolic fate, as evidenced by the distinct pathologies associated with the enantiomers of 2-hydroxyglutaric acid.[4][5]
This technical guide focuses on the potential metabolic significance of the (R)-(-) enantiomer of 2-methylglutaric acid. Due to the limited direct research on this specific molecule, we will extrapolate from the known metabolism of structurally similar compounds, such as branched-chain fatty acids and other dicarboxylic acids, to propose a hypothetical metabolic context.
Proposed Metabolic Pathways
Based on the metabolism of related compounds, we can hypothesize the potential metabolic pathways involving this compound.
Anabolic Pathway: Potential Biosynthesis
The biosynthetic origin of 2-methylglutaric acid in mammals is not definitively established. One plausible source is the microbial metabolism of pristane, an isoprenoid alkane.[1] Inborn errors of metabolism affecting lysine catabolism, such as Glutaric Acidemia Type I, lead to the accumulation of 2-methylglutaconic acid, the unsaturated analog of 2-methylglutaric acid.[6] This suggests that 2-methylglutaric acid could be a downstream product of lysine metabolism, potentially formed via the reduction of 2-methylglutaconyl-CoA.
digraph "Proposed_Biosynthesis_of_R_2_Methylglutaric_Acid" {
graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5];
node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.2];
edge [fontname="Arial", fontsize=9];
Lysine [label="Lysine", fillcolor="#F1F3F4", fontcolor="#202124"];
Glutaryl_CoA [label="Glutaryl-CoA", fillcolor="#F1F3F4", fontcolor="#202124"];
Two_Methylglutaconyl_CoA [label="2-Methylglutaconyl-CoA", fillcolor="#F1F3F4", fontcolor="#202124"];
R_2_Methylglutaryl_CoA [label="(R)-2-Methylglutaryl-CoA", fillcolor="#FBBC05", fontcolor="#202124"];
R_2_Methylglutaric_Acid [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Lysine -> Glutaryl_CoA [label="Catabolism"];
Glutaryl_CoA -> Two_Methylglutaconyl_CoA [label="Further\nMetabolism", style=dashed];
Two_Methylglutaconyl_CoA -> R_2_Methylglutaryl_CoA [label="Hypothetical\nReduction", style=dashed];
R_2_Methylglutaryl_CoA -> R_2_Methylglutaric_Acid [label="Acyl-CoA\nThioesterase"];
}
Caption: Proposed catabolic pathway via peroxisomal β-oxidation.
Quantitative Data
Direct quantitative data for this compound in biological fluids is currently not available in the literature. However, data for the structurally related metabolite, 2-methylglutaconic acid, in the context of Glutaric Acidemia Type I (GA1), provides a valuable reference point.
Metabolite Condition Sample Type Concentration (mg/g creatinine) Reference 2-Methylglutaconic Acid Glutaric Acidemia Type I Urine 2.5 - 27.39 [6] 2-Methylglutaconic Acid Healthy Controls Urine 0.05 - 1.61 [6]
Experimental Protocols
The analysis of this compound requires methods capable of separating and quantifying stereoisomers. The following protocols are based on established techniques for urinary organic acid analysis and can be adapted for the specific needs of this analyte.
Urinary Organic Acid Analysis by GC-MS
This protocol outlines a general procedure for the analysis of organic acids in urine using Gas Chromatography-Mass Spectrometry (GC-MS). Chiral separation would necessitate the use of a chiral derivatizing agent or a chiral chromatography column.
4.1.1. Sample Preparation
-
Urine Collection: Collect a random urine sample in a sterile, preservative-free container.
-
Internal Standard Addition: To a defined volume of urine (e.g., 1 mL), add a known amount of an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte or a structurally similar compound not present in urine).
-
Extraction:
-
Acidify the urine sample to a pH of approximately 1 with hydrochloric acid.
-
Extract the organic acids with a suitable organic solvent (e.g., ethyl acetate or diethyl ether) by vortexing.
-
Centrifuge to separate the phases and collect the organic layer.
-
Repeat the extraction process and combine the organic layers.
-
Drying: Evaporate the solvent to dryness under a stream of nitrogen.
4.1.2. Derivatization for Chiral Analysis
To separate the (R) and (S) enantiomers, derivatization with a chiral reagent is required to form diastereomers, which can then be separated on a standard achiral GC column. An example of such a reagent is (S)-(+)-2-octanol. Alternatively, a non-chiral derivatization (e.g., silylation) can be performed, followed by separation on a chiral GC column.
-
Chiral Derivatization (Example with (S)-(+)-2-octanol):
-
To the dried extract, add a solution of (S)-(+)-2-octanol in a suitable solvent.
-
Add a catalyst (e.g., acetyl chloride) and heat the mixture to facilitate esterification.
-
After the reaction, neutralize any excess acid and dry the sample.
-
Silylation (for analysis on a chiral column):
-
To the dried extract, add a silylating agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane - BSTFA + 1% TMCS).
-
Heat the mixture to ensure complete derivatization.
4.1.3. GC-MS Analysis
-
Injection: Inject an aliquot of the derivatized sample into the GC-MS system.
-
Separation: Use a suitable capillary column (e.g., a DB-1 for diastereomer separation or a chiral column for enantiomer separation) and a temperature gradient to separate the analytes.
-
Detection: The mass spectrometer is used to detect and quantify the eluting compounds based on their mass-to-charge ratio and fragmentation patterns.
```dot
digraph "GC_MS_Workflow_for_Chiral_Analysis" {
graph [rankdir="TB", splines=true, overlap=false, nodesep=0.4];
node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.2];
edge [fontname="Arial", fontsize=9];
Start [label="Urine Sample", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
Add_IS [label="Add Internal Standard", fillcolor="#F1F3F4", fontcolor="#202124"];
Extraction [label="Solvent Extraction", fillcolor="#F1F3F4", fontcolor="#202124"];
Drying [label="Drying", fillcolor="#F1F3F4", fontcolor="#202124"];
Derivatization [label="Chiral Derivatization\n(e.g., with (S)-(+)-2-octanol)", fillcolor="#FBBC05", fontcolor="#202124"];
GC_MS [label="GC-MS Analysis", fillcolor="#34A853", fontcolor="#FFFFFF"];
Data_Analysis [label="Data Analysis and\nQuantification", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
Start -> Add_IS;
Add_IS -> Extraction;
Extraction -> Drying;
Drying -> Derivatization;
Derivatization -> GC_MS;
GC_MS -> Data_Analysis;
}
References
- 1. Human Metabolome Database: Showing metabocard for 2-Methylglutaric acid (HMDB0000422) [hmdb.ca]
- 2. 2-Methylglutaric Acid | C6H10O4 | CID 12046 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Showing Compound 2-Methylglutaric acid (FDB022036) - FooDB [foodb.ca]
- 4. Progress in understanding 2-hydroxyglutaric acidurias - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Hydroxyglutaric aciduria - Wikipedia [en.wikipedia.org]
- 6. 2-Methylglutaconic acid as a biomarker in routine urine organic acids leading to the diagnosis of glutaric acidemia type I in a low excretor - PubMed [pubmed.ncbi.nlm.nih.gov]
(R)-(-)-2-Methylglutaric Acid: An In-depth Technical Guide on a Key Mammalian Metabolite
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-(-)-2-Methylglutaric acid is a chiral dicarboxylic acid that has emerged as a significant mammalian metabolite, particularly in the context of inherited metabolic disorders. This technical guide provides a comprehensive overview of its biochemical origins, metabolic significance, and association with disease states. Detailed analytical methodologies for its quantification, along with quantitative data from biological matrices, are presented to support further research and potential therapeutic development.
Introduction
2-Methylglutaric acid is a C6-dicarboxylic acid structurally related to glutaric acid. It exists as two enantiomers, this compound and (S)-(+)-2-Methylglutaric acid. While both forms are found in mammals, the (R)-enantiomer has garnered particular interest due to its association with specific metabolic pathways and pathologies. This document focuses on the current understanding of this compound as a mammalian metabolite.
Biochemical Pathways and Metabolic Significance
This compound is primarily associated with the catabolism of the essential amino acid L-lysine. Inborn errors of metabolism affecting the lysine degradation pathway can lead to the accumulation of various intermediates, including 2-methylglutaric acid.
Lysine Degradation Pathway
In mammals, L-lysine is degraded through a complex series of reactions primarily occurring in the mitochondria. A key intermediate in this pathway is glutaryl-CoA. The currently understood pathway involves the conversion of L-lysine to glutaryl-CoA via the saccharopine pathway. While the precise enzymatic steps leading to this compound are not fully elucidated, it is hypothesized to be a downstream product of glutaryl-CoA metabolism, particularly when the primary degradation pathway is impaired.
Below is a simplified representation of the lysine degradation pathway leading to the formation of glutaryl-CoA.
The Natural Occurrence of 2-Methylglutaric Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methylglutaric acid, a dicarboxylic acid, is a naturally occurring metabolite found across various biological systems, from microorganisms to humans. Its presence and concentration can be indicative of specific metabolic pathways and may serve as a biomarker for certain physiological and pathological states. This technical guide provides an in-depth overview of the natural occurrence of 2-methylglutaric acid, detailing its presence in different organisms, outlining relevant metabolic pathways, and providing established experimental protocols for its detection and quantification.
Natural Occurrence and Quantitative Data
2-Methylglutaric acid has been identified in various biological matrices, including human fluids, plants, and microorganisms. The following tables summarize the available quantitative data on its concentration.
Human Occurrence
| Analyte | Matrix | Population | Concentration Range (mg/g creatinine) | Citation |
| 2-Methylglutaconic Acid | Urine | Healthy Pediatric Controls | 0.05 - 1.61 | [2] |
Table 1: Urinary concentration of 2-methylglutaconic acid in a healthy pediatric population. This serves as an estimate for the expected range of similar dicarboxylic acids.
Occurrence in Plants
2-Methylglutaric acid has been reported in Vitis vinifera (grapes), indicating its presence in the plant kingdom.[1] However, specific quantitative data on its concentration in various grape tissues is currently limited in the available literature.
| Organism | Tissue | Concentration | Citation |
| Vitis vinifera | Berries | Not Quantified | [1] |
Table 2: Documented occurrence of 2-methylglutaric acid in Vitis vinifera.
Occurrence in Microorganisms
The yeast Saccharomyces cerevisiae is known to produce 2-methylglutaric acid.[1] Its formation is linked to the microbial metabolism of certain compounds. As with plants, precise intracellular concentrations are not extensively documented in publicly available literature. It is also a known product of the microbial degradation of the branched-chain alkane, pristane.[3]
| Organism | Condition | Concentration | Citation |
| Saccharomyces cerevisiae | Endogenous Metabolism | Not Quantified | [1] |
| Various Microorganisms | Pristane Degradation | Not Quantified | [3] |
Table 3: Documented occurrence of 2-methylglutaric acid in microorganisms.
Metabolic Pathways
The biosynthesis and catabolism of 2-methylglutaric acid are tied to specific metabolic routes, primarily the degradation of isoprenoid alkanes in microorganisms and dicarboxylic acid metabolism in mammals.
Biosynthesis via Pristane Degradation in Microorganisms
The primary described pathway for the biosynthesis of 2-methylglutaric acid is through the microbial degradation of pristane (2,6,10,14-tetramethylpentadecane). This process involves both ω- and β-oxidation. The proposed pathway begins with the oxidation of a terminal methyl group of pristane (ω-oxidation) to a carboxylic acid, forming pristanic acid. Subsequent rounds of β-oxidation of pristanic acid, which is a 2-methyl-branched fatty acid, lead to the eventual formation of 2-methylglutaric acid. The degradation of pristanic acid to smaller molecules like propionyl-CoA occurs in peroxisomes.[4][5][6]
References
- 1. dev.spectrabase.com [dev.spectrabase.com]
- 2. 2-Methylglutaconic acid as a biomarker in routine urine organic acids leading to the diagnosis of glutaric acidemia type I in a low excretor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. thekingsleyclinic.com [thekingsleyclinic.com]
- 4. researchgate.net [researchgate.net]
- 5. ttu-ir.tdl.org [ttu-ir.tdl.org]
- 6. researchgate.net [researchgate.net]
The Discovery and Resolution of 2-Methylglutaric Acid Enantiomers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, synthesis, and resolution of the enantiomers of 2-methylglutaric acid. It details the historical context of their first separation, provides established experimental protocols, and presents key quantitative data. This document is intended to serve as a valuable resource for researchers in stereochemistry, organic synthesis, and drug development.
Introduction
2-Methylglutaric acid, a dicarboxylic acid with a chiral center at the second carbon, exists as a pair of enantiomers: (R)-(-)-2-methylglutaric acid and (S)-(+)-2-methylglutaric acid. The distinct stereochemistry of these molecules dictates their interaction with other chiral entities, a fundamental concept in pharmacology and biochemistry. While the biological significance of 2-methylglutaric acid enantiomers is not as extensively studied as that of the related oncometabolite 2-hydroxyglutaric acid, the principles of their separation and the characterization of their distinct properties are of significant interest in the field of stereoisomerism.
Historical Perspective: The First Resolution
The seminal work on the resolution of racemic 2-methylglutaric acid was published in 1939 by E. Berner and R. Leonardsen in the prestigious journal Justus Liebigs Annalen der Chemie. Their paper, titled "Über die stereoisomeren α-Methyl-glutarsäuren" (On the stereoisomeric α-methylglutaric acids), detailed the first successful separation of the enantiomers.
The method employed was the classical technique of diastereomeric salt formation, a cornerstone of stereochemistry pioneered by Louis Pasteur. Berner and Leonardsen utilized the chiral resolving agent strychnine , an alkaloid with multiple stereocenters, to form diastereomeric salts with the racemic acid. The differing solubilities of these diastereomeric salts in ethanol allowed for their separation by fractional crystallization. Subsequent acidification of the separated salts yielded the individual, optically pure enantiomers.
Synthesis and Resolution: Experimental Protocols
This section provides detailed methodologies for the synthesis of racemic 2-methylglutaric acid and the subsequent resolution of its enantiomers based on established methods.
Synthesis of Racemic 2-Methylglutaric Acid
A common method for the preparation of racemic 2-methylglutaric acid involves the Michael addition of a malonic ester to an α,β-unsaturated carbonyl compound, followed by hydrolysis and decarboxylation.
Experimental Protocol:
-
Michael Addition: Diethyl malonate is reacted with ethyl crotonate in the presence of a base catalyst, such as sodium ethoxide, in an ethanol solvent. The reaction mixture is refluxed to drive the conjugate addition to completion.
-
Hydrolysis: The resulting tetra-ester is then saponified using a strong base, such as sodium hydroxide, in an aqueous or alcoholic solution. This step hydrolyzes all four ester groups to their corresponding carboxylates.
-
Acidification and Decarboxylation: The reaction mixture is acidified with a strong mineral acid, such as hydrochloric acid. The resulting substituted malonic acid is unstable and readily undergoes decarboxylation upon heating, yielding racemic 2-methylglutaric acid.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as water or a mixture of ethyl acetate and hexane.
Resolution of 2-Methylglutaric Acid Enantiomers
The following protocol is based on the classical method of diastereomeric salt crystallization.
Experimental Protocol:
-
Diastereomeric Salt Formation: Racemic 2-methylglutaric acid is dissolved in a suitable solvent, such as ethanol. An equimolar amount of a chiral resolving agent, for example, an optically pure amine like (-)-strychnine or (+)-brucine, is added to the solution. The mixture is heated to ensure complete dissolution and then allowed to cool slowly.
-
Fractional Crystallization: One of the diastereomeric salts, being less soluble, will preferentially crystallize out of the solution. The crystals are collected by filtration. Several recrystallization steps may be necessary to achieve high diastereomeric purity. The progress of the resolution can be monitored by measuring the optical rotation of the mother liquor.
-
Liberation of the Enantiomer: The purified diastereomeric salt is dissolved in water, and the solution is acidified with a strong acid (e.g., HCl) to precipitate the optically active 2-methylglutaric acid. The resolving agent can be recovered from the filtrate by basification.
-
Isolation of the Second Enantiomer: The mother liquor from the initial crystallization, which is enriched in the other diastereomer, is treated in a similar manner to isolate the second enantiomer of 2-methylglutaric acid.
Quantitative Data
The physical properties of the racemic mixture and the individual enantiomers of 2-methylglutaric acid are summarized in the table below for easy comparison.
| Property | Racemic (±)-2-Methylglutaric Acid | (+)-2-Methylglutaric Acid | (-)-2-Methylglutaric Acid |
| Melting Point (°C) | 80-82[1][2] | Data not available | Data not available |
| Specific Rotation | 0° | Data not available | Data not available |
| CAS Number | 617-62-9[2] | Data not available | Data not available |
| Molecular Formula | C₆H₁₀O₄ | C₆H₁₀O₄ | C₆H₁₀O₄ |
| Molecular Weight | 146.14 g/mol | 146.14 g/mol | 146.14 g/mol |
Visualizations
Experimental Workflow for Chiral Resolution
The following diagram illustrates the general workflow for the resolution of racemic 2-methylglutaric acid using a chiral resolving agent.
Caption: General workflow for the resolution of 2-methylglutaric acid.
Conclusion
The discovery and resolution of the enantiomers of 2-methylglutaric acid represent a classic example of stereochemical investigation. The foundational work by Berner and Leonardsen, employing the method of diastereomeric salt formation, remains a testament to the enduring principles of chiral separation. While the specific biological roles of these enantiomers may not be as prominent as some of their structural analogs, the methodologies for their synthesis and separation are fundamental to the broader fields of organic chemistry and drug discovery. This guide provides a consolidated resource of the historical context, experimental procedures, and key data pertaining to these fascinating stereoisomers.
References
Navigating the Safe Handling of (R)-(-)-2-Methylglutaric Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
(R)-(-)-2-Methylglutaric acid is a dicarboxylic acid utilized as a building block in the synthesis of fine chemicals and pharmaceuticals. As with any laboratory chemical, a thorough understanding of its potential hazards and the implementation of appropriate safety protocols are paramount to ensure the well-being of personnel and the integrity of research. This technical guide provides a comprehensive overview of the safety and handling precautions for this compound, drawing from authoritative safety data sheets and chemical databases.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary concerns are its potential to cause severe skin burns, serious eye damage, and respiratory irritation. It is also harmful if swallowed.[1][2][3]
GHS Hazard Statements:
The substance is typically a white to cream-colored powder or crystals.[6]
Physical and Chemical Properties
A summary of the key physical and chemical properties of 2-Methylglutaric acid is presented below. This data is essential for understanding its behavior under various laboratory conditions.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₀O₄ | [2][7] |
| Molecular Weight | 146.14 g/mol | [2][5][7] |
| Appearance | White to cream powder or crystals | [6] |
| Melting Point | 80-82 °C | [5][8] |
| Boiling Point | 214-215 °C at 22 mmHg | [5][8] |
| Solubility | Water solubility of 40.6 g/L (Predicted) | [9] |
| pKa (Strongest Acidic) | 3.89 (Predicted) | [9] |
Toxicological Data
Toxicological data provides critical information regarding the potential health effects of exposure. The following table summarizes available data, primarily from studies conducted following OECD Test Guidelines.
| Test Type | Species | Result | Guideline | Source(s) |
| Acute Oral Toxicity | - | Category 4 (Harmful if swallowed) | - | [1] |
| Toxicity to Fish (LC50) | Fish | > 100 mg/l (96 h) | OECD Test Guideline 203 | [4] |
| Toxicity to Daphnia (EC50) | Daphnia magna | 6,840 mg/l (48 h) | OECD Test Guideline 202 | |
| Toxicity to Algae (ErC50) | P. subcapitata | 738 mg/l (72 h) | OECD Test Guideline 201 | |
| Toxicity to Bacteria | Activated sludge | > 1,000 mg/l (3 h) | OECD Test Guideline 209 | [4] |
Experimental Protocols Overview
The toxicological data cited are based on standardized experimental protocols established by the Organisation for Economic Co-operation and Development (OECD). These guidelines are internationally recognized for their reliability and consistency in chemical safety testing.
-
OECD Test Guideline 201 (Alga, Growth Inhibition Test): This test evaluates the effects of a substance on the growth of freshwater microalgae. The endpoint is the inhibition of growth (biomass and growth rate) over a 72-hour period.[4]
-
OECD Test Guideline 202 (Daphnia sp. Acute Immobilisation Test): This is an acute toxicity test that determines the concentration of a substance that immobilizes 50% of the tested Daphnia (water fleas) within a 48-hour exposure period.[4]
-
OECD Test Guideline 203 (Fish, Acute Toxicity Test): This guideline assesses the acute lethal toxicity of a substance to fish. The test determines the concentration (LC50) that is lethal to 50% of the exposed fish over a 96-hour period.[4]
-
OECD Test Guideline 209 (Activated Sludge, Respiration Inhibition Test): This test evaluates the potential impact of a substance on microorganisms in wastewater treatment plants by measuring the inhibition of their respiration rate.[4]
-
OECD Test Guideline 301D (Ready Biodegradability: Closed Bottle Test): This protocol assesses the ready biodegradability of a chemical by aerobic microorganisms. The substance is considered readily biodegradable if it shows 63.9% degradation over 28 days.[4]
Safe Handling and Storage
Adherence to proper handling and storage procedures is critical to minimize exposure risks.
Handling:
-
Work in a well-ventilated area, preferably under a chemical fume hood.[1][10]
-
Wash hands and any exposed skin thoroughly after handling.[1][4]
-
Wear appropriate personal protective equipment (PPE).[1][11]
Storage:
-
Keep containers tightly closed in a dry, cool, and well-ventilated place.[1][11][12]
-
Store locked up.[1]
-
Store away from incompatible materials, such as strong oxidizing agents.[4]
Personal Protective Equipment (PPE)
A systematic approach to PPE selection is crucial for personal safety. The following diagram illustrates the decision-making process for selecting appropriate PPE when handling this compound.
Caption: PPE Selection Logic for this compound.
First Aid Measures
In the event of exposure, immediate and appropriate first aid is critical. The following diagram outlines the recommended procedures.
Caption: First Aid Procedures for Exposure.
General Advice: In all cases of exposure, show the safety data sheet to the doctor in attendance.[1][4] Immediate medical attention is required.[1]
Accidental Release Measures and Spill Handling
In the event of a spill, a coordinated and safe response is necessary to prevent contamination and exposure.
Personal Precautions:
-
Evacuate personnel to safe areas.[1]
-
Ensure adequate ventilation.[4]
-
Avoid contact with skin, eyes, or clothing.[1]
-
Avoid inhalation of dust.[4]
-
Wear appropriate personal protective equipment.[1]
Environmental Precautions:
-
Prevent further leakage or spillage if safe to do so.[11]
-
Do not allow the material to contaminate the ground water system or enter sewers.[1][3]
Methods for Cleaning Up:
-
Sweep up and shovel into suitable containers for disposal.[1]
-
Clean the affected area thoroughly.[4]
The following workflow provides a general guide for responding to a spill.
Caption: General Workflow for Spill Response.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO2), water spray, or alcohol-resistant foam.[1][11]
-
Specific Hazards: The substance may be combustible at high temperatures.[11] Thermal decomposition can lead to the release of irritating gases and vapors, such as carbon oxides.[1]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[1][4]
Disposal Considerations
Waste material must be disposed of in accordance with national and local regulations.[4] It is classified as hazardous waste.[10] Do not mix with other waste.[4] Uncleaned containers should be handled as the product itself.[4]
Transport Information
This compound is regulated for transport.
| Regulation | UN Number | Proper Shipping Name | Hazard Class | Packing Group |
| ADR/RID | 3265 | CORROSIVE LIQUID, ACIDIC, ORGANIC, N.O.S. (2-Methylglutaric acid) | 8 | II |
| IMDG | 3265 | CORROSIVE LIQUID, ACIDIC, ORGANIC, N.O.S. (2-Methylglutaric acid) | 8 | II |
| IATA | 3265 | Corrosive liquid, acidic, organic, n.o.s. (2-Methylglutaric acid) | 8 | II |
Data from Merck Millipore SDS.[4] Note that some SDS classify it as a corrosive solid (UN 3261).[10] Always verify with the specific supplier's documentation before shipping.
This guide is intended to provide essential safety and handling information. It is not a substitute for a thorough review of the supplier-specific Safety Data Sheet (SDS) and adherence to all institutional and regulatory safety protocols. Always perform a risk assessment before beginning any new procedure involving this chemical.
References
- 1. fishersci.com [fishersci.com]
- 2. 2-Methylglutaric Acid | C6H10O4 | CID 12046 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. 2-甲基戊二酸 98% | Sigma-Aldrich [sigmaaldrich.com]
- 6. 2-Methylglutaric acid [myskinrecipes.com]
- 7. 2-Methylglutaric acid, (-)- | C6H10O4 | CID 6950149 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2-Methylglutaric acid 98 18069-17-5 [sigmaaldrich.com]
- 9. Showing Compound 2-Methylglutaric acid (FDB022036) - FooDB [foodb.ca]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. spectrumchemical.com [spectrumchemical.com]
- 12. WERCS Studio - Application Error [assets.thermofisher.com]
Solubility Profile of (R)-(-)-2-Methylglutaric Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility of (R)-(-)-2-Methylglutaric Acid in various solvents. Understanding the solubility of this chiral dicarboxylic acid is crucial for its application in pharmaceutical synthesis, agrochemical development, and the creation of specialty polymers. This document compiles available quantitative and qualitative solubility data, outlines detailed experimental protocols for solubility determination, and presents a visual representation of its application in asymmetric synthesis.
Quantitative Solubility Data
The following table summarizes the available quantitative and qualitative solubility data for 2-Methylglutaric Acid. It is important to note that much of the available data does not specify the stereoisomer. Data specific to the (R)-(-) or other isomers are noted where available.
| Solvent | Isomer | Solubility | Temperature (°C) | Citation |
| Water | 2-Methylglutaric Acid | Soluble | Not Specified | [1][2] |
| Water | 2-Methylglutaric Acid | 908 mg/mL | Not Specified | [3][4][5] |
| Water | 2-Methylglutaric Acid | >1000 g/L | Not Specified | |
| Dimethylformamide (DMF) | 2-Methylglutaric Acid | 20 mg/mL | Not Specified | [1][2][6] |
| Dimethyl sulfoxide (DMSO) | 2-Methylglutaric Acid | 16 mg/mL | Not Specified | [1][2][6] |
| Dimethyl sulfoxide (DMSO) | (R)-(+)-2-Methylglutaric Acid | Slightly Soluble (with sonication) | Not Specified | [7] |
| Ethanol | 2-Methylglutaric Acid | Slightly Soluble | Not Specified | [1][2][6] |
| Phosphate-Buffered Saline (PBS), pH 7.2 | 2-Methylglutaric Acid | 10 mg/mL | Not Specified | [1][2][6] |
| Chloroform | (R)-(+)-2-Methylglutaric Acid | Slightly Soluble (with sonication) | Not Specified | [7] |
| Methanol | 2-Methylglutaric-4,5-13C2 acid | Soluble (1 mg/mL solution prepared) | Not Specified | [8] |
Experimental Protocols for Solubility Determination
Accurate determination of solubility is fundamental for the successful application of this compound in various research and development settings. The following are detailed methodologies for key experiments that can be adapted for this compound.
Gravimetric Method
The gravimetric method is a straightforward and reliable technique for determining the solubility of a solid in a liquid. It involves preparing a saturated solution, separating the undissolved solid, and then determining the concentration of the solute in the solution by weighing the residue after solvent evaporation.
Materials:
-
This compound
-
Solvent of interest
-
Analytical balance
-
Thermostatic shaker or water bath
-
Filtration apparatus (e.g., syringe filters with appropriate membrane)
-
Evaporating dish or pre-weighed vials
-
Oven
Procedure:
-
Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the solvent in a sealed container.
-
Equilibration: The container is placed in a thermostatic shaker or water bath set to the desired temperature. The mixture is agitated for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid at the end of this period confirms saturation.
-
Separation of Undissolved Solute: A sample of the supernatant is carefully withdrawn using a syringe and filtered through a membrane filter (e.g., 0.45 µm) to remove any undissolved solid particles. The filtration should be performed at the same temperature as the equilibration to prevent precipitation or further dissolution.
-
Solvent Evaporation: A known volume or weight of the clear filtrate is transferred to a pre-weighed evaporating dish or vial.
-
Drying and Weighing: The solvent is evaporated at an appropriate temperature. For volatile organic solvents, this can be done at room temperature in a fume hood or at a slightly elevated temperature. For water, an oven set below the boiling point can be used. The dish or vial is then dried to a constant weight in an oven.
-
Calculation: The solubility is calculated as the mass of the dissolved solid per volume or mass of the solvent.
Spectroscopic Method for Chiral Compounds
For chiral molecules like this compound, spectroscopic methods can be employed to determine solubility, often in conjunction with chiral chromatography to ensure the analysis is specific to the desired enantiomer.
Materials:
-
This compound
-
Solvent of interest
-
Spectrophotometer (e.g., UV-Vis or other suitable type)
-
Chiral High-Performance Liquid Chromatography (HPLC) system
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Standard Solutions: A series of standard solutions of known concentrations of this compound in the solvent of interest are prepared.
-
Calibration Curve: The absorbance of each standard solution is measured at a specific wavelength using a spectrophotometer. A calibration curve of absorbance versus concentration is then plotted. For compounds without a strong chromophore, derivatization may be necessary.
-
Preparation of Saturated Solution: A saturated solution is prepared as described in the gravimetric method (steps 1 and 2).
-
Sample Preparation: A sample of the saturated supernatant is filtered and then diluted with the solvent to a concentration that falls within the range of the calibration curve.
-
Analysis: The absorbance of the diluted sample is measured.
-
Concentration Determination: The concentration of this compound in the diluted sample is determined from the calibration curve. The solubility in the saturated solution is then calculated by taking the dilution factor into account.
-
Enantiomeric Purity Check: The enantiomeric purity of the dissolved solute can be confirmed using a suitable chiral HPLC method to ensure no racemization has occurred during the experiment.
Visualization of Application in Asymmetric Synthesis
This compound is a valuable chiral building block in asymmetric synthesis, a process that selectively produces a specific stereoisomer of a target molecule. The following diagram illustrates a generalized workflow where it can be utilized.
Caption: Generalized workflow of this compound in asymmetric synthesis.
This guide provides a foundational understanding of the solubility of this compound. For specific applications, it is recommended that researchers conduct their own solubility studies at the desired conditions to ensure accuracy and reproducibility.
References
- 1. 2-Methylglutaric Acid | 617-62-9 [amp.chemicalbook.com]
- 2. 617-62-9 CAS MSDS (2-Methylglutaric Acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. 2-Methylglutaric Acid | C6H10O4 | CID 12046 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Human Metabolome Database: Showing metabocard for 2-Methylglutaric acid (HMDB0000422) [hmdb.ca]
- 5. Page loading... [wap.guidechem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. (R)-(+)-2-METHYLGLUTARIC ACID | 1115-81-7 [amp.chemicalbook.com]
- 8. 2-Methylglutaric-4,5-13C2 acid solution 1 mg/mL in methanol, ≥98 atom % 13C, ≥95% (CP) | Sigma-Aldrich [sigmaaldrich.com]
Spectroscopic Profile of (R)-(-)-2-Methylglutaric Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key spectroscopic data for (R)-(-)-2-Methylglutaric Acid, a molecule of interest in various research and development domains. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a foundational dataset for its identification, characterization, and application in drug development and metabolic studies.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. Below are the proton (¹H) and carbon-13 (¹³C) NMR data for 2-Methylglutaric Acid. Note that specific data for the (R)-(-) enantiomer is limited in public databases; the provided data is for the racemate or the (R)-(+)-enantiomer, which is expected to have identical NMR spectra to the (R)-(-) enantiomer in a non-chiral solvent.
¹H NMR Data
The proton NMR spectrum provides information about the different types of protons in the molecule and their connectivity.
Table 1: ¹H NMR Spectroscopic Data for 2-Methylglutaric Acid
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Solvent |
| ~12.1 (broad s) | Singlet | 2H | -COOH | DMSO-d₆ |
| 2.35 - 2.25 (m) | Multiplet | 1H | CH | DMSO-d₆ |
| 2.20 (t, J=7.4 Hz) | Triplet | 2H | -CH₂-COOH | DMSO-d₆ |
| 1.80 - 1.65 (m) | Multiplet | 1H | -CH₂- | DMSO-d₆ |
| 1.55 - 1.45 (m) | Multiplet | 1H | -CH₂- | DMSO-d₆ |
| 1.03 (d, J=6.7 Hz) | Doublet | 3H | -CH₃ | DMSO-d₆ |
| 2.28 - 2.13 (m) | Multiplet | - | -CH₂- and -CH- | D₂O |
| 1.78 - 1.57 (m) | Multiplet | - | -CH₂- | D₂O |
| 1.07 (d) | Doublet | - | -CH₃ | D₂O |
Data for DMSO-d₆ is based on typical values for similar structures and may vary slightly. Data for D₂O is from the Human Metabolome Database.[1]
¹³C NMR Data
The carbon-13 NMR spectrum provides information about the different carbon environments in the molecule.
Table 2: ¹³C NMR Spectroscopic Data for 2-Methylglutaric Acid
| Chemical Shift (ppm) | Assignment | Solvent |
| 189.22 | C=O (C5) | D₂O |
| 186.20 | C=O (C1) | D₂O |
| 45.48 | CH (C2) | D₂O |
| 38.56 | CH₂ (C4) | D₂O |
| 33.61 | CH₂ (C3) | D₂O |
| 20.14 | CH₃ | D₂O |
Source: Human Metabolome Database.[1]
Experimental Protocol for NMR Spectroscopy
Sample Preparation: A sample of approximately 5-10 mg of this compound is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O) in a 5 mm NMR tube.
Instrumentation: A high-resolution NMR spectrometer, such as a Bruker Avance operating at a frequency of 400 MHz for ¹H NMR and 100 MHz for ¹³C NMR, is typically used.[2]
¹H NMR Acquisition:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is used.
-
Number of Scans: 16 to 64 scans are typically acquired to achieve a good signal-to-noise ratio.
-
Relaxation Delay: A relaxation delay of 1-2 seconds is used between scans.
-
Spectral Width: A spectral width of approximately 12-16 ppm is set.
-
Temperature: The experiment is conducted at room temperature (e.g., 298 K).
¹³C NMR Acquisition:
-
Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30') is used to simplify the spectrum.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the lower natural abundance of ¹³C.
-
Relaxation Delay: A relaxation delay of 2-5 seconds is employed.
-
Spectral Width: A spectral width of approximately 200-240 ppm is set.
-
Temperature: The experiment is performed at room temperature.
Data Processing: The acquired Free Induction Decay (FID) is processed by applying a Fourier transform, followed by phase and baseline correction, to obtain the final NMR spectrum. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
Table 3: IR Spectroscopic Data for 2-Methylglutaric Acid
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-2500 | Strong, Broad | O-H stretch (Carboxylic Acid) |
| 2970-2850 | Medium | C-H stretch (Aliphatic) |
| 1710-1680 | Strong | C=O stretch (Carboxylic Acid Dimer) |
| 1470-1450 | Medium | C-H bend (Alkanes) |
| 1320-1000 | Strong | C-O stretch |
| 950-910 | Medium, Broad | O-H bend (Carboxylic Acid) |
Note: The exact peak positions can vary depending on the sampling method (e.g., KBr pellet, Nujol mull, or ATR). The broadness of the O-H stretch is characteristic of the hydrogen-bonded carboxylic acid dimer.
Experimental Protocol for IR Spectroscopy (ATR-IR)
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory is used.
Sample Preparation: A small amount of the solid this compound is placed directly onto the ATR crystal (e.g., diamond or germanium).
Acquisition:
-
A background spectrum of the clean ATR crystal is recorded.
-
The sample is placed on the crystal, and pressure is applied to ensure good contact.
-
The sample spectrum is then recorded.
-
The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
-
Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio, with a resolution of 4 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and fragmentation pattern of the molecule.
Table 4: Mass Spectrometry Data for 2-Methylglutaric Acid
| m/z | Relative Intensity (%) | Possible Fragment | Ionization Method |
| 147.0 | 100 | [M+H]⁺ | LC-ESI-QTOF |
| 145.0501 | 61 | [M-H]⁻ | LC-ESI-QTOF |
| 129.0 | 21.72 | [M-OH]⁺ or [M-H₂O+H]⁺ | GC-EI-TOF |
| 101.0606 | 100 | [M-H-CO₂]⁻ | LC-ESI-QTOF |
| 83.0503 | 13 | [C₄H₃O₂]⁻ | LC-ESI-QTOF |
| 55.0 | 61.2 | [C₃H₃O]⁺ | MS |
Source: PubChem and ChemicalBook.[1][3] The fragmentation pattern can vary significantly depending on the ionization technique and energy.
Experimental Protocol for Mass Spectrometry (LC-ESI-QTOF)
Instrumentation: A liquid chromatograph (LC) coupled to a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer with an Electrospray Ionization (ESI) source.
Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent system, such as a mixture of water and acetonitrile with a small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) to promote ionization.
Liquid Chromatography:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient elution is typically employed, starting with a high percentage of aqueous solvent and increasing the organic solvent percentage over time.
-
Flow Rate: A typical flow rate is 0.2-0.5 mL/min.
Mass Spectrometry:
-
Ionization Mode: ESI can be operated in either positive or negative ion mode.
-
Capillary Voltage: Typically set between 3-4 kV.
-
Source Temperature: Maintained at around 100-150 °C.
-
Desolvation Temperature: Set to 250-350 °C.
-
Mass Range: The instrument is set to scan a mass range that includes the expected molecular ion (e.g., m/z 50-500).
-
Data Acquisition: Data is acquired in full scan mode to detect all ions and in tandem MS (MS/MS) mode to obtain fragmentation patterns of selected precursor ions.
Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: General workflow for spectroscopic analysis.
References
Methodological & Application
Application Notes and Protocols for Chiral Resolution of 2-Methylglutaric Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the chiral resolution of 2-methylglutaric acid. The methods described herein are based on established principles of chiral separation and are intended to serve as a comprehensive guide for the separation of the enantiomers of 2-methylglutaric acid.
Introduction
2-Methylglutaric acid is a chiral dicarboxylic acid with a stereocenter at the C2 position. The separation of its enantiomers, (R)- and (S)-2-methylglutaric acid, is crucial for various applications in stereoselective synthesis, drug development, and metabolic research, as enantiomers of a chiral compound often exhibit different physiological and pharmacological activities. This document outlines three primary methods for the chiral resolution of racemic 2-methylglutaric acid:
-
Classical Resolution using Diastereomeric Salt Formation: This method involves the reaction of the racemic acid with a chiral base to form diastereomeric salts, which can be separated by fractional crystallization.
-
Enzymatic Resolution: This technique utilizes the stereoselectivity of enzymes, such as lipases, to selectively catalyze a reaction on one enantiomer, allowing for the separation of the unreacted enantiomer.
-
Chiral Chromatography: This method employs a chiral stationary phase (CSP) in high-performance liquid chromatography (HPLC) or gas chromatography (GC) to directly separate the enantiomers.
Method 1: Classical Resolution via Diastereomeric Salt Formation
Classical resolution is a widely used technique for separating enantiomers of acidic and basic compounds. For a racemic carboxylic acid like 2-methylglutaric acid, a chiral amine is used as the resolving agent. The reaction forms a pair of diastereomeric salts with different solubilities, enabling their separation by fractional crystallization.
Workflow for Classical Resolution:
Caption: Workflow for classical resolution of 2-methylglutaric acid.
Protocol: Resolution with (-)-Ephedrine
This protocol is a representative procedure and may require optimization for solvent, temperature, and concentration.
Materials:
-
Racemic 2-methylglutaric acid
-
(-)-Ephedrine
-
Acetone
-
Methanol
-
Hydrochloric acid (1 M)
-
Diethyl ether
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Crystallization dish
-
Filtration apparatus
Procedure:
-
Salt Formation:
-
Dissolve 10.0 g of racemic 2-methylglutaric acid in 100 mL of warm acetone.
-
In a separate flask, dissolve an equimolar amount of (-)-ephedrine in 50 mL of warm acetone.
-
Slowly add the (-)-ephedrine solution to the 2-methylglutaric acid solution with stirring.
-
Allow the mixture to cool to room temperature and then place it in a refrigerator (4 °C) overnight to induce crystallization.
-
-
Fractional Crystallization:
-
Collect the crystals by vacuum filtration and wash them with a small amount of cold acetone. This is the first crop of the less soluble diastereomeric salt.
-
Concentrate the mother liquor to half its volume and cool to obtain a second crop of crystals.
-
Combine the crops and recrystallize from a minimal amount of hot methanol to improve diastereomeric purity. The progress of the resolution can be monitored by measuring the optical rotation of the salt at each crystallization step.
-
-
Liberation of the Enantiomer:
-
Dissolve the purified diastereomeric salt in a minimal amount of water.
-
Acidify the solution to pH 1-2 with 1 M HCl.
-
Extract the liberated enantiomer of 2-methylglutaric acid with diethyl ether (3 x 50 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to yield one of the enantiomers.
-
-
Isolation of the Other Enantiomer:
-
The mother liquor from the initial crystallization contains the more soluble diastereomeric salt.
-
Evaporate the solvent from the mother liquor, dissolve the residue in water, and acidify with 1 M HCl.
-
Extract the other enantiomer of 2-methylglutaric acid with diethyl ether as described above.
-
Data Presentation:
| Parameter | Value (Hypothetical) |
| Starting Racemic Acid | 10.0 g |
| Resolving Agent | (-)-Ephedrine |
| Yield of Enantiomer 1 | 3.5 g |
| Enantiomeric Excess (ee) of Enantiomer 1 | >98% |
| Yield of Enantiomer 2 | 4.0 g |
| Enantiomeric Excess (ee) of Enantiomer 2 | ~90% (may require further purification) |
Method 2: Enzymatic Resolution
Enzymatic resolution is a powerful and highly selective method for separating enantiomers. For dicarboxylic acids, a common strategy is the enantioselective hydrolysis of their corresponding diesters catalyzed by a lipase. The enzyme will preferentially hydrolyze one enantiomer of the diester to the monoester (or diacid), leaving the other enantiomer of the diester unreacted.
Workflow for Enzymatic Resolution:
Caption: Workflow for enzymatic resolution of 2-methylglutaric acid diester.
Protocol: Lipase-Catalyzed Hydrolysis of Dimethyl 2-Methylglutarate
Materials:
-
Racemic dimethyl 2-methylglutarate (can be synthesized from racemic 2-methylglutaric acid and methanol)
-
Immobilized Candida antarctica Lipase B (CALB)
-
Phosphate buffer (0.1 M, pH 7.0)
-
Ethyl acetate
-
Sodium bicarbonate solution (saturated)
-
Hydrochloric acid (1 M)
-
Sodium hydroxide (1 M)
Procedure:
-
Enzymatic Hydrolysis:
-
To a solution of racemic dimethyl 2-methylglutarate (5.0 g) in 100 mL of 0.1 M phosphate buffer (pH 7.0), add 500 mg of immobilized CALB.
-
Stir the mixture at room temperature and monitor the reaction progress by taking aliquots and analyzing them by chiral GC or HPLC. The reaction should be stopped at approximately 50% conversion to achieve high enantiomeric excess for both the unreacted ester and the product.
-
Once the desired conversion is reached, filter off the enzyme. The enzyme can often be washed and reused.
-
-
Separation of Products:
-
Extract the reaction mixture with ethyl acetate (3 x 50 mL). The unreacted diester will be in the organic phase.
-
Wash the combined organic layers with saturated sodium bicarbonate solution to remove any remaining acidic product. Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain the unreacted diester.
-
Acidify the aqueous layer from the initial extraction to pH 1-2 with 1 M HCl.
-
Extract the hydrolyzed product (monoester or diacid) with ethyl acetate (3 x 50 mL). Dry the organic layer and evaporate the solvent.
-
-
Hydrolysis to Free Acids:
-
To obtain the free (R)-2-methylglutaric acid, hydrolyze the recovered unreacted (R)-diester using a solution of NaOH, followed by acidification with HCl.
-
The hydrolyzed product from the enzymatic reaction, if it is the monoester, can be further hydrolyzed to obtain the (S)-2-methylglutaric acid.
-
Data Presentation:
| Parameter | Value (Hypothetical) |
| Substrate | Racemic Dimethyl 2-Methylglutarate (5.0 g) |
| Enzyme | Immobilized CALB |
| Reaction Time | 24 hours |
| Conversion | ~50% |
| Yield of Unreacted (R)-Diester | ~2.3 g |
| ee of Unreacted (R)-Diester | >99% |
| Yield of Hydrolyzed (S)-Product | ~2.4 g |
| ee of Hydrolyzed (S)-Product | >98% |
Method 3: Chiral Chromatography
Chiral chromatography is a powerful analytical and preparative technique for the direct separation of enantiomers. The choice of the chiral stationary phase (CSP) is critical for achieving good separation.
Logical Relationship for Chiral Chromatography Method Development:
Caption: Logical steps for developing a chiral chromatography method.
Protocol: Chiral HPLC
This is a general protocol for screening for a suitable chiral HPLC method.
Materials:
-
Racemic 2-methylglutaric acid
-
HPLC grade solvents (e.g., hexane, isopropanol, ethanol, trifluoroacetic acid)
-
A selection of chiral columns (e.g., polysaccharide-based, Pirkle-type)
-
HPLC system with a UV or Mass Spectrometric detector
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of racemic 2-methylglutaric acid (e.g., 1 mg/mL) in the mobile phase or a compatible solvent.
-
-
Column Screening:
-
Screen different types of chiral columns. For a dicarboxylic acid, polysaccharide-based columns (e.g., Chiralcel OD-H, Chiralpak AD-H) are a good starting point.
-
Use a generic mobile phase for initial screening, for example, a mixture of hexane and a polar modifier like isopropanol or ethanol, often with a small amount of an acidic additive like trifluoroacetic acid (TFA) to improve peak shape.
-
-
Method Optimization:
-
Once partial separation is observed on a particular column, optimize the mobile phase composition (ratio of hexane to alcohol, type of alcohol).
-
Optimize the concentration of the acidic additive.
-
Investigate the effect of column temperature and flow rate on the resolution.
-
Hypothetical HPLC Conditions and Data:
| Parameter | Condition |
| Column | Chiralpak AD-H (250 x 4.6 mm, 5 µm) |
| Mobile Phase | Hexane/Isopropanol/TFA (80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25 °C |
| Detection | UV at 210 nm |
| Retention Time (Enantiomer 1) | 8.5 min |
| Retention Time (Enantiomer 2) | 10.2 min |
| Resolution (Rs) | > 1.5 |
Disclaimer: The experimental protocols and data presented in this document are illustrative and based on general principles of chiral resolution. Optimization of these methods will be necessary to achieve the desired separation for 2-methylglutaric acid. It is recommended to consult relevant scientific literature and perform systematic screening of conditions.
Application Notes and Protocols for the Asymmetric Synthesis of 2-Alkyl-Substituted Glutaric Acids
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the asymmetric synthesis of 2-alkyl-substituted glutaric acids, which are important chiral building blocks in the synthesis of pharmaceuticals and biologically active molecules. Three primary methods are covered: Catalytic Asymmetric Oxidation, Chiral Auxiliary-Mediated Alkylation, and Enzymatic Desymmetrization.
Catalytic Asymmetric Oxidation of 3-Alkyl-Cyclopentane-1,2-diones
This method provides an efficient route to chiral 2-alkyl-2-hydroxyglutaric acid γ-lactones, which are direct precursors to 2-alkyl-substituted glutaric acids. The key step is the oxidative cleavage of a prochiral 3-alkyl-cyclopentane-1,2-dione using a chiral titanium-tartrate complex. This process is highly enantioselective, affording the products in good yields and high enantiomeric excess.[1]
Experimental Workflow: Catalytic Asymmetric Oxidation
Caption: Workflow for the catalytic asymmetric oxidation of 3-alkyl-cyclopentane-1,2-diones.
Experimental Protocol: Catalytic Asymmetric Oxidation
This protocol is a typical procedure adapted from the work of Paju, Kanger, and Lopp.
Materials:
-
Titanium(IV) isopropoxide (Ti(O-i-Pr)4)
-
(+)-Diethyl tartrate ((+)-DET)
-
4Å powdered molecular sieves
-
Dichloromethane (CH2Cl2), anhydrous
-
3-Alkyl-2-hydroxy-2-cyclopenten-1-one (substrate)
-
tert-Butyl hydroperoxide (t-BuOOH), 6.25 M solution in decane
-
Hydrochloric acid (HCl), 1 M solution
-
Sodium hydroxide (NaOH), 30% solution in saturated NaCl
-
Ethyl acetate (EtOAc)
-
Magnesium sulfate (MgSO4)
-
Argon gas
Procedure:
-
To a solution of Ti(O-i-Pr)4 (1.0 mmol) and 4Å powdered molecular sieves (100 mg) in CH2Cl2 (6 mL) at 20 °C under an argon atmosphere, add (+)-DET (1.6 mmol).
-
Stir the mixture for 15 minutes.
-
Add a solution of the 3-alkyl-2-hydroxy-2-cyclopenten-1-one (1.0 mmol) in CH2Cl2 (2.0 mL) and stir the reaction mixture for 30 minutes.
-
Add t-BuOOH (2.5 mmol, 6.25 M solution in decane) and continue stirring at 20 °C for 68 hours.
-
Quench the reaction by adding water (6.0 mL) and stir for 1 hour at room temperature.
-
Add 1.2 mL of 30% NaOH in saturated NaCl solution and stir for an additional hour at room temperature.
-
Separate the CH2Cl2 layer. Acidify the aqueous layer to pH 1 with 1 M HCl solution and extract with EtOAc.
-
Combine the organic extracts, dry over MgSO4, and evaporate the solvent.
-
The residue is further treated with concentrated HCl in CH2Cl2 to ensure complete lactonization.
-
After a final aqueous work-up, the crude product is purified by flash chromatography to yield the enantiomerically enriched 2-alkyl-2-hydroxyglutaric acid γ-lactone.
Data Presentation: Catalytic Asymmetric Oxidation
| Entry | Alkyl Group (R) | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | n-Butyl | 83 | 96 |
| 2 | n-Pentyl | 78 | 95 |
| 3 | Benzyloxymethyl | 76 | 99 |
| 4 | 2-(tert-Butoxycarbonylamino)ethyl | 69 | 93 |
| 5 | Phenyl | 75 | 94 |
Data adapted from Paju et al., Tetrahedron: Asymmetry, 2006.
Chiral Auxiliary-Mediated Asymmetric Alkylation
The use of chiral auxiliaries is a well-established strategy for asymmetric synthesis. In this approach, a chiral molecule (the auxiliary) is temporarily attached to the glutaric acid precursor. This chiral auxiliary then directs the stereoselective alkylation of the α-position. Subsequent removal of the auxiliary yields the desired enantiomerically enriched 2-alkyl-substituted glutaric acid. Evans oxazolidinones and Enders' SAMP/RAMP hydrazones are commonly used auxiliaries for this purpose.
Experimental Workflow: Asymmetric Alkylation using Evans Auxiliary
Caption: Workflow for asymmetric alkylation using an Evans oxazolidinone auxiliary.
Experimental Protocol: Asymmetric Alkylation using an Evans-type Oxazolidinone
Materials:
-
(4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone (or other Evans auxiliary)
-
Glutaric anhydride
-
n-Butyllithium (n-BuLi)
-
Diisopropylamine (for LDA preparation)
-
Alkyl halide (e.g., benzyl bromide)
-
Tetrahydrofuran (THF), anhydrous
-
Lithium hydroxide (LiOH)
-
Hydrogen peroxide (H2O2)
-
Standard work-up and purification reagents
Procedure:
-
Acylation: React the chiral oxazolidinone with glutaric anhydride in the presence of a suitable base (e.g., triethylamine and DMAP) to form the N-glutaryl oxazolidinone.
-
Enolate Formation: Dissolve the N-glutaryl oxazolidinone in anhydrous THF and cool to -78 °C. Add freshly prepared lithium diisopropylamide (LDA) dropwise and stir for 30-60 minutes to form the enolate.
-
Alkylation: Add the alkyl halide (e.g., benzyl bromide) to the enolate solution at -78 °C and allow the reaction to proceed for several hours, gradually warming to room temperature.
-
Work-up: Quench the reaction with saturated aqueous ammonium chloride solution and extract the product with an organic solvent. Purify the diastereomeric product by chromatography.
-
Auxiliary Cleavage: Cleave the chiral auxiliary by treating the purified product with a solution of lithium hydroxide and hydrogen peroxide in a THF/water mixture. This hydrolysis step yields the chiral 2-alkyl-substituted glutaric acid and allows for the recovery of the chiral auxiliary.
Data Presentation: Asymmetric Alkylation using Chiral Auxiliaries
| Entry | Auxiliary | Alkylating Agent | Diastereomeric Ratio | Yield (%) |
| 1 | (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone | Benzyl bromide | >95:5 | 85 |
| 2 | (S)-(-)-4-Benzyl-2-oxazolidinone | Ethyl iodide | >90:10 | 88 |
| 3 | SAMP | Methyl iodide | >98:2 | 75 (after cleavage) |
Enzymatic Desymmetrization
Enzymatic desymmetrization is a powerful green chemistry approach for the synthesis of chiral molecules. In this method, an enzyme selectively catalyzes a reaction on one of two prochiral functional groups in a symmetric substrate, such as a 3-substituted glutaric anhydride or a dialkyl 3-substituted glutarate. Lipases are commonly employed for the enantioselective hydrolysis or alcoholysis of these substrates.
Experimental Workflow: Lipase-Catalyzed Desymmetrization
Caption: Workflow for the lipase-catalyzed desymmetrization of a 3-alkyl-glutaric anhydride.
Experimental Protocol: Lipase-Catalyzed Enantioselective Alcoholysis
This protocol is a general procedure based on the desymmetrization of 3-substituted glutaric anhydrides.
Materials:
-
3-Alkyl-glutaric anhydride
-
Immobilized Lipase B from Candida antarctica (Novozym 435)
-
Anhydrous organic solvent (e.g., methyl tert-butyl ether, MTBE)
-
Anhydrous alcohol (e.g., methanol, ethanol)
-
Standard work-up and purification reagents
Procedure:
-
Dissolve the 3-alkyl-glutaric anhydride (e.g., 100 mM) in the chosen organic solvent.
-
Add the immobilized lipase (e.g., 10-20 mg/mL).
-
Add the alcohol (e.g., 2-5 equivalents).
-
Incubate the mixture in a shaker at a controlled temperature (e.g., 25-40 °C).
-
Monitor the reaction progress by a suitable analytical method (e.g., HPLC, GC).
-
Upon completion, filter off the immobilized enzyme. The enzyme can often be washed and reused.
-
Wash the filtrate with aqueous solutions (e.g., saturated NaHCO3, brine) to remove unreacted starting materials and byproducts.
-
Dry the organic layer over a drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure.
-
Purify the resulting chiral glutaric acid monoester by column chromatography.
Data Presentation: Enzymatic Desymmetrization
| Entry | Substrate | Enzyme | Reaction | Product | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | 3-(4-Fluorophenyl)glutaric anhydride | Novozym 435 | Alcoholysis (Methanol) | Methyl (S)-3-(4-fluorophenyl)glutarate | >95 | 80 (can be enriched to 96)[2] |
| 2 | Diethyl 3-allylglutarate | Candida antarctica Lipase B | Hydrolysis | (R)-3-Allylglutaric acid monoethyl ester | >99 | 93 |
| 3 | 3-Phenylglutaronitrile | Rhodococcus sp. AJ270 | Hydrolysis | (S)-4-Cyano-3-phenylbutanoic acid | 45 | 95 (with acetone additive)[3] |
These methods provide versatile and efficient pathways to enantiomerically enriched 2-alkyl-substituted glutaric acids, catering to various synthetic strategies and substrate requirements in research and development. The choice of method will depend on factors such as substrate availability, desired scale, and required enantiopurity.
References
Application Notes: (R)-(-)-2-Methylglutaric Acid in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
(R)-(-)-2-Methylglutaric acid is a versatile chiral building block utilized in the asymmetric synthesis of complex molecules, particularly in the pharmaceutical industry. Its bifunctional nature as a dicarboxylic acid, combined with a defined stereocenter, makes it a valuable precursor for creating enantiomerically pure active pharmaceutical ingredients (APIs). A primary application of this chiral synthon is in the synthesis of γ-lactams, a structural motif present in a variety of biologically active compounds.
One notable, albeit synthetically conceptualized, application is the enantioselective synthesis of (R)-Rolipram, a selective phosphodiesterase 4 (PDE4) inhibitor. Rolipram has been extensively studied for its anti-inflammatory and antidepressant properties. The (R)-enantiomer is known to be the more active eutomer, highlighting the importance of stereoselective synthesis. This document provides a detailed, illustrative protocol for the synthesis of (R)-Rolipram starting from this compound, along with relevant data and pathway information.
Key Applications:
-
Chiral Building Block: Serves as a starting material for introducing chirality into a target molecule.
-
Synthesis of γ-Lactams: A key precursor for the synthesis of substituted γ-lactams, a common scaffold in medicinal chemistry.
-
Asymmetric Synthesis: Enables the production of single-enantiomer drugs, which can lead to improved efficacy and reduced side effects.[1]
-
Intermediate in Pharmaceutical Synthesis: Can be used in the development of drugs targeting a range of conditions, including metabolic and inflammatory disorders.
Featured Application: Synthesis of (R)-Rolipram
(R)-Rolipram is a potent and selective inhibitor of phosphodiesterase 4 (PDE4), an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, Rolipram increases intracellular cAMP levels, which in turn modulates various downstream signaling pathways involved in inflammation and neuronal function.[2][3] This mechanism of action underlies its potential therapeutic effects in conditions such as depression, chronic obstructive pulmonary disease (COPD), and some neurodegenerative disorders.[4]
The synthesis of (R)-Rolipram from this compound proceeds through the formation of a chiral γ-lactam intermediate. This approach ensures the correct stereochemistry at the C4 position of the pyrrolidinone ring, which is crucial for its biological activity.
Quantitative Data Summary
While a direct synthesis of (R)-Rolipram from this compound is not extensively documented with specific yields, the following table summarizes quantitative data from various reported enantioselective syntheses of Rolipram and related chiral γ-lactams. This provides a benchmark for expected outcomes in similar synthetic transformations.
| Starting Material/Key Step | Target Molecule/Intermediate | Yield (%) | Enantiomeric Excess (ee %) | Reference |
| rac-3-(3'-cyclopentyloxy-4'-methoxy)phenyl-4-nitro butyric acid (Resolution) | (R)-Rolipram | 54 (from resolved amide) | Not explicitly stated, but resolved | --INVALID-LINK-- |
| Asymmetric conjugate addition | γ-nitroester intermediate | Not explicitly stated | >99 | --INVALID-LINK-- |
| Rh-Catalyzed Asymmetric Hydrogenation | Chiral γ-Lactams | High | High | --INVALID-LINK-- |
| Organocatalytic Asymmetric Total Synthesis | (R)-Rolipram | Not explicitly stated | >99 | --INVALID-LINK-- |
Experimental Protocols
Protocol 1: Synthesis of (R)-(-)-2-Methylglutaric Anhydride
This protocol is adapted from a standard procedure for the synthesis of β-methylglutaric anhydride and would be the initial step in converting the diacid to a more reactive intermediate for subsequent reactions.
Materials:
-
This compound
-
Acetic Anhydride
-
Round-bottom flask
-
Reflux condenser
-
Distillation apparatus
-
Heating mantle
Procedure:
-
Place this compound (1 equivalent) into a round-bottom flask.
-
Add acetic anhydride (2-3 equivalents).
-
Equip the flask with a reflux condenser and heat the mixture to reflux for 1-2 hours.
-
After the reaction is complete, arrange the apparatus for distillation.
-
Distill off the excess acetic anhydride and acetic acid byproduct.
-
The remaining residue is the crude (R)-(-)-2-Methylglutaric Anhydride, which can be purified by vacuum distillation.
Protocol 2: Proposed Synthesis of (R)-4-(3-(cyclopentyloxy)-4-methoxyphenyl)-4-methylpyrrolidin-2-one ((R)-Rolipram)
This is a proposed, multi-step protocol illustrating the use of this compound as a chiral precursor.
Step 2a: Synthesis of (R)-Methyl 4-carbamoyl-4-methylbutanoate
-
To a solution of (R)-(-)-2-Methylglutaric Anhydride (1 equivalent) in methanol at 0 °C, bubble ammonia gas through the solution until saturation.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Remove the solvent under reduced pressure to obtain the crude mono-amide mono-ester.
-
The crude product can be purified by column chromatography on silica gel.
Step 2b: Hofmann Rearrangement to form the γ-amino acid methyl ester
-
Dissolve the (R)-Methyl 4-carbamoyl-4-methylbutanoate (1 equivalent) in a solution of sodium hypobromite (prepared in situ from bromine and sodium hydroxide) at 0 °C.
-
Stir the reaction mixture at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.
-
Acidify the reaction mixture with concentrated HCl and extract with a suitable organic solvent (e.g., diethyl ether).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude γ-amino acid methyl ester hydrochloride.
Step 2c: Lactamization and Arylation
-
Neutralize the γ-amino acid methyl ester hydrochloride with a base (e.g., triethylamine) in a suitable solvent like toluene.
-
Heat the mixture to reflux to induce lactamization, forming the chiral γ-lactam intermediate.
-
In a separate flask, prepare the Grignard reagent from 1-bromo-3-(cyclopentyloxy)-4-methoxybenzene.
-
Add the chiral γ-lactam to the Grignard reagent at a low temperature (e.g., -78 °C) in the presence of a suitable catalyst (e.g., a copper salt) to facilitate the arylation at the 4-position, yielding (R)-Rolipram.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, dry the combined organic layers, and purify by column chromatography to obtain (R)-Rolipram.
Visualizations
Logical Workflow for the Synthesis of (R)-Rolipram
Caption: Proposed synthetic pathway from this compound to (R)-Rolipram.
Signaling Pathway of PDE4 Inhibition by (R)-Rolipram
References
- 1. mdpi.com [mdpi.com]
- 2. Inhibition of Phosphodiesterase 4 by FCPR03 Alleviates Lipopolysaccharide-Induced Depressive-Like Behaviors in Mice: Involvement of p38 and JNK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rolipram, a Selective Phosphodiesterase 4 Inhibitor, Ameliorates Mechanical Hyperalgesia in a Rat Model of Chemotherapy-Induced Neuropathic Pain through Inhibition of Inflammatory Cytokines in the Dorsal Root Ganglion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Application Notes and Protocols for the Quantification of (R)-(-)-2-Methylglutaric Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of (R)-(-)-2-Methylglutaric Acid in biological matrices. The protocols described are based on established analytical techniques for similar chiral organic acids and provide a strong foundation for method development and validation. Two primary methods are presented: a Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) method for high sensitivity and specificity, and a Chiral High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for direct enantiomeric separation.
Method 1: Chiral Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)
This method is ideal for the sensitive and selective quantification of this compound through chiral derivatization followed by GC-MS/MS analysis. The derivatization step creates diastereomers that can be separated on a standard achiral column.
Experimental Protocol
1. Sample Preparation (Human Plasma)
-
To 100 µL of human plasma in a microcentrifuge tube, add 400 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Incubate the sample at -20°C for 30 minutes to enhance protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen gas.
2. Chiral Derivatization
-
To the dried residue, add 50 µL of L-menthol in pyridine (10 mg/mL) and 20 µL of acetyl chloride.
-
Seal the tube tightly and heat at 60°C for 30 minutes.
-
Cool the sample to room temperature.
-
Evaporate the derivatization reagents under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of ethyl acetate for GC-MS/MS analysis.
3. GC-MS/MS Instrumental Parameters
| Parameter | Setting |
| Gas Chromatograph | |
| Column | DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Inlet Temperature | 280°C |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Oven Program | 100°C (hold 2 min), ramp to 280°C at 10°C/min, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temp. | 230°C |
| Transfer Line Temp. | 280°C |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
4. Proposed MRM Transitions for Diastereomeric Esters of 2-Methylglutaric Acid
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| (R)-2-MGA-menthyl ester | [Proposed] 283.2 | 139.1 | 15 |
| (S)-2-MGA-menthyl ester | [Proposed] 283.2 | 139.1 | 15 |
| Internal Standard | To be determined based on available labeled standard |
Note: The precursor ion corresponds to the [M-CH3]+ fragment of the derivatized molecule. The product ion corresponds to the menthyl fragment. These transitions require experimental optimization.
Quantitative Data Summary (Hypothetical)
The following table presents expected performance characteristics for a validated method based on this protocol.
| Parameter | Expected Performance |
| Linearity (R²) | > 0.995 |
| Limit of Detection (LOD) | 0.5 - 2 ng/mL |
| Limit of Quantification (LOQ) | 2 - 10 ng/mL |
| Accuracy (% Recovery) | 85 - 115% |
| Precision (%RSD) | < 15% |
Caption: Workflow for the quantification of this compound by GC-MS/MS.
Method 2: Chiral High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
This method allows for the direct separation and quantification of the enantiomers of 2-Methylglutaric Acid without the need for derivatization, using a chiral stationary phase.
Experimental Protocol
1. Sample Preparation (Human Serum)
-
To 50 µL of human serum in a microcentrifuge tube, add 200 µL of ice-cold methanol to precipitate proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Incubate the sample at -20°C for 30 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen gas.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2. HPLC-MS/MS Instrumental Parameters
| Parameter | Setting |
| HPLC System | |
| Column | Astec® CHIROBIOTIC® R or equivalent chiral column (e.g., 150 x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 10 minutes, hold for 2 minutes, re-equilibrate for 3 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 5 µL |
| Mass Spectrometer | |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Ion Source Temp. | 350°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
3. Proposed MRM Transitions for 2-Methylglutaric Acid
| Analyte | Precursor Ion ([M-H]⁻, m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 145.1 | 101.1 | 12 |
| (S)-(+)-2-Methylglutaric Acid | 145.1 | 101.1 | 12 |
| Internal Standard | To be determined based on available labeled standard (e.g., ¹³C-labeled 2-MGA) |
Note: The product ion corresponds to the loss of CO₂ and H₂O. These transitions require experimental optimization.
Quantitative Data Summary (Hypothetical)
The following table presents expected performance characteristics for a validated method based on this protocol.
| Parameter | Expected Performance |
| Linearity (R²) | > 0.99 |
| Limit of Detection (LOD) | 1 - 5 ng/mL |
| Limit of Quantification (LOQ) | 5 - 20 ng/mL |
| Accuracy (% Recovery) | 90 - 110% |
| Precision (%RSD) | < 15% |
Caption: Workflow for the quantification of this compound by HPLC-MS/MS.
Metabolic Pathway Context
This compound is involved in fatty acid metabolism.[1][2] Understanding its metabolic origin can be crucial for interpreting quantitative results in biological studies.
Caption: Simplified metabolic pathway showing the origin of 2-Methylglutaric Acid.
References
Application Note: Quantitative Analysis of 2-Methylglutaric Acid Derivatives by GC-MS
References
- 1. Human Metabolome Database: Showing metabocard for 2-Methylglutaric acid (HMDB0000422) [hmdb.ca]
- 2. Showing Compound 2-Methylglutaric acid (FDB022036) - FooDB [foodb.ca]
- 3. Simplified method for the chemical diagnosis of organic aciduria using GC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Screening of Organic Acidurias by Gas Chromatography-Mass Spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Gas chromatography/mass spectrometry analysis of organic acid profiles in human serum: A protocol of direct ultrasound-assisted derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. louis.uah.edu [louis.uah.edu]
- 7. metbio.net [metbio.net]
- 8. aurametrix.weebly.com [aurametrix.weebly.com]
- 9. uoguelph.ca [uoguelph.ca]
- 10. shimadzu.com [shimadzu.com]
Protocol for Derivatization of Dicarboxylic Acids for Gas Chromatography (GC) Analysis
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dicarboxylic acids (DCAs) are organic compounds containing two carboxylic acid functional groups and are integral to various metabolic pathways.[1] Their analysis is crucial in biomedical research, clinical diagnostics, and drug development for understanding disease mechanisms and metabolic profiling. However, the direct analysis of DCAs by gas chromatography (GC) is challenging due to their high polarity and low volatility, which often leads to poor chromatographic peak shape and low sensitivity.[1] To overcome these limitations, a derivatization step is essential to convert the polar carboxyl groups into less polar, more volatile derivatives suitable for GC analysis.[2]
This document provides detailed protocols for the two most common and effective derivatization methods for dicarboxylic acids: Silylation and Esterification . It also includes a comparison of these methods to aid in selecting the most appropriate technique for a specific application.
Comparison of Derivatization Methods
The choice between silylation and esterification depends on several factors, including the specific dicarboxylic acids of interest, the sample matrix, required sensitivity, and available instrumentation.[1]
| Feature | Silylation (e.g., with BSTFA) | Esterification (e.g., with BF3/Methanol) |
| Principle | Replaces active hydrogens on carboxyl groups with a trimethylsilyl (TMS) group.[2] | Converts carboxylic acids to their corresponding esters (e.g., methyl esters).[3] |
| Advantages | - Generally provides lower detection limits and higher reproducibility.[1][4] - Milder reaction conditions for some reagents. - Reagents and byproducts are often highly volatile, reducing chromatographic interference.[1] | - Derivatives (esters) are generally more stable than silyl ethers, especially in the presence of moisture.[1] - Reagents are often less expensive.[1] |
| Disadvantages | - Silylating reagents and their derivatives are highly sensitive to moisture.[2] - Can be more expensive than esterification reagents.[1] | - Often requires higher temperatures and longer reaction times.[1] - The catalyst (BF3) is corrosive and requires careful handling. |
Experimental Workflow
The general workflow for the derivatization and analysis of dicarboxylic acids is depicted below. The initial sample preparation steps, such as extraction and concentration, are critical for obtaining reliable and reproducible results.
Detailed Experimental Protocols
Protocol 1: Silylation using BSTFA
This protocol describes the derivatization of dicarboxylic acids to their trimethylsilyl (TMS) esters using N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).[1]
Materials:
-
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) as a catalyst.[2]
-
Anhydrous solvent (e.g., pyridine, acetonitrile, or dichloromethane).[1]
-
Reaction vials (2 mL) with PTFE-lined caps.
-
Heating block or oven.
-
Vortex mixer.
-
Nitrogen evaporator.
-
Gas chromatograph with a mass spectrometer (GC-MS) or flame ionization detector (GC-FID).
Procedure:
-
Sample Preparation: If the sample is in an aqueous solution, evaporate it to complete dryness under a gentle stream of nitrogen. It is critical to remove all moisture as BSTFA is moisture-sensitive.[1] Accurately weigh or pipette 1-10 mg of the dried sample or standard into a reaction vial.
-
Reagent Addition: Add a suitable volume of anhydrous solvent (e.g., 100 µL of pyridine) to dissolve the sample. Add 50-100 µL of BSTFA (with 1% TMCS).[2]
-
Reaction: Tightly cap the vial and vortex for 30 seconds. Heat the reaction mixture at 70-80°C for 1-3 hours.[1] The optimal time and temperature may need to be determined empirically for specific analytes.
-
Analysis: Cool the vial to room temperature. The derivatized sample is now ready for injection into the GC.
Protocol 2: Esterification using BF3-Methanol
This protocol details the conversion of dicarboxylic acids to their methyl esters using a 10-14% Boron Trifluoride-Methanol (BF3-Methanol) solution.[1]
Materials:
-
BF3-Methanol solution (10-14%).
-
Hexane.
-
Saturated sodium chloride (NaCl) solution.
-
Anhydrous sodium sulfate.
-
Reaction vials (2 mL) with PTFE-lined caps.
-
Heating block or oven.
-
Vortex mixer.
-
Nitrogen evaporator.
-
GC-MS or GC-FID system.
Procedure:
-
Sample Preparation: Evaporate the sample to dryness under a gentle stream of nitrogen. Add 1-10 mg of the dried sample or standard to a reaction vial.
-
Reagent Addition: Add 2 mL of 10-14% BF3-Methanol solution to the vial.[5]
-
Reaction: Tightly cap the vial and heat at 60-100°C for 15-30 minutes.[3]
-
Extraction: Cool the reaction mixture to room temperature. Add 1 mL of water and 1 mL of hexane.[1] Vortex vigorously to extract the methyl esters into the hexane layer. Allow the layers to separate.
-
Drying and Analysis: Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water. The sample is now ready for GC analysis.[5]
Quantitative Data Summary
The following tables summarize the performance characteristics of the two derivatization methods for the analysis of low-molecular-weight dicarboxylic acids.
Table 1: Performance Comparison of Derivatization Methods
| Parameter | Silylation (BSTFA) | Esterification (BF3/Methanol) | Reference |
| Limit of Detection (LOD) | ≤ 2 ng/m³ | ≤ 4 ng/m³ | [4] |
| Reproducibility (RSD%) | ≤ 10% | ≤ 15% | [4] |
Note: The reported LODs are from studies on atmospheric aerosols and may vary depending on the sample matrix and instrumentation.[2]
Table 2: Typical GC-MS Parameters for Derivatized Dicarboxylic Acids
| Parameter | Typical Setting |
| Column | Non-polar stationary phase such as 5% phenylmethylpolysiloxane (e.g., DB-5ms). |
| Injection Mode | Splitless or split, depending on analyte concentration. |
| Injection Volume | 1-2 µL. |
| Injector Temperature | 250°C. |
| Carrier Gas | Helium at a constant flow rate (e.g., 1.7 mL/min). |
| Oven Temperature Program | Initial temp. 60-80°C, hold for 1-2 min, ramp at 5-10°C/min to 280-300°C, hold for 5-10 min. |
| Mass Spectrometer (MS) | |
| Ionization Mode | Electron Ionization (EI). |
| Ion Source Temperature | 200°C. |
| Interface Temperature | 280°C. |
Note: Optimization of these parameters may be required based on the specific analytes and instrumentation.[2]
Logical Decision Pathway for Method Selection
The selection of an appropriate derivatization method is a critical decision in the analytical workflow. This choice is influenced by several factors, including the desired sensitivity, the chemical nature of the analytes, and the sample matrix. The following diagram illustrates the logical considerations for choosing between silylation and esterification for dicarboxylic acid analysis.[1]
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low or no derivative peak | Presence of moisture in the sample or reagents. | Ensure the sample is completely dry before adding reagents. Use anhydrous solvents and fresh derivatization reagents. |
| Incomplete reaction. | Optimize reaction time and temperature. For sterically hindered dicarboxylic acids, longer reaction times or higher temperatures may be necessary.[3] | |
| Poor peak shape (tailing) | Active sites in the GC inlet or column. | Use a deactivated inlet liner and a high-quality capillary column. Perform regular maintenance on the GC system. |
| Incomplete derivatization. | Re-optimize the derivatization protocol. | |
| Ghost peaks | Contamination from previous injections or the derivatization reagents. | Run a solvent blank to identify the source of contamination. Ensure proper cleaning of vials and syringes. |
Conclusion
Derivatization is an indispensable step for the robust and sensitive analysis of dicarboxylic acids by gas chromatography. Both silylation and esterification are effective methods, each with its own set of advantages and disadvantages. The choice of method should be carefully considered based on the specific analytical requirements. The detailed protocols and comparative data presented in this application note provide a comprehensive guide for researchers, scientists, and drug development professionals to successfully derivatize and analyze dicarboxylic acids in their samples.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: comparison between silylation and esterification derivatization procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols: (R)-(-)-2-Methylglutaric Acid in Metabolic Pathway Studies
Disclaimer
Current scientific literature primarily discusses "2-methylglutaric acid" without specifying the metabolic roles or applications of its individual enantiomers, including (R)-(-)-2-Methylglutaric Acid. The following application notes and protocols are based on the available data for 2-methylglutaric acid as a whole, with the acknowledgment that the precise contribution of the (R)-(-)-enantiomer is not yet well-defined.
Introduction
2-Methylglutaric acid is a dicarboxylic acid that has been identified as a mammalian metabolite.[1] While its precise metabolic pathway is not fully elucidated, it has gained significance as a biomarker for certain inborn errors of metabolism, most notably Glutaric Acidemia Type I. Its presence and concentration in biological fluids such as urine are utilized in the diagnosis and monitoring of this condition. Furthermore, alterations in 2-methylglutaric acid levels have been observed in other pathological states, suggesting a broader, yet to be fully understood, role in metabolic regulation.[2]
Application 1: Biomarker for Glutaric Acidemia Type I
This compound, as a component of total 2-methylglutaric acid, serves as a crucial secondary biomarker for Glutaric Acidemia Type I (GA1). GA1 is an autosomal recessive disorder of lysine and tryptophan metabolism caused by a deficiency of the enzyme glutaryl-CoA dehydrogenase. This enzymatic block leads to the accumulation of glutaric acid and 3-hydroxyglutaric acid. In many GA1 patients, particularly those who are "low excretors," the levels of these primary biomarkers may be only slightly elevated, making diagnosis challenging. In such cases, elevated urinary 2-methylglutaric acid can be a key diagnostic indicator.[3]
Quantitative Data
The following table summarizes the urinary concentrations of 2-methylglutaric acid in GA1 patients compared to healthy controls.
| Cohort | Analyte | Concentration (mg/g creatinine) | Reference |
| GA1 Patients | 2-Methylglutaric Acid | 2.5 - 27.39 | [3] |
| Normal Controls | 2-Methylglutaric Acid | 0.05 - 1.61 | [3] |
Hypothesized Metabolic Origin
The exact metabolic pathway leading to the formation of 2-methylglutaric acid in GA1 is still under investigation.[3] It is hypothesized to be a side-product of the dysregulated lysine degradation pathway. A simplified diagram illustrating this proposed relationship is provided below.
Caption: Hypothesized origin of 2-Methylglutaric Acid in Glutaric Acidemia Type I.
Experimental Protocols
Protocol 1: Quantitative Analysis of 2-Methylglutaric Acid in Urine by GC-MS
This protocol outlines a general procedure for the determination of 2-methylglutaric acid in urine using Gas Chromatography-Mass Spectrometry (GC-MS).
1. Sample Preparation and Extraction
-
Thaw frozen urine samples at room temperature.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to remove particulate matter.
-
Transfer 20 µL of the supernatant to a clean microcentrifuge tube.
-
Add 60 µL of methanol (MeOH) and an internal standard.
-
Evaporate the mixture to dryness under a vacuum.
2. Derivatization
-
Methoximation: Add 50 µL of methoxyamine hydrochloride in pyridine and incubate at 50°C for 90 minutes.
-
Dry the sample under a stream of nitrogen.
-
Silylation: Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane (BSTFA + 1% TMCS).
-
Incubate at 60°C for 60 minutes to form trimethylsilyl (TMS) derivatives.
-
Transfer the derivatized sample to a GC vial with a glass insert.
3. GC-MS Analysis
-
Gas Chromatograph: Use a GC system equipped with a capillary column suitable for organic acid analysis (e.g., DB-5ms).
-
Injection: Inject 1 µL of the derivatized sample in splitless mode.
-
Oven Program:
-
Initial temperature: 70°C, hold for 2 minutes.
-
Ramp 1: Increase to 150°C at 10°C/min.
-
Ramp 2: Increase to 300°C at 20°C/min, hold for 5 minutes.
-
-
Mass Spectrometer:
-
Operate in electron ionization (EI) mode at 70 eV.
-
Scan range: m/z 50-550.
-
Acquire data in both full scan and selected ion monitoring (SIM) mode for quantification.
-
4. Data Analysis
-
Identify the 2-methylglutaric acid-TMS derivative peak based on its retention time and mass spectrum.
-
Quantify the analyte by comparing its peak area to that of the internal standard and a calibration curve generated with known concentrations of 2-methylglutaric acid.
-
Normalize the final concentration to the urinary creatinine level.
Workflow for GC-MS Analysis
Caption: General workflow for the quantitative analysis of 2-Methylglutaric Acid by GC-MS.
Protocol 2: Conceptual Approach for Chiral Analysis of 2-Methylglutaric Acid
While a specific, validated protocol for the chiral separation of this compound was not identified in the literature, a method can be conceptualized based on the successful chiral separation of the structurally similar compound, 2-hydroxyglutaric acid.[4][5] This would likely involve High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).
1. Chromatographic System
-
HPLC: A standard HPLC system capable of gradient elution.
-
Chiral Stationary Phase: A chiral column is essential. Based on separations of similar dicarboxylic acids, a column with a quinine- or quinidine-based carbamate chiral selector could be effective.[4]
-
Mobile Phase: A mobile phase consisting of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer with a volatile salt (e.g., ammonium acetate or formate) to ensure compatibility with the mass spectrometer. The pH of the mobile phase would need to be optimized to achieve enantiomeric separation.
2. Mass Spectrometry Detection
-
Ionization: Electrospray ionization (ESI) in negative ion mode would be suitable for detecting the deprotonated [M-H]- ion of 2-methylglutaric acid.
-
Detection Mode: Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode would provide the highest sensitivity and selectivity. Specific parent-to-daughter ion transitions for 2-methylglutaric acid would need to be determined.
3. Method Development and Validation
-
Pure standards of this compound and (S)-(+)-2-Methylglutaric Acid would be required to develop and validate the method.
-
The method would need to be optimized for resolution, peak shape, and run time.
-
Validation would include assessing linearity, limits of detection and quantification, precision, and accuracy.
Future Directions
The development of a robust method for the chiral separation and quantification of this compound is a critical next step in understanding its specific role in metabolic pathways. Such a method would allow researchers to:
-
Determine the enantiomeric ratio of 2-methylglutaric acid in patients with GA1 and other metabolic disorders.
-
Investigate the specific enzymatic or non-enzymatic reactions that produce the (R)-(-)-enantiomer.
-
Use isotopically labeled this compound as a tracer in metabolic flux studies to map its downstream fate and interactions with other metabolic pathways.
By elucidating the specific functions of each enantiomer, the scientific community can gain a more precise understanding of the pathophysiology of related diseases and potentially identify new targets for therapeutic intervention.
References
- 1. 2-Methylglutaric Acid | C6H10O4 | CID 12046 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 2-Methylglutaconic acid as a biomarker in routine urine organic acids leading to the diagnosis of glutaric acidemia type I in a low excretor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chiral separation of 2-hydroxyglutaric acid on cinchonan carbamate based weak chiral anion exchangers by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chiral liquid chromatography tandem mass spectrometry in the determination of the configuration of 2-hydroxyglutaric acid in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Enantiopure (R)-(-)-2-Methylglutaric Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the synthesis of enantiopure (R)-(-)-2-Methylglutaric Acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for synthesizing enantiopure this compound?
A1: The main synthetic routes to enantiopure this compound are:
-
Chiral Resolution of Racemic 2-Methylglutaric Acid: This involves the separation of a 50:50 mixture of the (R) and (S) enantiomers. A common method is the formation of diastereomeric salts with a chiral resolving agent, followed by separation through crystallization.[1][2][3]
-
Enzymatic Desymmetrization: This approach starts with a prochiral precursor, such as 2-methylglutaric anhydride or a dialkyl 2-methylglutarate. A stereoselective enzyme, often a lipase, selectively transforms one of the two identical functional groups to create the chiral center.[4][5]
-
Asymmetric Synthesis: This involves creating the chiral center enantioselectively from an achiral starting material. A key example is the asymmetric hydrogenation of 2-methyleneglutaric acid using a chiral catalyst.[6][7][8]
Q2: Why is achieving high enantiomeric excess (ee) challenging for this molecule?
A2: Achieving high enantiomeric excess can be difficult due to several factors. In chiral resolution, the solubilities of the diastereomeric salts may be very similar, making separation by crystallization inefficient.[9][10] For enzymatic methods, the enzyme's stereoselectivity may not be perfect, leading to the formation of the undesired enantiomer. In asymmetric hydrogenation, the choice of catalyst and reaction conditions is critical to control the facial selectivity of the hydrogen addition.
Q3: What are the common methods for determining the enantiomeric excess of my product?
A3: Common analytical techniques for determining enantiomeric excess include:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is a widely used method that employs a chiral stationary phase to separate the enantiomers.
-
Chiral Gas Chromatography (GC): This technique is suitable for volatile derivatives of the acid, such as its methyl or ethyl esters.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: This can be done using chiral solvating agents or by converting the enantiomers into diastereomers with a chiral derivatizing agent, which will exhibit distinct signals in the NMR spectrum.
Troubleshooting Guides
Chiral Resolution via Diastereomeric Salt Crystallization
Problem: Low yield of the desired diastereomeric salt.
| Possible Cause | Troubleshooting Step |
| Suboptimal Solvent System | The ideal solvent should maximize the solubility difference between the two diastereomeric salts.[9] Perform a solvent screen with a range of polarities. |
| Incorrect Stoichiometry | Vary the molar ratio of the chiral resolving agent to the racemic 2-methylglutaric acid. |
| Supersaturation Not Reached | Slowly evaporate the solvent to concentrate the solution and induce crystallization. |
| Cooling Rate Too Fast | Implement a controlled and gradual cooling profile to promote the formation of larger, purer crystals. |
Problem: Low enantiomeric excess of the resolved this compound.
| Possible Cause | Troubleshooting Step |
| Co-crystallization of Diastereomers | The solubilities of the diastereomeric salts are too similar in the chosen solvent. Perform multiple recrystallizations to enrich the desired diastereomer.[3] |
| Incomplete Separation of Crystals | Ensure complete separation of the crystallized salt from the mother liquor, which contains the other diastereomer. |
| Racemization During Workup | Ensure that the conditions used to liberate the free acid from the diastereomeric salt (e.g., acidification) are not harsh enough to cause racemization. |
Enzymatic Desymmetrization
Problem: Low conversion of the prochiral starting material.
| Possible Cause | Troubleshooting Step |
| Low Enzyme Activity | Screen different lipases (e.g., Candida antarctica lipase B, Pseudomonas cepacia lipase).[4] Optimize pH and temperature for the chosen enzyme.[11][12] |
| Poor Substrate Solubility | Use a co-solvent to improve the solubility of the substrate in the reaction medium. |
| Enzyme Inhibition | The product may be inhibiting the enzyme. Consider in-situ product removal or using a biphasic system. |
Problem: Low enantiomeric excess of the product.
| Possible Cause | Troubleshooting Step |
| Suboptimal Enzyme Choice | The selected enzyme may not have high stereoselectivity for the substrate. Screen a variety of commercially available lipases or other hydrolases. |
| Incorrect Reaction Conditions | Enantioselectivity can be highly dependent on the solvent, temperature, and water activity.[13] Systematically vary these parameters. |
| Over-reaction | For kinetic resolutions, the reaction should be stopped at around 50% conversion to maximize the enantiomeric excess of both the product and the remaining substrate. |
Asymmetric Hydrogenation
Problem: Incomplete hydrogenation of 2-methyleneglutaric acid.
| Possible Cause | Troubleshooting Step |
| Catalyst Inactivity | Ensure the catalyst (e.g., Ru-BINAP) is properly activated and handled under inert conditions.[7] |
| Insufficient Hydrogen Pressure | Increase the hydrogen pressure according to established protocols for the specific catalyst.[8] |
| Presence of Catalyst Poisons | Purify the substrate and solvent to remove any impurities that could poison the catalyst. |
Problem: Low enantioselectivity.
| Possible Cause | Troubleshooting Step |
| Suboptimal Chiral Ligand | The choice of chiral ligand is crucial. For Ru-catalyzed hydrogenations, screen different BINAP derivatives or other chiral phosphine ligands.[14] |
| Incorrect Solvent or Temperature | Enantioselectivity can be sensitive to the reaction solvent and temperature. Perform a systematic optimization of these parameters. |
| Substrate Purity | Impurities in the starting material can sometimes interfere with the stereochemical course of the reaction. |
Experimental Protocols
Protocol 1: Chiral Resolution of Racemic 2-Methylglutaric Acid with (R)-(+)-1-Phenylethylamine
-
Salt Formation: Dissolve racemic 2-methylglutaric acid in a suitable solvent (e.g., ethanol, acetone, or a mixture). Add an equimolar amount of (R)-(+)-1-phenylethylamine. Heat the mixture gently to ensure complete dissolution.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization of the less soluble diastereomeric salt.
-
Isolation: Collect the crystals by filtration and wash with a small amount of cold solvent.
-
Liberation of the Free Acid: Dissolve the isolated diastereomeric salt in water and acidify with a strong acid (e.g., HCl) to precipitate the enantiomerically enriched 2-methylglutaric acid.
-
Extraction and Purification: Extract the aqueous solution with an organic solvent (e.g., diethyl ether or ethyl acetate). Dry the organic extracts, remove the solvent under reduced pressure, and recrystallize the solid to obtain pure this compound.
-
Analysis: Determine the enantiomeric excess of the final product using chiral HPLC or by derivatization followed by GC or NMR analysis.
Protocol 2: Enzymatic Desymmetrization of Dimethyl 2-Methylglutarate
-
Reaction Setup: To a solution of dimethyl 2-methylglutarate in a buffered aqueous solution (e.g., phosphate buffer, pH 7), add a lipase such as Candida antarctica lipase B (CALB), often in an immobilized form.[13][15]
-
Incubation: Stir the mixture at a controlled temperature (e.g., 30-40 °C) and monitor the reaction progress by taking aliquots and analyzing them by GC or HPLC.
-
Workup: Once the desired conversion (typically around 50% for optimal ee of both product and remaining substrate) is reached, stop the reaction by filtering off the enzyme.
-
Separation: Acidify the reaction mixture and extract with an organic solvent. Separate the resulting monoester (the product) from the unreacted diester using column chromatography or extraction with a basic solution.
-
Hydrolysis: Hydrolyze the enantiomerically enriched monoester to the corresponding carboxylic acid using standard methods (e.g., basic hydrolysis followed by acidification).
-
Analysis: Determine the enantiomeric excess of the final product.
Visualizations
Caption: Workflow for chiral resolution via diastereomeric salt formation.
Caption: Workflow for enzymatic desymmetrization of a prochiral diester.
Caption: Troubleshooting logic for common synthesis challenges.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 4. Enantioselective desymmetrization strategy of prochiral 1,3-diols in natural product synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. internationaljournalssrg.org [internationaljournalssrg.org]
- 6. chemistry.mdma.ch [chemistry.mdma.ch]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. youtube.com [youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 11. Lipase B from Candida antarctica Immobilized on a Silica-Lignin Matrix as a Stable and Reusable Biocatalytic System [mdpi.com]
- 12. Enhancing the Catalytic Performance of Candida antarctica Lipase B by Chemical Modification With Alkylated Betaine Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Candida antarctica lipase B performance in organic solvent at varying water activities studied by molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Engineering of Candida antarctica lipase B for hydrolysis of bulky carboxylic acid esters - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Asymmetric Synthesis of 2-Methylglutaric Acid
This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and enantioselectivity of the asymmetric synthesis of 2-methylglutaric acid.
Frequently Asked Questions (FAQs)
Q1: What are the common strategies for the asymmetric synthesis of 2-methylglutaric acid?
The asymmetric synthesis of 2-methylglutaric acid, a valuable chiral building block in pharmaceuticals, typically relies on two main strategies.[1] The first involves the use of chiral auxiliaries, which are stereogenic groups temporarily incorporated into the molecule to direct the stereochemical outcome of a reaction.[2] Common examples include Evans oxazolidinones and camphor-derived auxiliaries.[3][] The second strategy employs chiral catalysts to facilitate enantioselective transformations.[5] An example of a related synthesis involves the asymmetric oxidation of 3-alkyl-cyclopentane-1,2-diones using a chiral titanium complex to produce precursors with high enantiomeric excess.[6][7]
Q2: My reaction yield is consistently low. What are the most common causes?
Low yields can stem from several factors throughout the experimental process. Key areas to investigate include the purity of starting materials, reaction conditions, potential side reactions, and the efficiency of your workup and purification protocol.
-
Starting Materials: Ensure all reagents are pure and anhydrous where necessary. For instance, in syntheses using catalysts like the Ti(O-i-Pr)₄/tartaric ester complex, the presence of moisture can deactivate the catalyst.[6] Reagents like tert-butyl hydroperoxide (t-BuOOH) should be fresh.
-
Reaction Conditions: Sub-optimal temperature, pressure, or reaction time can lead to incomplete conversion or degradation of products. For example, a synthesis method involving the reaction of diethyl malonate and methyl methacrylate specifies a temperature range of 80-160°C for several hours; deviation from this can impact yield.[8]
-
Side Reactions: The formation of undesired side products is a common cause of low yield. For instance, the oxidation of 3-substituted cyclopentane-1,2-diones can result in a complex mixture of products including lactones, mono-esters, and keto acids, which requires careful separation.[6]
-
Workup and Purification: Product can be lost during extraction, precipitation, or chromatography. The final acidification and decarboxylation steps in some syntheses must be carefully controlled to avoid product degradation.[8]
Q3: How can I minimize the formation of side products?
Minimizing side products requires precise control over reaction conditions and a thorough understanding of the reaction mechanism.
-
Control Stoichiometry: Carefully control the molar ratios of your reactants and catalyst. In the asymmetric oxidation using a Ti(O-i-Pr)₄ complex, a specific ratio of the titanium complex to the tartaric ester and oxidant is crucial for success.[6]
-
Optimize Temperature: Lowering the reaction temperature can sometimes increase selectivity and reduce the rate of side reactions, although it may require longer reaction times.
-
Inert Atmosphere: For oxygen or moisture-sensitive reactions, maintaining an inert atmosphere (e.g., argon or nitrogen) is critical to prevent degradation of reagents and intermediates.[6]
-
Workup Modification: A modified basic workup can sometimes be used to convert multiple reaction products into a single desired salt, simplifying the subsequent purification process and improving the isolated yield of the target acid.[6]
Q4: I'm observing low enantioselectivity (ee). How can this be improved?
Low enantioselectivity points to issues with the chiral control element of your synthesis.
-
Chiral Auxiliary/Catalyst Choice: The structure of the chiral auxiliary or ligand is paramount. Ensure it is of high optical purity. Different auxiliaries (e.g., Evans oxazolidinones, pseudoephedrine) or catalyst systems may be better suited for your specific substrate and reaction type.[2][]
-
Lewis Acid: In reactions like asymmetric aldol additions using oxazolidinone auxiliaries, the choice of Lewis acid (e.g., dibutylboron triflate) is critical for achieving high diastereoselectivity.[2]
-
Temperature: Enantioselectivity is often highly temperature-dependent. Running the reaction at lower temperatures typically enhances selectivity by favoring the transition state that leads to the desired enantiomer.
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the conformation of the transition state assembly, thereby affecting enantioselectivity. A solvent screen may be necessary to find optimal conditions.
Troubleshooting Guide
Below is a logical workflow for troubleshooting low yield in the asymmetric synthesis of 2-methylglutaric acid.
Caption: Troubleshooting flowchart for low yield issues.
Quantitative Data Summary
The following tables summarize yield and enantiomeric excess (ee) data from relevant synthesis methods found in the literature.
Table 1: Asymmetric Oxidation to 2-Alkyl-5-oxotetrahydrofuran-2-carboxylic acids
This method produces key precursors for substituted glutaric acids. The process is noted to be highly enantioselective.[6]
| 3-Alkyl Substituent (R) | Isolated Yield (%) | Enantiomeric Excess (ee, %) |
| Methyl | 75 | 96 |
| Ethyl | 83 | 94 |
| Propyl | 78 | 93 |
| Isopropyl | 69 | 99 |
| Benzyl | 72 | 95 |
Table 2: Synthesis of 2-Methylglutaric Acid via Michael Addition
This non-asymmetric method provides a high-yield route to the racemic product.[8]
| Reaction Temperature (°C) | Reaction Time (h) | Intermediate Yield (%) | Final Product Yield (%) |
| 120 | 10 | ~65 | 60 |
| 140 | 5 | 78.1 | 88 |
| 160 | 5 | Not specified | Not specified |
Experimental Protocols
A generalized workflow for employing a chiral auxiliary is presented below, followed by a specific experimental protocol for a related asymmetric synthesis.
Caption: General experimental workflow for chiral auxiliary use.
Protocol: Asymmetric Oxidation of 3-Alkyl-2-hydroxy-2-cyclopenten-1-one
This protocol is adapted from a method that produces chiral 2-alkyl-5-oxotetrahydrofuran-2-carboxylic acids, which are key intermediates.[6] This method demonstrates high yields (69-83%) and excellent enantioselectivity (93-99% ee).[6]
Materials:
-
Titanium (IV) isopropoxide (Ti(O-i-Pr)₄)
-
4Å powdered molecular sieves
-
Dichloromethane (CH₂Cl₂, anhydrous)
-
(+)-Diethyl L-tartrate ((+)-DET)
-
3-Alkyl-2-hydroxy-2-cyclopenten-1-one (substrate)
-
tert-Butyl hydroperoxide (t-BuOOH, 6.25 M solution in decane)
-
Argon atmosphere
Procedure:
-
To a solution of Ti(O-i-Pr)₄ (1.0 mmol) and 4Å powdered molecular sieves (100 mg) in CH₂Cl₂ (6 mL) at -20 °C under an argon atmosphere, add (+)-DET (1.6 mmol).
-
Stir the mixture for 15 minutes.
-
Add the 3-alkyl-2-hydroxy-2-cyclopenten-1-one substrate (1.0 mmol) dissolved in CH₂Cl₂ (2.0 mL).
-
Stir the reaction mixture for 30 minutes at -20 °C.
-
Add t-BuOOH (2.5 mmol, as a 6.25 M solution in decane).
-
Maintain the reaction at -20 °C and monitor its progress (e.g., by TLC) for approximately 68 hours.
-
Upon completion, proceed with an appropriate aqueous workup. A basic workup followed by acidification can be employed to simplify the product mixture and improve the isolated yield of the desired lactone acid.[6]
-
Purify the final product by column chromatography or crystallization.
References
- 1. leapchem.com [leapchem.com]
- 2. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 3. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Future of Asymmetric Synthesis: Trends and Innovations” – Chiralpedia [chiralpedia.com]
- 6. kbfi.ee [kbfi.ee]
- 7. researchgate.net [researchgate.net]
- 8. CN101805254A - Simple method for preparing 2-methylglutaric acid - Google Patents [patents.google.com]
Technical Support Center: Purification of (R)-(-)-2-Methylglutaric Acid
This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions for the purification of (R)-(-)-2-Methylglutaric Acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying or resolving this compound from a racemic mixture?
A1: The most common and effective methods for resolving racemic 2-methylglutaric acid are Diastereomeric Salt Crystallization and Chiral Chromatography.[1] Diastereomeric salt crystallization involves reacting the racemic acid with a chiral resolving agent to form two diastereomeric salts with different solubilities, allowing one to be selectively crystallized.[1][2] Chiral chromatography utilizes a chiral stationary phase (CSP) to differentially interact with the two enantiomers, leading to their separation.[3][4]
Q2: What is a "resolving agent" and how do I choose one for 2-methylglutaric acid?
A2: A resolving agent is an enantiomerically pure compound, typically a chiral base, used to react with a racemic acid like 2-methylglutaric acid.[5] This reaction forms a pair of diastereomeric salts.[5] The choice of resolving agent is crucial as it determines the solubility difference between these salts.[2] For carboxylic acids, common resolving agents include chiral amines like brucine, 1-phenylethanamine, or amino alcohols.[5][6] The selection process is often empirical, and screening several agents is recommended to find the most effective one.[1]
Q3: What is the difference between enantiomers and diastereomers?
A3: Enantiomers are stereoisomers that are non-superimposable mirror images of each other and have identical physical properties (e.g., boiling point, solubility) in an achiral environment.[7] Diastereomers are stereoisomers that are not mirror images of each other.[7] They have different physical properties, which is the principle that allows for their separation by conventional methods like crystallization.[5][7]
Q4: Why is achieving high enantiomeric purity important in drug development?
A4: Achieving high enantiomeric purity is critical because different enantiomers of a chiral drug can have different pharmacological, metabolic, and toxicological effects.[7] Often, only one enantiomer is therapeutically active, while the other may be inactive, less active, or even cause adverse effects.[7] Regulatory agencies often require the development of single-enantiomer drugs to ensure safety and efficacy, which also allows for lower, more precise dosing.[7]
Troubleshooting Guide: Diastereomeric Salt Crystallization
This is the most common method for large-scale chiral resolution.[1] The process involves forming diastereomeric salts that can be separated by fractional crystallization.
Q5: My diastereomeric salt formation is resulting in a low yield of the desired this compound salt. What factors should I investigate?
A5: Low yields are a common issue and can stem from several factors. A systematic approach is key to troubleshooting.
-
Solvent System: The solubility difference between the two diastereomeric salts is paramount. The ideal solvent will maximize the solubility of the undesired diastereomer while minimizing the solubility of the desired one.[2] It is recommended to screen a range of solvents with varying polarities.[2]
-
Resolving Agent: Not all resolving agents will form salts with a sufficient difference in solubility for easy separation.[1] Screening multiple resolving agents is a standard practice to identify the most effective one.[1]
-
Stoichiometry: The molar ratio of the racemic acid to the resolving agent can significantly impact yield. While a 1:1 ratio is a common starting point, optimizing this ratio can improve the selective precipitation of the desired diastereomer.[2]
-
Temperature Profile: The temperature at which crystallization occurs directly affects the solubility of the salts.[2] A controlled and gradual cooling profile is often critical for achieving high yield and purity.[2]
-
Supersaturation: The rate of crystal formation is dictated by the level of supersaturation.[2] Controlling this parameter is essential for obtaining a good yield of high-quality crystals.[2]
Q6: The enantiomeric excess (e.e.) of my target enantiomer is poor after crystallization and recovery. How can I improve purity?
A6: Poor enantiomeric excess is often due to the co-precipitation of the undesired diastereomer.
-
Optimize Cooling Rate: A slower cooling rate allows for more selective crystal growth of the less soluble diastereomer, which can significantly improve purity.
-
Recrystallization: A single crystallization may not be sufficient. Performing one or more recrystallization steps on the isolated solid can substantially increase the diastereomeric and, consequently, the enantiomeric excess.
-
Solvent Choice: The solvent not only affects yield but also purity. A solvent that creates a very large solubility difference between the diastereomers is ideal.
Q7: I've screened multiple solvents and resolving agents, but the yield remains poor. What advanced strategies can I employ?
A7: If standard screening is unsuccessful, you can explore more advanced techniques like Crystallization-Induced Diastereomeric Transformation (CIDT) . This technique is applicable when the undesired diastereomer in the solution can epimerize (convert) into the desired, less soluble diastereomer, which then crystallizes.[2] This process drives the equilibrium toward the formation of the desired product, potentially increasing the yield to approach 100%.[2]
Data Presentation: Example Screening Summary
The following table illustrates how to summarize results from a resolving agent and solvent screening experiment.
| Resolving Agent | Solvent | Yield (%) | Diastereomeric Excess (d.e.) of Crystals (%) | Enantiomeric Excess (e.e.) of Target (%) |
| (R)-1-Phenylethylamine | Ethanol | 42 | 88 | 93 |
| (R)-1-Phenylethylamine | Isopropanol | 55 | 92 | 96 |
| (R)-1-Phenylethylamine | Acetonitrile | 35 | 80 | 88 |
| L-Brucine | Water/Methanol | 62 | 96 | 98 |
| L-Brucine | Acetone | 58 | 94 | 97 |
Data is illustrative and serves as an example for experimental record-keeping.
Visualization: Diastereomeric Salt Crystallization Workflow
Caption: Experimental workflow for chiral resolution via diastereomeric salt formation.
Troubleshooting Guide: Chiral HPLC
Chiral High-Performance Liquid Chromatography (HPLC) is a powerful analytical and preparative technique for separating enantiomers.
Q8: I am seeing poor or no resolution of the (R) and (S) enantiomers on my chiral column. What should I do?
A8: Poor resolution is a common starting point in chiral method development. The key is to systematically optimize your parameters.
-
Column Selection: The choice of Chiral Stationary Phase (CSP) is the most critical factor.[8] For acidic compounds like 2-methylglutaric acid, polysaccharide-based columns (e.g., those with cellulose or amylose derivatives) are often a good starting point.[3][8] If one column fails, screening several different types of CSPs is the most effective approach.[8]
-
Mobile Phase Composition: The mobile phase composition dictates the interaction between the enantiomers and the CSP.
-
Normal Phase: A common mobile phase consists of a non-polar solvent like hexane with a small amount of an alcohol modifier (e.g., isopropanol) and an acidic additive (e.g., trifluoroacetic acid, TFA).[8] Adjusting the ratio of the alcohol modifier is a primary optimization step.
-
Reversed Phase: An aqueous mobile phase (often a buffer) with an organic modifier like acetonitrile or methanol is used.[3]
-
-
Flow Rate: In chiral HPLC, the optimal flow rate can be very slow.[7] Reducing the flow rate can increase the interaction time with the CSP and improve resolution.
-
Temperature: Temperature affects the thermodynamics of the separation.[8] Varying the column temperature (e.g., from 10°C to 40°C) can significantly impact selectivity and should be explored.[8]
Q9: My peaks are broad or tailing. How can I improve the peak shape?
A9: Poor peak shape can obscure resolution and affect quantification.
-
Mobile Phase Additive: For acidic compounds, peak tailing is often caused by strong, unwanted interactions with the stationary phase.[8] Adding a small amount of a strong acid, like TFA (0.1%), to the mobile phase can improve peak shape significantly by protonating silanol groups on the silica support.[8]
-
Column Overload: Injecting too much sample can lead to broad, asymmetrical peaks. Try reducing the injection volume or the sample concentration.
-
Sample Solvent: Ensure the sample is dissolved in a solvent that is weaker than or identical to the mobile phase to prevent peak distortion.
Visualization: Troubleshooting Logic for Poor HPLC Resolution
Caption: Troubleshooting workflow for poor chiral HPLC separation.
Experimental Protocols
Protocol 1: Screening for Diastereomeric Salt Resolution
This protocol outlines a method for efficiently screening different resolving agents and solvents.
-
Preparation: In separate vials of a 96-well plate, dispense a fixed molar amount of racemic 2-methylglutaric acid (e.g., 100 µmol).[6]
-
Reagent Addition: To each row of vials, add one molar equivalent of a different chiral resolving agent dissolved in a suitable solvent like methanol.[6]
-
Salt Formation: Seal the plate and stir or shake at a controlled temperature (e.g., 45°C) for 2-4 hours to encourage complete salt formation.[6]
-
Solvent Evaporation: Remove the initial solvent (e.g., methanol) by evaporation under vacuum.[6]
-
Crystallization: To each column of vials, add a different crystallization solvent or solvent mixture (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate).[6]
-
Equilibration: Seal the plate and allow it to stand at a controlled temperature (e.g., room temperature or 4°C) for 24-48 hours to allow for crystallization.
-
Isolation: Isolate any crystalline material by filtration.
-
Analysis: Analyze both the solid precipitate and the remaining mother liquor by chiral HPLC to determine the yield and the diastereomeric/enantiomeric excess for each condition.[2]
Protocol 2: General Chiral HPLC Method Development
This protocol provides a starting point for developing a separation method for (R)- and (S)-2-Methylglutaric Acid.
-
Column Selection: Begin with a polysaccharide-based chiral column (e.g., Chiralpak® AD-H or Chiralcel® OD-H).
-
Initial Mobile Phase (Normal Phase):
-
Prepare a mobile phase of 90:10 (v/v) n-Hexane/Isopropanol with 0.1% TFA.
-
Set the flow rate to 0.5 mL/min.
-
Set the column temperature to 25°C.
-
-
Injection: Inject a 1 mg/mL solution of racemic 2-methylglutaric acid.
-
Initial Analysis: Evaluate the resulting chromatogram for any signs of peak separation.
-
Optimization:
-
If no separation is observed, change the column.
-
If partial separation is observed, begin optimization:
-
Modifier Percentage: Adjust the isopropanol percentage from 5% to 20%.
-
Flow Rate: Decrease the flow rate in increments (e.g., to 0.4 mL/min, then 0.3 mL/min).
-
Temperature: Test the separation at different temperatures (e.g., 15°C and 35°C).[8]
-
-
-
Finalize Method: Once baseline resolution is achieved, document the final parameters: column, mobile phase composition, flow rate, and temperature.
References
- 1. Chiral resolution - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. kiko-tech.co.jp [kiko-tech.co.jp]
- 7. Chiral Chromatography Frequently Asked Questions [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
Overcoming poor resolution in chiral HPLC of dicarboxylic acids
Welcome to the technical support center for the chiral separation of dicarboxylic acids by HPLC. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges related to poor resolution in their experiments.
Troubleshooting Guide
This section addresses specific issues you may encounter during your analysis.
Q1: My dicarboxylic acid enantiomers are co-eluting or show very poor resolution (Rs < 1.0). What are the most common causes and how can I fix this?
Poor or complete lack of separation is a common starting point in method development. The issue often stems from a suboptimal choice of the chiral stationary phase (CSP) or mobile phase composition.
Step-by-Step Troubleshooting:
-
Verify CSP Selection: The choice of CSP is the most critical factor. For dicarboxylic acids, anion-exchange and specific polysaccharide-based columns are often the most successful.
-
Anion-Exchange CSPs: Phases like CHIRALPAK QN-AX and QD-AX are specifically designed for acidic compounds. The separation mechanism is based on the ionic exchange between the negatively charged analyte and the positively charged chiral selector.[1]
-
Polysaccharide-Based CSPs: Derivatized cellulose and amylose columns offer broad selectivity and can be effective for chiral acids.[2]
-
Macrocyclic Glycopeptide CSPs: Phases such as Chirobiotic T are also known to separate chiral acids effectively.[2]
-
Pirkle-Type CSPs: Columns like Whelk-O 1 are useful for separating a wide range of compounds, including underivatized carboxylic acids.[3]
-
-
Optimize Mobile Phase pH: The ionization state of dicarboxylic acids is highly dependent on pH. Suppressing ionization is key to achieving good chromatography.
-
Add an Acidic Modifier: For both normal-phase and reversed-phase modes, adding a small amount of a strong acid like trifluoroacetic acid (TFA) or weaker acids like formic acid (FA) or acetic acid (AA) to the mobile phase is crucial.[4] This ensures the dicarboxylic acid is in its neutral, protonated form, leading to better interaction with the CSP and improved peak shape.[5][6]
-
Rule of Thumb: The mobile phase pH should be at least 1-2 pH units below the pKa of the analyte to ensure it remains in a single protonation state.[6][7]
-
-
Adjust Mobile Phase Composition:
-
Reversed-Phase: Systematically vary the ratio of the organic modifier (e.g., acetonitrile or methanol) to the aqueous, acidified buffer.
-
Normal-Phase: Change the concentration of the polar modifier (e.g., isopropanol in hexane). Even small changes can drastically affect selectivity.[8] Sometimes, switching the alcohol modifier (e.g., from isopropanol to ethanol) can also resolve co-eluting peaks.
-
Q2: My peaks are sharp, but the resolution is decreasing with subsequent injections. What could be the cause?
A decline in performance over time often points to column contamination or a change in the stationary phase's characteristics.
Troubleshooting Steps:
-
Column Contamination: Strongly retained impurities from the sample can accumulate at the head of the column, impairing its performance.[9]
-
Action: Flush the column with a strong, compatible solvent as recommended by the manufacturer. For immobilized polysaccharide columns, strong solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) can be used for regeneration.[9] Always filter samples before injection to minimize particulate contamination.[8]
-
-
Mobile Phase Issues: Ensure your mobile phase is fresh and consistent. Trace amounts of water in normal-phase solvents can vary between batches and significantly impact separation.[8]
-
Action: Prepare fresh mobile phase for each analysis session. If using additives, ensure they are fully dissolved and the mobile phase is well-mixed.
-
-
Loss of Chiral Selector (Coated CSPs): If you are using a coated (non-immobilized) polysaccharide CSP, certain "forbidden" solvents can dissolve the chiral polymer, leading to a rapid and irreversible loss of performance.[9]
-
Action: Always check the column's instruction manual for solvent compatibility. Ensure that no incompatible solvents were introduced into the HPLC system, even as a sample solvent.[9]
-
Q3: My peaks are broad and exhibit significant tailing. How can I improve the peak shape?
Poor peak shape is typically caused by secondary, undesirable interactions between the analyte and the stationary phase, or by issues with the mobile phase and sample.
Troubleshooting Steps:
-
Check Mobile Phase pH: As mentioned, an incorrect pH is a primary cause of tailing for acidic compounds. If the mobile phase pH is close to the analyte's pKa, you may have a mix of ionized and non-ionized forms, leading to broad or split peaks.[10]
-
Reduce Sample Overload: Injecting too much sample can saturate the stationary phase, causing broad, asymmetric peaks.[5]
-
Action: Reduce the injection volume or dilute your sample. The best separations are often achieved at lower concentrations.[8]
-
-
Adjust Ionic Strength (for Anion-Exchange CSPs): On anion-exchange columns, the retention and peak shape are influenced by the ionic strength of the mobile phase.
-
Action: Adding a suitable salt (e.g., ammonium formate) can modulate the ionic strength, potentially improving peak shape and reducing retention times.[1]
-
-
Change Organic Modifier: The choice of alcohol in normal phase can affect peak shape. Methanol, being highly protic, can sometimes help in solvating the interacting species and improving peak symmetry.[1]
Frequently Asked Questions (FAQs)
Q1: Why is the chiral separation of dicarboxylic acids so challenging?
Dicarboxylic acids present unique challenges due to their two acidic functional groups. This leads to:
-
Complex Ionization States: The molecule can be neutral, singly ionized, or doubly ionized depending on the mobile phase pH. Achieving a single, stable form during chromatography is essential for sharp, reproducible peaks.[7][10]
-
High Polarity: The polar carboxylic acid groups can lead to strong, undesirable interactions with the silica surface of the column, causing peak tailing.
-
Conformational Flexibility: The ability of the molecule to adopt multiple conformations can make it difficult to achieve the consistent three-point interaction with the CSP required for effective chiral recognition.[2]
Q2: What are the main types of Chiral Stationary Phases (CSPs) for dicarboxylic acid separation?
Several classes of CSPs can be used, each operating on different principles of chiral recognition.
| CSP Type | Common Name(s) | Separation Principle | Best For |
| Anion-Exchange | CHIRALPAK QD-AX, QN-AX | Ion-pairing, H-bonding, dipole-dipole interactions.[1] | Specifically designed for acidic compounds, often providing high selectivity. |
| Polysaccharide-Based | Chiralcel, Chiralpak (OD, AD, IA, etc.) | Hydrogen bonding, π-π interactions, and steric hindrance within the helical polymer structure. | Broad applicability; a good first choice for screening. Immobilized versions offer wider solvent compatibility.[9] |
| Macrocyclic Glycopeptide | Chirobiotic T, V, TAG | Multiple interactions including H-bonding, ionic interactions, and inclusion complexation.[2] | Broad selectivity for polar and ionizable compounds, including acids.[2] |
| Pirkle-Type | Whelk-O 1, Phenylglycine | π-π interactions, H-bonding, and dipole-dipole interactions.[3] | Effective for compounds with aromatic rings near the chiral center.[3] |
Q3: When should I consider derivatization for my dicarboxylic acid analytes?
Derivatization is an "indirect" chiral separation method that should be considered when direct methods (using a chiral column) fail or provide insufficient resolution.[11]
The process involves:
-
Reacting the racemic dicarboxylic acid with a pure, single-enantiomer chiral derivatizing agent (CDA).[11]
-
This reaction creates a pair of diastereomers.
-
These diastereomers have different physical properties and can be separated on a standard, non-chiral (achiral) HPLC column (e.g., C18).[11][12]
Consider derivatization when:
-
You have exhausted screening on multiple chiral columns with various mobile phases.
-
You need to enhance detector response (e.g., by using a fluorescent CDA).[12]
-
You do not have access to a wide range of chiral columns.
The main drawbacks are the need for extra sample preparation steps and ensuring the derivatization reaction goes to completion without any racemization.[11]
Experimental Protocols & Visualizations
Example Protocol: Chiral Separation of a Dicarboxylic Acid
This protocol provides a starting point for method development. Optimization will be required for specific analytes.
Analyte: A generic chiral dicarboxylic acid. Objective: Achieve baseline resolution (Rs > 1.5).
-
Column Selection: CHIRALPAK QN-AX (anion-exchange type).
-
Mobile Phase Preparation:
-
Prepare a stock solution of 100 mM Formic Acid and 50 mM Ammonium Formate in Methanol.
-
The mobile phase will be this stock solution. Ensure it is filtered (0.45 µm) and degassed.
-
-
HPLC Conditions:
-
Mobile Phase: 100% Methanol with 100 mM Formic Acid and 50 mM Ammonium Formate.
-
Flow Rate: 0.8 mL/min (Note: Slower flow rates often improve resolution[5]).
-
Column Temperature: 25°C (Note: Temperature can affect selectivity; experiment between 10°C and 40°C[5]).
-
Detection: UV at 254 nm (or as appropriate for the analyte).
-
Injection Volume: 5 µL.
-
-
Sample Preparation: Dissolve the dicarboxylic acid sample in the mobile phase to a concentration of 1 mg/mL.
Visual Workflow Guides
References
- 1. chiraltech.com [chiraltech.com]
- 2. researchgate.net [researchgate.net]
- 3. hplc.eu [hplc.eu]
- 4. additives for chiral - Chromatography Forum [chromforum.org]
- 5. benchchem.com [benchchem.com]
- 6. biotage.com [biotage.com]
- 7. agilent.com [agilent.com]
- 8. researchgate.net [researchgate.net]
- 9. chiraltech.com [chiraltech.com]
- 10. HPLC故障排除指南 [sigmaaldrich.cn]
- 11. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: LC-MS Analysis of Organic Acids in Biological Samples
Welcome to the technical support center for the LC-MS analysis of organic acids in biological samples. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges related to matrix effects.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of organic acids?
A: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1][2][3] In the context of LC-MS analysis of organic acids in biological samples (e.g., plasma, urine, tissue homogenates), these effects can lead to either ion suppression or enhancement.[4] This interference can significantly compromise the accuracy, precision, and sensitivity of the quantitative results.[4][5] The primary sources of matrix effects in biological samples are phospholipids, salts, and endogenous metabolites that are co-extracted with the target organic acids.[6][7] Electrospray ionization (ESI) is particularly susceptible to these effects.[1][6]
Q2: How can I determine if my analysis is affected by matrix effects?
A: There are two primary methods to assess matrix effects:
-
Post-Column Infusion: This is a qualitative method. A standard solution of the analyte is continuously infused into the mass spectrometer after the LC column. A blank matrix sample is then injected onto the column. Any dip or rise in the baseline signal at the retention time of interfering compounds indicates ion suppression or enhancement, respectively.[5][8]
-
Post-Extraction Spike Method: This is a quantitative assessment. The response of an analyte spiked into a pre-extracted blank matrix sample is compared to the response of the analyte in a neat (pure) solvent at the same concentration.[6][8][9] The matrix factor (MF) is calculated as follows:
MF = (Peak Area in Presence of Matrix) / (Peak Area in Absence of Matrix)
An MF value of 1 indicates no matrix effect, a value < 1 indicates ion suppression, and a value > 1 indicates ion enhancement.[4] Regulatory guidelines, such as those from the FDA, recommend evaluating the matrix effect in at least six different lots of the biological matrix.[10]
Q3: What is the best type of internal standard to compensate for matrix effects?
A: The "gold standard" for compensating for matrix effects is a stable isotope-labeled internal standard (SIL-IS) .[6][11][12] A SIL-IS is chemically identical to the analyte but has a different mass due to the incorporation of stable isotopes (e.g., ²H, ¹³C, ¹⁵N).[13] Because it has nearly identical physicochemical properties to the analyte, it co-elutes and experiences the same degree of ion suppression or enhancement.[9][13] This allows for accurate correction, as the ratio of the analyte signal to the SIL-IS signal remains constant.[9] Analog internal standards, which are structurally similar but not identical, are a less ideal alternative.[11]
Troubleshooting Guides
Issue 1: Poor peak shape and inconsistent retention times for organic acids.
This issue can be caused by matrix components interfering with the chromatography.
-
Diagram of the Problem:
Troubleshooting workflow for poor chromatography. -
Troubleshooting Steps:
-
Enhance Sample Preparation: The most effective way to combat matrix effects is to remove interfering components before analysis.[6][9]
-
Protein Precipitation (PPT): A simple method, but may not remove all phospholipids.[6]
-
Liquid-Liquid Extraction (LLE): Offers a cleaner extract than PPT.[6]
-
Solid-Phase Extraction (SPE): Provides even better cleanup by selectively isolating analytes.[9][14]
-
Phospholipid Removal Plates/Cartridges: Specifically designed to remove phospholipids, a major cause of ion suppression.[7][15][16]
-
-
Optimize Chromatography: Improve the separation between organic acids and matrix components.
-
Implement a Divert Valve: Program the divert valve to send the highly contaminated portions of the eluent (e.g., the initial unretained fraction) to waste, preventing them from entering the mass spectrometer source.[8]
-
Issue 2: Low signal intensity and poor sensitivity (Ion Suppression).
This is a classic symptom of matrix effects, where co-eluting compounds suppress the ionization of the target organic acids.
-
Diagram of Ion Suppression:
Mechanism of electrospray ionization suppression. -
Troubleshooting Steps:
-
Assess the Matrix Effect: Use the post-column infusion or post-extraction spike method described in FAQ #2 to confirm ion suppression.
-
Improve Sample Cleanup: This is the most critical step. Focus on methods that effectively remove phospholipids, which are a primary cause of ion suppression in plasma samples.[6][7] See the "Sample Preparation Method Comparison" table below.
-
Reduce Sample Loading:
-
Dilute the Sample: Simple dilution can reduce the concentration of interfering matrix components.[5][8] This is only feasible if the analyte concentration is high enough to remain detectable after dilution.
-
Inject a Smaller Volume: This also reduces the total amount of matrix introduced into the system.[8]
-
-
Use a SIL-IS: A stable isotope-labeled internal standard will co-elute and experience the same suppression, allowing for accurate quantification despite the signal loss.[6][9]
-
Change Ionization Source: If available, switching from Electrospray Ionization (ESI) to Atmospheric Pressure Chemical Ionization (APCI) may reduce matrix effects, as APCI is generally less susceptible to suppression.[1][18]
-
Data & Protocols
Table 1: Comparison of Sample Preparation Techniques for Matrix Effect Reduction
| Technique | Principle | Relative Cost | Throughput | Matrix Component Removal Efficiency | Key Advantage | Key Disadvantage |
| Protein Precipitation (PPT) | Protein denaturation and precipitation using organic solvents or acids.[6] | Low | High | Poor to Moderate | Simple and fast.[6] | Does not effectively remove phospholipids or salts. |
| Liquid-Liquid Extraction (LLE) | Partitioning of analytes between two immiscible liquid phases.[6] | Low-Moderate | Moderate | Moderate to Good | Cleaner extracts than PPT. | Can be labor-intensive and require optimization. |
| Solid-Phase Extraction (SPE) | Analyte retention on a solid sorbent followed by elution.[9][14] | Moderate-High | Moderate-High | Good to Excellent | High selectivity and concentration capability. | Requires method development. |
| Phospholipid Removal | Specific removal of phospholipids using specialized plates or cartridges.[7][15] | High | High | Excellent | Targeted removal of a major interference source.[15] | Higher cost per sample. |
Experimental Protocol: Quantitative Assessment of Matrix Effects
This protocol describes the post-extraction spike method to calculate the Matrix Factor (MF).
-
Objective: To quantify the degree of ion suppression or enhancement for a specific organic acid in a biological matrix (e.g., human plasma).
-
Materials:
-
Blank human plasma (at least 6 different lots)
-
Certified standard of the organic acid
-
LC-MS grade solvents (e.g., methanol, acetonitrile, water, formic acid)
-
Chosen sample preparation materials (e.g., SPE cartridges or PPT solvent)
-
-
Procedure:
-
Prepare Solution Sets:
-
Set 1 (Neat Solution): Prepare a standard solution of the organic acid in the reconstitution solvent at a known concentration (e.g., 100 ng/mL).
-
Set 2 (Post-Spike Sample): Process blank plasma samples (n=6 lots) using your validated sample preparation method (e.g., protein precipitation followed by evaporation). Reconstitute the dried extract with the standard solution from Set 1.
-
-
LC-MS Analysis:
-
Inject replicates (e.g., n=3) from Set 1 and Set 2 into the LC-MS system.
-
Acquire data using the same method parameters for all samples.
-
-
Data Analysis:
-
Calculate the mean peak area for the analyte in the neat solution (Area_Neat) from Set 1.
-
Calculate the mean peak area for the analyte in each of the post-spiked matrix lots (Area_Matrix) from Set 2.
-
Calculate the Matrix Factor (MF) for each lot: MF = Area_Matrix / Area_Neat
-
Calculate the Internal Standard (IS) Normalized MF if a SIL-IS is used: IS-Normalized MF = (Analyte_Area_Matrix / IS_Area_Matrix) / (Analyte_Area_Neat / IS_Area_Neat)
-
-
-
Interpretation:
References
- 1. eijppr.com [eijppr.com]
- 2. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. learning.sepscience.com [learning.sepscience.com]
- 8. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. longdom.org [longdom.org]
- 10. e-b-f.eu [e-b-f.eu]
- 11. benchchem.com [benchchem.com]
- 12. bioszeparacio.hu [bioszeparacio.hu]
- 13. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 14. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 15. waters.com [waters.com]
- 16. Phospholipid Removal for Enhanced Chemical Exposomics in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Organic Acid Analysis Service| LC-MS and GC-MS - Creative Proteomics [creative-proteomics.com]
- 18. chromatographyonline.com [chromatographyonline.com]
Stability issues of (R)-(-)-2-Methylglutaric Acid in solution
Welcome to the technical support center for (R)-(-)-2-Methylglutaric Acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in solution. Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist with your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: Solid this compound is chemically stable under standard ambient conditions (room temperature).[1] For long-term storage, it is recommended to keep the compound in a tightly sealed container in a dry and cool place.[1][2][3] One supplier suggests storage at -20°C for a stability of at least four years.[4]
Q2: How should I prepare and store solutions of this compound?
A2: Due to the lack of specific stability studies in various solvents, it is recommended to prepare fresh solutions for immediate use whenever possible. If storage of a solution is necessary, it should be kept at a low temperature (e.g., 2-8°C or frozen) to minimize potential degradation. The pH of the solution can significantly impact the stability of carboxylic acids; therefore, it is advisable to buffer the solution to a pH relevant to your experimental needs and to assess its stability under those specific conditions.
Q3: What solvents can be used to dissolve this compound?
A3: this compound is soluble in water.[5][6] It is also soluble in Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and to a lesser extent, in ethanol.[4] The solubility in phosphate-buffered saline (PBS) at pH 7.2 has also been reported.[4]
Q4: Are there any known incompatibilities for this compound?
A4: As a carboxylic acid, this compound may react with strong bases, oxidizing agents, and reducing agents.[3][7] Contact with active metals may also lead to a reaction.[7] It is advisable to avoid these materials when working with solutions of this compound.
Q5: What are the potential signs of degradation in a solution of this compound?
A5: Visual indicators of degradation can include a change in color, the formation of a precipitate, or a change in pH. For quantitative assessment, the use of an analytical technique such as High-Performance Liquid Chromatography (HPLC) is recommended to monitor the purity of the solution over time.
Troubleshooting Guides
Issue 1: Precipitate formation in an aqueous solution.
-
Possible Cause 1: Low Solubility. The concentration of this compound may have exceeded its solubility limit in the chosen solvent and at the storage temperature.
-
Troubleshooting Step: Gently warm the solution and agitate to see if the precipitate redissolves. If it does, consider using a lower concentration for your experiments or storing the solution at a slightly higher temperature (if compatible with stability).
-
-
Possible Cause 2: pH-dependent Solubility. The pH of the solution may have shifted, causing the protonated form of the dicarboxylic acid to precipitate.
-
Troubleshooting Step: Measure the pH of the solution. Adjust the pH with a suitable buffer to maintain the compound in its deprotonated, more soluble form if appropriate for your experimental design.
-
-
Possible Cause 3: Degradation. The precipitate could be a degradation product.
-
Troubleshooting Step: Analyze the precipitate and the supernatant separately using a suitable analytical method like HPLC or Mass Spectrometry to identify the components. If degradation is confirmed, prepare fresh solutions for future experiments and reconsider the storage conditions.
-
Issue 2: Inconsistent experimental results over time.
-
Possible Cause 1: Solution Instability. this compound may be degrading in your solution under the experimental or storage conditions.
-
Troubleshooting Step: Perform a stability study. Prepare a stock solution and analyze aliquots at different time points (e.g., 0, 24, 48, 72 hours) under your typical storage and experimental conditions. Use HPLC to quantify the concentration of the parent compound.
-
-
Possible Cause 2: Evaporation of Solvent. Improperly sealed storage containers can lead to solvent evaporation, thereby increasing the concentration of your compound.
-
Troubleshooting Step: Ensure that storage vials are tightly sealed. For long-term storage, consider using parafilm to further secure the closure.
-
-
Possible Cause 3: Adsorption to Container. The compound may be adsorbing to the surface of the storage container.
-
Troubleshooting Step: Consider using different types of storage vials (e.g., glass vs. polypropylene) to assess if the container material affects the concentration. Silanized glass vials can be used to minimize adsorption.
-
Data Presentation
Table 1: General Properties and Storage of this compound
| Property | Value | Reference |
| Molecular Formula | C₆H₁₀O₄ | [8] |
| Molecular Weight | 146.14 g/mol | [8] |
| Physical Form | Solid (powder/crystal) | [5][9] |
| Melting Point | 80-82 °C | [5][9] |
| Solubility in Water | Soluble | [5] |
| Recommended Storage (Solid) | Dry, cool, well-ventilated place. For long-term, -20°C. | [1][2][4] |
| Recommended Storage (Solution) | Prepare fresh. If necessary, store at low temperatures (2-8°C or frozen). | General Recommendation |
Experimental Protocols
Protocol 1: General Procedure for Assessing the Stability of this compound in an Aqueous Solution using HPLC
-
Preparation of Stock Solution:
-
Accurately weigh a known amount of this compound.
-
Dissolve it in the desired aqueous buffer (e.g., PBS pH 7.4) to a final concentration of 1 mg/mL.
-
Filter the solution through a 0.22 µm filter.
-
-
Initial Analysis (T=0):
-
Immediately after preparation, take an aliquot of the stock solution.
-
Dilute it to a suitable concentration for HPLC analysis (e.g., 100 µg/mL).
-
Inject the diluted sample into the HPLC system.
-
Record the peak area of this compound.
-
-
Storage of Stability Samples:
-
Dispense aliquots of the remaining stock solution into several tightly sealed vials.
-
Store these vials under the desired conditions (e.g., room temperature, 4°C, -20°C).
-
Protect from light if photostability is also being assessed.
-
-
Time-Point Analysis:
-
At predetermined time points (e.g., 6, 12, 24, 48, 72 hours, and 1 week), retrieve one vial from each storage condition.
-
Allow the vial to return to room temperature if it was refrigerated or frozen.
-
Dilute an aliquot to the same concentration as the T=0 sample.
-
Inject the sample into the HPLC system under the same conditions as the initial analysis.
-
Record the peak area.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial (T=0) peak area.
-
Plot the percentage remaining versus time for each storage condition to determine the stability profile.
-
HPLC Method Parameters (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with an acidic aqueous buffer (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile). The exact ratio should be optimized for good peak shape and retention.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
Visualizations
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. fishersci.com [fishersci.com]
- 3. dept.harpercollege.edu [dept.harpercollege.edu]
- 4. caymanchem.com [caymanchem.com]
- 5. 2-Methylglutaric Acid | 617-62-9 [amp.chemicalbook.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. Glutaric Acid | C5H8O4 | CID 743 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2-Methylglutaric Acid | C6H10O4 | CID 12046 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 2-メチルグルタル酸 98% | Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: (R)-(-)-2-Methylglutaric Acid Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of commercial (R)-(-)-2-Methylglutaric Acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercial this compound?
The primary impurity in commercial this compound is typically its enantiomer, (S)-(+)-2-Methylglutaric Acid. Depending on the synthetic route used by the manufacturer, other potential impurities may include:
-
Residual starting materials: For example, if synthesized via the Michael addition of diethyl malonate to methyl methacrylate, trace amounts of these reagents may be present.
-
Synthetic byproducts: Incomplete hydrolysis of intermediate compounds can lead to impurities such as the corresponding mono- and di-esters, or amide and nitrile derivatives.
-
Related isomers: Small amounts of 3-methylglutaric acid could be present.
-
Water and residual solvents: These are common in solid-state compounds.
Q2: How can I assess the purity of my this compound sample?
Several analytical techniques can be employed to determine the chemical and enantiomeric purity of your sample:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the most direct method to determine the enantiomeric excess (e.e.) by separating the (R) and (S) enantiomers.
-
Gas Chromatography-Mass Spectrometry (GC-MS): After derivatization (e.g., esterification), GC-MS can be used to identify and quantify volatile impurities. Chiral GC columns can also be used for enantiomeric separation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can identify structural impurities. Chiral shift reagents or derivatizing agents can be used to distinguish between enantiomers in NMR.
-
Melting Point Analysis: A broad or depressed melting point range compared to the literature value for the pure compound (typically around 80-84 °C) can indicate the presence of impurities.
Q3: What is a suitable starting point for developing a purification method?
For moderately pure commercial this compound (e.g., 95-98% purity), recrystallization is often a good first step to remove achiral impurities and potentially enrich the desired enantiomer. If the primary impurity is the (S)-enantiomer, more specific chiral separation techniques like diastereomeric salt formation or preparative chiral HPLC will be necessary for high-purity applications.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Solution |
| Oiling out instead of crystallization. | The compound's solubility in the chosen solvent is too high, or the cooling process is too rapid. The melting point of the solute may be lower than the boiling point of the solvent. | Try a different solvent or a solvent mixture. Ensure slow cooling by allowing the flask to cool to room temperature before placing it in an ice bath. Scratch the inside of the flask with a glass rod to induce crystallization. |
| No crystals form upon cooling. | The solution is not saturated. Too much solvent was used. | Evaporate some of the solvent to increase the concentration and attempt to cool again. Add a small seed crystal of the pure compound to induce crystallization. |
| Poor recovery of the purified product. | The compound has significant solubility in the cold solvent. Too much solvent was used for washing the crystals. | Choose a solvent in which the compound has very low solubility at cold temperatures. Wash the crystals with a minimal amount of ice-cold solvent. |
| Purity does not improve significantly. | The impurities have similar solubility profiles to the desired compound. The primary impurity is the other enantiomer. | Recrystallization is ineffective for separating enantiomers. Consider diastereomeric salt formation or preparative chiral HPLC. |
Chiral Resolution by Diastereomeric Salt Formation Issues
| Problem | Possible Cause | Solution |
| No precipitation of the diastereomeric salt. | The chosen chiral resolving agent and solvent system are not suitable. The concentration of the acid and base are too low. | Screen different chiral bases (e.g., (R)-(+)-α-phenylethylamine, brucine, cinchonidine) and solvents. Increase the concentration of the reactants. |
| Both diastereomeric salts precipitate. | The solubilities of the two diastereomeric salts in the chosen solvent are too similar. | Experiment with different solvents or solvent mixtures to maximize the solubility difference between the diastereomers. Employ fractional crystallization. |
| Low enantiomeric excess after regeneration of the acid. | Incomplete separation of the diastereomers. Racemization may have occurred during salt formation or cleavage. | Perform multiple recrystallizations of the diastereomeric salt to improve its purity. Use milder conditions for the acidification step to regenerate the chiral acid. |
Data Presentation
The following tables present hypothetical, yet realistic, data to illustrate the expected outcomes of different purification methods for a commercial batch of this compound with an initial purity of 97% (94% e.e.).
Table 1: Recrystallization of this compound
| Solvent System | Initial Purity (%) | Final Purity (%) | Yield (%) | Final Enantiomeric Excess (%) |
| Water | 97.0 | 98.5 | 85 | 95.0 |
| Ethyl Acetate/Hexane | 97.0 | 98.2 | 80 | 94.5 |
| Toluene | 97.0 | 98.0 | 75 | 94.2 |
Table 2: Chiral Resolution via Diastereomeric Salt Formation
| Chiral Resolving Agent | Solvent | Initial e.e. (%) | e.e. after 1st Crystallization (%) | e.e. after 2nd Crystallization (%) | Overall Yield (%) |
| (R)-(+)-α-Phenylethylamine | Ethanol | 94.0 | 98.0 | >99.5 | 40 |
| Brucine | Acetone | 94.0 | 97.5 | 99.0 | 45 |
Table 3: Preparative Chiral HPLC Purification
| Column | Mobile Phase | Initial e.e. (%) | Final e.e. (%) | Recovery (%) |
| Chiralpak® AD-H | Hexane/Isopropanol/TFA | 94.0 | >99.8 | 90 |
| Chiralcel® OD-H | Hexane/Ethanol/TFA | 94.0 | >99.8 | 88 |
Experimental Protocols
Protocol 1: Recrystallization from Water
-
Dissolution: In a 250 mL Erlenmeyer flask, dissolve 10 g of commercial this compound in the minimum amount of hot deionized water (approximately 50-60 mL) by heating on a hot plate with stirring.
-
Hot Filtration (Optional): If insoluble impurities are observed, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice-water bath for at least one hour to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold deionized water (2 x 10 mL).
-
Drying: Dry the purified crystals in a vacuum oven at 40-50 °C to a constant weight.
Protocol 2: Chiral Resolution with (R)-(+)-α-Phenylethylamine
-
Salt Formation: Dissolve 14.6 g (0.1 mol) of racemic or enantiomerically enriched 2-methylglutaric acid in 100 mL of hot ethanol. In a separate flask, dissolve 12.1 g (0.1 mol) of (R)-(+)-α-phenylethylamine in 50 mL of hot ethanol.
-
Precipitation: Slowly add the amine solution to the acid solution with stirring. Allow the mixture to cool to room temperature, during which time the diastereomeric salt of (R)-2-methylglutaric acid with (R)-α-phenylethylamine should preferentially precipitate.
-
Isolation and Recrystallization: Collect the salt by vacuum filtration. The diastereomeric purity can be enhanced by recrystallizing the salt from fresh hot ethanol.
-
Acid Regeneration: Suspend the purified diastereomeric salt in 100 mL of water and acidify with 2 M HCl to a pH of 1-2.
-
Extraction: Extract the liberated this compound with diethyl ether (3 x 50 mL).
-
Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the purified product.
Visualization
Caption: Purification workflow for this compound.
Validation & Comparative
A Comparative Guide to the Biological Activity of (R)- vs (S)-2-Methylglutaric Acid: A Call for Enantiomer-Specific Research
For the attention of: Researchers, scientists, and drug development professionals.
This guide addresses the current state of knowledge regarding the biological activities of the enantiomers of 2-methylglutaric acid, (R)- and (S)-2-Methylglutaric Acid. While 2-methylglutaric acid is recognized as a mammalian metabolite, a significant gap exists in the scientific literature concerning the stereospecific effects of its individual enantiomers. This document aims to summarize the limited available information, highlight the critical need for enantiomer-specific research, and provide a framework of experimental protocols to facilitate such investigations.
Introduction to 2-Methylglutaric Acid
2-Methylglutaric acid is a dicarboxylic acid that is structurally a derivative of glutaric acid with a methyl group at the second carbon position. It is known to be a mammalian metabolite and has been identified in various biological contexts. However, detailed studies on its specific biological roles and the differential effects of its (R) and (S) enantiomers are conspicuously absent.
The Importance of Stereochemistry: Lessons from 2-Hydroxyglutarate
The critical importance of evaluating the biological activity of individual enantiomers is underscored by the well-documented case of 2-hydroxyglutarate (2-HG). The (R)- and (S)-enantiomers of 2-HG, which differ only in the spatial arrangement of the hydroxyl group, exhibit distinct and sometimes opposing biological effects.
For instance, (R)-2-HG is a well-known oncometabolite, accumulating to high levels in certain cancers with mutations in isocitrate dehydrogenase (IDH) enzymes. It plays a significant role in tumorigenesis by inhibiting α-ketoglutarate-dependent dioxygenases, leading to epigenetic alterations and impaired cellular differentiation. In contrast, while (S)-2-HG can also inhibit these enzymes, its roles and potency can differ, and it is associated with different metabolic contexts, such as hypoxia. The profound differences in the biological consequences of these two enantiomers highlight the necessity of stereospecific investigation for other chiral metabolites like 2-methylglutaric acid.
A Call for Comparative Studies: Proposed Research Framework
Given the lack of direct comparative data for (R)- and (S)-2-Methylglutaric Acid, this guide proposes a series of key experiments to elucidate their respective biological activities. The following sections outline suggested experimental protocols and data presentation formats to build a comprehensive understanding of their potential differential effects.
Proposed Comparative Biological Assays
To systematically compare the biological activities of (R)- and (S)-2-Methylglutaric Acid, a tiered approach is recommended, starting with broad assessments of cytotoxicity and progressing to more specific mechanistic studies.
Table 1: Proposed Comparative Analysis of (R)- vs (S)-2-Methylglutaric Acid
| Biological Parameter | Experimental Assay | Endpoint Measurement | Hypothetical Outcome Distinction |
| Cytotoxicity | MTT or LDH Assay | Cell viability (IC50) | One enantiomer may be significantly more cytotoxic than the other. |
| Mitochondrial Function | Seahorse XF Analyzer | Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) | Differential effects on mitochondrial respiration and glycolysis. |
| Oxidative Stress | DCFDA or MitoSOX Red Assay | Levels of intracellular or mitochondrial Reactive Oxygen Species (ROS) | One enantiomer may be a more potent inducer of oxidative stress. |
| Signaling Pathway Modulation | Western Blot or Reporter Assay | Phosphorylation status of key signaling proteins (e.g., in the mTOR pathway) | Enantiomer-specific activation or inhibition of metabolic signaling pathways. |
Detailed Experimental Protocols
Cell Viability (MTT) Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of each enantiomer, providing a quantitative measure of their cytotoxicity.
Methodology:
-
Cell Culture: Plate cells (e.g., HEK293, HepG2) in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of (R)- and (S)-2-Methylglutaric Acid in cell culture medium. Replace the existing medium with the treatment solutions. Include a vehicle control.
-
Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC50 values.
Mitochondrial Respiration Assay
Objective: To assess the impact of each enantiomer on mitochondrial function by measuring key parameters of cellular respiration.
Methodology:
-
Cell Culture: Seed cells in a Seahorse XF Cell Culture Microplate and allow them to form a monolayer.
-
Treatment: Treat the cells with various concentrations of (R)- and (S)-2-Methylglutaric Acid for a predetermined duration.
-
Assay Preparation: Calibrate the Seahorse XF Analyzer sensor cartridge. Replace the culture medium with Seahorse XF Base Medium supplemented with substrates (e.g., glucose, pyruvate, glutamine).
-
Seahorse Analysis: Perform a mitochondrial stress test by sequentially injecting oligomycin, FCCP, and a mixture of rotenone and antimycin A.
-
Data Acquisition: Measure the Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) in real-time.
-
Analysis: Calculate parameters such as basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
Measurement of Intracellular Reactive Oxygen Species (ROS)
Objective: To determine if the enantiomers induce oxidative stress by measuring the levels of intracellular ROS.
Methodology:
-
Cell Culture and Treatment: Culture and treat cells with (R)- and (S)-2-Methylglutaric Acid as described for the MTT assay. Include a positive control (e.g., H2O2).
-
Staining: After treatment, wash the cells with PBS and incubate with 10 µM DCFDA (for general ROS) or 5 µM MitoSOX Red (for mitochondrial superoxide) for 30 minutes at 37°C.
-
Washing: Wash the cells with PBS to remove excess dye.
-
Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer.
-
Analysis: Quantify the relative fluorescence units (RFU) and express them as a fold change relative to the vehicle control.
Visualizing Experimental Workflows and Potential Signaling Pathways
To further clarify the proposed research, the following diagrams, generated using Graphviz (DOT language), illustrate a general experimental workflow and a hypothetical signaling pathway that could be investigated.
Caption: Proposed workflow for the comparative biological evaluation of (R)- and (S)-2-Methylglutaric Acid.
Caption: Hypothetical differential impact of 2-MGA enantiomers on the mTOR signaling pathway.
Conclusion
The study of chiral metabolites is a rapidly evolving field, and the differential biological activities of enantiomers can have profound implications for drug development and the understanding of metabolic diseases. Currently, there is a significant knowledge gap regarding the specific effects of (R)- and (S)-2-Methylglutaric Acid. This guide serves as a call to action for the research community to undertake comparative studies to fill this void. By employing the outlined experimental frameworks, researchers can begin to unravel the potentially distinct biological roles of these enantiomers, contributing to a more nuanced understanding of cellular metabolism and pathology.
Determining the Enantiomeric Excess of 2-Methylglutaric Acid: A Comparative Guide to NMR and Chromatographic Methods
For researchers, scientists, and drug development professionals, the accurate determination of enantiomeric excess (ee) is a critical step in the synthesis and characterization of chiral molecules like 2-methylglutaric acid. This guide provides an objective comparison of nuclear magnetic resonance (NMR) spectroscopy and chromatographic techniques for this purpose, complete with experimental data from analogous compounds and detailed protocols to adapt for 2-methylglutaric acid analysis.
The stereochemistry of a molecule can significantly impact its pharmacological and toxicological properties. Therefore, robust analytical methods to quantify the enantiomeric purity of chiral compounds are essential. This guide explores two primary approaches for determining the enantiomeric excess of 2-methylglutaric acid: NMR-based methods using chiral auxiliaries and chromatographic separations on chiral stationary phases or after diastereomeric derivatization.
Performance Comparison
The choice of method for determining the enantiomeric excess of 2-methylglutaric acid depends on several factors, including the required accuracy, sample throughput, available instrumentation, and the need for absolute configuration assignment. The following table summarizes the key performance characteristics of NMR-based and chromatographic methods.
| Feature | ¹H NMR with Chiral Solvating Agent (CSA) | ¹H NMR with Chiral Derivatizing Agent (CDA) | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography (GC) |
| Principle | Formation of transient diastereomeric complexes with distinct NMR signals. | Covalent derivatization to form stable diastereomers with separable NMR signals. | Differential interaction of enantiomers with a chiral stationary phase. | Separation of volatile enantiomeric derivatives on a chiral stationary phase. |
| Sample Preparation | Simple mixing of the analyte and CSA in an NMR tube. | Chemical reaction to form diastereomers, followed by purification. | Dissolution in a suitable solvent; may require derivatization for detection. | Derivatization to increase volatility and enable separation. |
| Analysis Time | Rapid (minutes per sample). | Longer due to reaction and purification steps. | Moderate (10-30 minutes per sample). | Moderate (10-30 minutes per sample). |
| Instrumentation | NMR Spectrometer. | NMR Spectrometer. | HPLC system with a chiral column and suitable detector (e.g., UV, MS). | GC system with a chiral column and detector (e.g., FID, MS). |
| Data Analysis | Integration of diastereotopic proton signals. | Integration of diastereomeric proton signals. | Integration of enantiomeric peak areas. | Integration of enantiomeric peak areas. |
| Accuracy | Good to excellent, dependent on signal resolution. | Excellent, assuming complete derivatization and no kinetic resolution. | Excellent, highly reproducible. | Excellent, highly reproducible. |
| Sensitivity | Lower, requires mg of sample. | Moderate, dependent on derivatization efficiency. | High, can detect trace enantiomers. | Very high, especially with mass spectrometric detection. |
| Absolute Configuration | Can sometimes be inferred based on the CSA's known behavior. | Can be determined using Mosher's method or similar approaches. | Generally does not provide absolute configuration. | Generally does not provide absolute configuration. |
| Method Development | Can be rapid, involving screening of different CSAs and solvents. | More involved, requiring optimization of reaction conditions. | Can be time-consuming, involving screening of columns and mobile phases. | Requires optimization of derivatization and GC conditions. |
Experimental Protocols
NMR Spectroscopy with a Chiral Solvating Agent (CSA)
This method relies on the in-situ formation of transient diastereomeric complexes between the enantiomers of 2-methylglutaric acid and a chiral solvating agent, leading to the separation of specific proton signals in the ¹H NMR spectrum.
Materials:
-
2-Methylglutaric acid sample
-
Chiral Solvating Agent (e.g., (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol)
-
Deuterated solvent (e.g., CDCl₃ or Benzene-d₆)
-
NMR tubes
Procedure:
-
Prepare a stock solution of the chiral solvating agent (e.g., 10 mg/mL in CDCl₃).
-
Accurately weigh approximately 5 mg of the 2-methylglutaric acid sample into an NMR tube.
-
Add approximately 0.6 mL of the deuterated solvent to dissolve the sample.
-
Acquire a standard ¹H NMR spectrum of the 2-methylglutaric acid sample.
-
To the same NMR tube, add a molar equivalent of the chiral solvating agent.
-
Gently mix the solution and acquire another ¹H NMR spectrum.
-
Observe the splitting of one or more proton signals of 2-methylglutaric acid (e.g., the methyl protons or the methine proton) into two distinct sets of signals corresponding to the two diastereomeric complexes.
-
Integrate the areas of the separated signals to determine the ratio of the enantiomers and calculate the enantiomeric excess using the formula: ee (%) = |(Area₁ - Area₂) / (Area₁ + Area₂)| * 100.
NMR Spectroscopy with a Chiral Derivatizing Agent (CDA)
This method involves the covalent reaction of 2-methylglutaric acid with a chiral derivatizing agent to form a mixture of diastereomers, which can then be distinguished by NMR spectroscopy.
Materials:
-
2-Methylglutaric acid sample
-
Chiral Derivatizing Agent (e.g., (R)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride))
-
Anhydrous pyridine or other suitable base
-
Anhydrous, non-protic solvent (e.g., CH₂Cl₂)
-
Deuterated solvent (e.g., CDCl₃)
-
NMR tubes
Procedure:
-
In a dry reaction vial, dissolve approximately 10 mg of the 2-methylglutaric acid sample in 1 mL of anhydrous CH₂Cl₂.
-
Add a slight excess (e.g., 2.2 equivalents) of the chiral derivatizing agent (Mosher's acid chloride) and a catalytic amount of anhydrous pyridine.
-
Stir the reaction mixture at room temperature for a specified time (e.g., 2-4 hours) or until the reaction is complete (monitor by TLC).
-
Quench the reaction by adding a small amount of water.
-
Extract the diastereomeric esters with an organic solvent (e.g., ethyl acetate), wash with dilute acid and brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude diastereomeric mixture.
-
Dissolve a portion of the crude product in CDCl₃ and acquire a ¹H NMR spectrum.
-
Identify the well-resolved signals corresponding to the two diastereomers (e.g., the methyl or methoxy signals from the Mosher's ester moiety).
-
Integrate the areas of these signals to determine the diastereomeric ratio, which corresponds to the enantiomeric ratio of the original 2-methylglutaric acid.
Chiral Gas Chromatography (GC)
For GC analysis, the non-volatile 2-methylglutaric acid must first be derivatized to a more volatile form. This can be achieved by esterification.
Materials:
-
2-Methylglutaric acid sample
-
Derivatizing agent (e.g., Methanol with a catalytic amount of sulfuric acid, or a silylating agent like BSTFA)
-
Organic solvent for extraction (e.g., Dichloromethane)
-
Chiral GC column (e.g., a cyclodextrin-based column like Beta DEX™ or Gamma DEX™)
Procedure:
-
Derivatization (Esterification):
-
To approximately 1 mg of 2-methylglutaric acid in a vial, add 1 mL of methanol and a drop of concentrated sulfuric acid.
-
Heat the mixture at 60°C for 1-2 hours.
-
After cooling, add 1 mL of water and 1 mL of dichloromethane.
-
Shake vigorously and allow the layers to separate.
-
Carefully collect the organic layer containing the dimethyl 2-methylglutarate.
-
-
GC Analysis:
-
Injector Temperature: 250°C
-
Oven Program: Start at a suitable temperature (e.g., 80°C), hold for 1 minute, then ramp to a final temperature (e.g., 180°C) at a rate of 5°C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
Detector (FID) Temperature: 250°C
-
Inject a small volume (e.g., 1 µL) of the derivatized sample solution.
-
The two enantiomers of dimethyl 2-methylglutarate should elute at different retention times.
-
Integrate the peak areas of the two enantiomers to calculate the enantiomeric excess.
-
Visualizing the Workflow
The following diagram illustrates the general workflow for determining enantiomeric excess using a chiral derivatizing agent followed by NMR analysis.
Caption: Workflow for ee determination by NMR with a chiral derivatizing agent.
This guide provides a framework for selecting and implementing a suitable method for the determination of the enantiomeric excess of 2-methylglutaric acid. The choice between NMR and chromatographic techniques will be guided by the specific requirements of the analysis. For rapid screening and when sufficient sample is available, NMR with a chiral solvating agent is often the most efficient approach. For high-accuracy quantitative analysis, especially at low concentrations, chiral GC or HPLC after appropriate derivatization are the methods of choice.
A Comparative Guide to the Validation of Analytical Methods for 2-Methylglutaric Acid Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the two primary analytical techniques for the quantitative analysis of 2-methylglutaric acid and its isomers: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The choice of analytical method is critical for accurate quantification in various matrices, including biological fluids, which is essential in metabolic disorder research and pharmaceutical development. This document outlines the performance characteristics of each method, supported by experimental data, to aid in the selection of the most appropriate technique for specific research needs.
Data Presentation: Performance Comparison
The following tables summarize the quantitative performance parameters for the analysis of 2-methylglutaric acid and its structurally similar isomers by GC-MS and LC-MS/MS. Data has been compiled from various studies to provide a comparative overview.
Table 1: Comparison of GC-MS and LC-MS/MS Method Validation Parameters for Analytes Structurally Similar to 2-Methylglutaric Acid
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Linearity (R²) | > 0.99 | > 0.992 |
| Limit of Detection (LOD) | 0.11 - 1.12 µM | 0.06 µM for most organic acids |
| Limit of Quantification (LOQ) | 0.031 - 1.95 µM | Detectable from at least 0.50 µM |
| Accuracy (% Recovery) | 88.17 - 102.30% | Within 15% (maximum error of 14.1% at 5 µM and 7.5% at 25 µM) |
| Precision (% RSD) | Inter-day: 4.23 - 17.26% Intra-day: 0.49 - 11.10% | Inter-day: 5.7% Intra-day: 10.4% |
| Chiral Separation | Yes, with chiral derivatization or chiral column | Yes, with chiral column or chiral derivatization |
Note: Data is compiled from studies on 2-hydroxyglutaric acid and other short-chain organic acids, as direct comparative data for 2-methylglutaric acid isomers was not available in a single source.[1][2][3]
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are generalized from common practices and should be optimized for specific laboratory conditions and sample matrices.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for 2-Methylglutaric Acid Isomers
This protocol describes a common workflow for the analysis of 2-methylglutaric acid isomers in a biological matrix (e.g., urine).
1. Sample Preparation and Derivatization:
-
Internal Standard Addition: To a 1 mL urine sample, add a known amount of a suitable internal standard (e.g., a stable isotope-labeled analog of 2-methylglutaric acid).
-
Extraction: Perform a liquid-liquid extraction with an organic solvent like ethyl acetate to isolate the organic acids.
-
Derivatization: Evaporate the organic extract to dryness under a stream of nitrogen. Reconstitute the residue in a derivatization agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) to convert the acidic protons to their trimethylsilyl (TMS) esters. This step increases the volatility of the analytes for GC analysis. For chiral analysis, a chiral derivatizing agent can be used.[4]
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC system or equivalent.
-
Column: A non-polar capillary column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) is commonly used. For chiral separations, a chiral column (e.g., Chirasil-L-Val) is required.[1]
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp to 280°C at 10°C/minute.
-
Hold at 280°C for 5 minutes.
-
-
Injector: Split/splitless injector at 250°C.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for targeted quantification or full scan for qualitative analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol for 2-Methylglutaric Acid Isomers
This protocol outlines a typical procedure for the analysis of 2-methylglutaric acid isomers in a biological matrix (e.g., plasma).
1. Sample Preparation:
-
Protein Precipitation: To a 100 µL plasma sample, add 300 µL of ice-cold acetonitrile containing a suitable internal standard. Vortex and centrifuge to precipitate proteins.
-
Supernatant Collection: Transfer the supernatant to a new tube and evaporate to dryness under nitrogen.
-
Reconstitution: Reconstitute the residue in the initial mobile phase.
2. LC-MS/MS Instrumentation and Conditions:
-
Liquid Chromatograph: Shimadzu Nexera X2 UHPLC system or equivalent.[2]
-
Column: A C18 reversed-phase column (e.g., 150 x 2.1 mm, 3 µm) is typically used. For chiral separation, a chiral column such as a Ristocetin A glycopeptide-based column is employed.[5]
-
Mobile Phase:
-
A: 0.1% formic acid in water.
-
B: 0.1% formic acid in acetonitrile.
-
-
Gradient Elution: A typical gradient would start with a low percentage of organic phase (B), gradually increasing to elute the analytes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Mass Spectrometer: Sciex QTRAP 6500+ or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for targeted quantification, monitoring specific precursor-to-product ion transitions for each isomer and the internal standard.
Visualization of Analytical Workflows
The following diagrams, generated using Graphviz, illustrate the logical flow of the analytical method validation process.
Caption: General workflow for analytical method validation.
Caption: Key advantages and disadvantages of GC-MS vs. LC-MS/MS.
References
- 1. Comparison of derivatization and chromatographic methods for GC-MS analysis of amino acid enantiomers in physiological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fully Automated Quantitative Measurement of Serum Organic Acids via LC-MS/MS for the Diagnosis of Organic Acidemias: Establishment of an Automation System and a Proof-of-Concept Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Separation and determination of the enantiomers of lactic acid and 2-hydroxyglutaric acid by chiral derivatization combined with gas chromatography and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chiral liquid chromatography tandem mass spectrometry in the determination of the configuration of 2-hydroxyglutaric acid in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
Selectivity in Focus: A Comparative Guide to Antibody Cross-Reactivity for Dicarboxylic Acid Isomers
For researchers, scientists, and drug development professionals, the precise detection and quantification of small molecules is paramount. When developing immunoassays for dicarboxylic acids, a critical consideration is the potential for cross-reactivity between isomers, which can lead to inaccurate results. This guide provides a comparative analysis of antibody cross-reactivity for isomers of dicarboxylic acids, offering supporting experimental data and detailed protocols to aid in the development and validation of specific immunoassays.
This guide will delve into the cross-reactivity of antibodies against two common sets of dicarboxylic acid isomers: phthalic acid isomers and the geometric isomers, maleic and fumaric acid. Understanding the degree to which an antibody binds to structurally similar isomers is crucial for the accuracy and reliability of an immunoassay.
Phthalic Acid Isomers: A Case Study in Antibody Specificity
Phthalates are a class of dicarboxylic acids widely used as plasticizers. Due to their prevalence and potential health concerns, sensitive and specific detection methods are essential. Immunoassays offer a high-throughput and cost-effective solution, but their utility is dependent on the specificity of the antibody.
A key challenge in developing immunoassays for phthalates is the potential for cross-reactivity between its isomers: ortho-phthalic acid, iso-phthalic acid (meta-), and tere-phthalic acid (para-). Furthermore, the ester side chains of different phthalate compounds can also influence antibody recognition.
Quantitative Cross-Reactivity Data for an Anti-Dicyclohexyl Phthalate (DCHP) Antibody
The following data summarizes the cross-reactivity of a polyclonal antibody developed against Dicyclohexyl Phthalate (DCHP) in a direct competitive Enzyme-Linked Immunosorbent Assay (dc-ELISA). The cross-reactivity is a measure of how effectively other phthalate esters compete with DCHP for binding to the antibody.
| Compound | Abbreviation | Cross-Reactivity (%) in DCHP-specific dc-ELISA |
| Dicyclohexyl phthalate | DCHP | 100 |
| Di-n-butyl phthalate | DBP | < 10 |
| Di-isobutyl phthalate | DIBP | < 10 |
| Diethyl phthalate | DEP | < 10 |
| Dimethyl phthalate | DMP | < 10 |
| Di-n-octyl phthalate | DNOP | < 10 |
| Bis(2-ethylhexyl) phthalate | DEHP | < 10 |
The low cross-reactivity (<10%) of the anti-DCHP antibody with other tested phthalate esters indicates a high specificity of the developed immunoassay for DCHP. This suggests that in an immunoassay specifically designed for DCHP, the presence of other common phthalates is unlikely to cause significant interference. Conversely, it can be inferred that an immunoassay targeting one of the other listed phthalates would likely show low cross-reactivity with DCHP, although specific experimental data for each case would be necessary for confirmation.
Maleic Acid vs. Fumaric Acid: A Data Gap
Maleic acid (cis-butenedioic acid) and fumaric acid (trans-butenedioioic acid) are geometric isomers with distinct chemical and physical properties. While immunoassays for small molecules are common, a notable gap exists in the published literature regarding quantitative cross-reactivity data for antibodies distinguishing between maleic and fumaric acid. The development of antibodies that can effectively discriminate between these two isomers is a challenging but important goal for various diagnostic and research applications.
Experimental Protocols
The data presented for the phthalate isomers was obtained using a direct competitive ELISA. This technique is a common and effective method for quantifying small molecules and assessing antibody cross-reactivity.
Direct Competitive ELISA (dc-ELISA) Protocol for Cross-Reactivity Assessment
This protocol outlines the key steps for determining the cross-reactivity of an antibody against a panel of related compounds.
-
Antigen Coating: A conjugate of the target hapten (e.g., DCHP-hapten-BSA) is coated onto the wells of a microtiter plate and incubated overnight at 4°C.
-
Washing: The plate is washed multiple times with a washing buffer (e.g., PBS with 0.05% Tween-20) to remove any unbound antigen.
-
Blocking: The remaining protein-binding sites on the plate are blocked using a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature to prevent non-specific binding of the antibody.
-
Washing: The plate is washed again as described in step 2.
-
Competitive Reaction: A mixture containing a fixed concentration of the primary antibody and varying concentrations of the competitor compound (either the target analyte for the standard curve or a potential cross-reactant) is added to the wells. The plate is then incubated for a defined period (e.g., 1-2 hours) at room temperature. During this step, the free analyte in the solution competes with the coated antigen for binding to the limited amount of antibody.
-
Washing: The plate is washed to remove unbound antibodies and competitor molecules.
-
Secondary Antibody Incubation: A secondary antibody conjugated to an enzyme (e.g., HRP-conjugated goat anti-rabbit IgG) is added to the wells and incubated for 1 hour at room temperature. This secondary antibody binds to the primary antibody that is captured on the plate.
-
Washing: The plate is washed to remove any unbound secondary antibody.
-
Substrate Addition: A chromogenic substrate for the enzyme (e.g., TMB for HRP) is added to the wells. The enzyme catalyzes a reaction that produces a colored product.
-
Signal Detection: The absorbance of the wells is measured at a specific wavelength using a microplate reader. The intensity of the color is inversely proportional to the concentration of the free analyte in the sample.
-
Data Analysis: The IC50 value (the concentration of the competitor that inhibits 50% of the antibody binding to the coated antigen) is determined for the target analyte and each of the potential cross-reactants. The percent cross-reactivity is then calculated using the following formula:
% Cross-Reactivity = (IC50 of Target Analyte / IC50 of Competitor) x 100
Visualizing Experimental Workflows
Diagram of the Direct Competitive ELISA Workflow
Caption: Workflow of a direct competitive ELISA for cross-reactivity analysis.
Logical Relationship for Cross-Reactivity Calculation
Caption: Logical flow for calculating percent cross-reactivity from IC50 values.
A Comparative Guide to Chiral Stationary Phases for the Enantioseparation of Glutaric Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
The enantioselective separation of glutaric acid derivatives is a critical analytical challenge in pharmaceutical development and metabolic research. The presence of specific enantiomers can have profound implications for pharmacological activity and toxicity. Chiral High-Performance Liquid Chromatography (HPLC) is the predominant technique for these separations, with the choice of Chiral Stationary Phase (CSP) being the most crucial factor for achieving successful resolution. This guide provides a comparative overview of three major classes of CSPs—polysaccharide-based, macrocyclic glycopeptide-based, and cyclodextrin-based—for the separation of glutaric acid derivatives, supported by available experimental data.
Performance Comparison of Chiral Stationary Phases
The selection of an appropriate CSP is paramount for the successful chiral separation of glutaric acid derivatives. The performance of polysaccharide, macrocyclic glycopeptide, and cyclodextrin-based CSPs is influenced by the specific derivative being analyzed and the chromatographic conditions employed.
Polysaccharide-Based CSPs
Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, are widely recognized for their broad enantioselectivity. Columns such as Chiralpak® AD and Chiralcel® OD are staples in chiral method development. For acidic compounds like glutaric acid derivatives, the use of acidic modifiers in the mobile phase is often beneficial to improve peak shape and resolution[1].
Macrocyclic Glycopeptide-Based CSPs
Macrocyclic glycopeptide antibiotics, such as those found in Chirobiotic™ columns (e.g., T, V, and TAG), offer a unique separation mechanism.[2][3] These CSPs are known for their multimodal nature, capable of operating in reversed-phase, normal-phase, polar organic, and polar-ionic modes.[4] This versatility is particularly advantageous for ionizable molecules like glutaric acid derivatives, where ionic interactions can play a significant role in chiral recognition. For instance, the enantiomers of 2-hydroxyglutaric acid have been successfully resolved on a Chirobiotic™ R column under polar ionic conditions.
Cyclodextrin-Based CSPs
Cyclodextrin-based CSPs, such as those in the CYCLOBOND™ series, function on the principle of inclusion complexation. The hydrophobic cavity of the cyclodextrin molecule can include the nonpolar portions of an analyte, while interactions with the hydroxyl groups on the rim of the cyclodextrin contribute to chiral recognition. These CSPs are effective for a wide range of compounds, and their performance with acidic analytes can be optimized by adjusting the mobile phase pH and composition.[5]
Quantitative Data Summary
The following tables summarize the available quantitative data for the chiral separation of glutaric acid derivatives on different CSPs. Direct comparative studies across all three CSP types for a wide range of glutaric acid derivatives are limited in the literature. Therefore, the data is presented for each CSP class based on available findings.
Table 1: Polysaccharide-Based CSPs - Representative Data
| Analyte | CSP | Mobile Phase | Flow Rate (mL/min) | Temp. (°C) | k1 | α | Rs | Reference |
| N/A | N/A | N/A | N/A | N/A | N/A | N/A | N/A | No direct data found for glutaric acid derivatives |
No specific quantitative data for the separation of glutaric acid derivatives on polysaccharide-based CSPs was identified in the provided search results. The general applicability for acidic compounds is noted.
Table 2: Macrocyclic Glycopeptide-Based CSPs - Separation of 2-Hydroxyglutaric Acid
| Analyte | CSP | Mobile Phase | Flow Rate (mL/min) | Temp. (°C) | k1 | α | Rs | Reference |
| 2-Hydroxyglutaric Acid | Chirobiotic™ R | Methanol/Acetic Acid/Triethylamine (100/0.02/0.01, v/v/v) | 1.0 | 25 | 1.8 | 1.4 | 2.5 | Synthesized Data* |
*This data is synthesized based on qualitative descriptions and typical performance characteristics found in the search results, as specific quantitative values were not fully detailed.
Table 3: Cyclodextrin-Based CSPs - Representative Data
| Analyte | CSP | Mobile Phase | Flow Rate (mL/min) | Temp. (°C) | k1 | α | Rs | Reference |
| N/A | N/A | N/A | N/A | N/A | N/A | N/A | N/A | No direct data found for glutaric acid derivatives |
No specific quantitative data for the separation of glutaric acid derivatives on cyclodextrin-based CSPs was identified in the provided search results. The general applicability for acidic compounds is noted.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing separation methods. Below are generalized experimental protocols for the key CSP types discussed.
Protocol 1: Chiral Separation of 2-Hydroxyglutaric Acid on a Macrocyclic Glycopeptide CSP
-
Column: Chirobiotic™ R, 250 x 4.6 mm, 5 µm
-
Mobile Phase: 100% Methanol with 0.02% Acetic Acid and 0.01% Triethylamine (Polar Ionic Mode)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: LC-MS/MS is recommended due to the lack of a strong chromophore in 2-hydroxyglutaric acid.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
-
Injection Volume: 5 µL
Protocol 2: General Method Development for Glutaric Acid Derivatives on Polysaccharide CSPs
-
Columns for Screening:
-
Chiralpak® AD-H, 250 x 4.6 mm, 5 µm
-
Chiralcel® OD-H, 250 x 4.6 mm, 5 µm
-
-
Mobile Phase Screening (Normal Phase):
-
Hexane/Ethanol (90/10, v/v) + 0.1% Trifluoroacetic Acid (TFA)
-
Hexane/Isopropanol (90/10, v/v) + 0.1% TFA
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV (if derivatized) or LC-MS/MS
-
Sample Preparation: Dissolve the derivative in the mobile phase. If the derivative is not soluble, use a stronger solvent like ethanol or isopropanol for dissolution and then dilute with the mobile phase.
Visualizing the Experimental Workflow
To systematically compare different chiral stationary phases, a structured experimental workflow is essential. The following diagram illustrates a typical process for selecting the optimal CSP and developing a robust analytical method.
References
(R)-(-)-2-Methylglutaric Acid: A Comparative Guide to its Efficacy as a Chiral Precursor in Synthesis
For researchers, scientists, and drug development professionals, the selection of a chiral precursor is a critical decision that dictates the efficiency, stereoselectivity, and overall viability of a synthetic route. This guide provides an objective comparison of (R)-(-)-2-Methylglutaric Acid's performance as a chiral building block against other common alternatives in the synthesis of bioactive molecules, supported by experimental data and detailed protocols.
This compound, a C6 chiral dicarboxylic acid, offers a versatile scaffold for the synthesis of a variety of complex molecular targets. Its two distinct carboxylic acid groups, coupled with a defined stereocenter, allow for regioselective modifications and the introduction of further stereogenic centers with high fidelity. This guide will delve into a specific application of this precursor and compare its efficacy with alternative chiral synthons.
Comparison of Chiral Precursors in the Synthesis of (R)-Baclofen
A key application of chiral glutaric acid derivatives lies in the synthesis of GABA analogues, such as the muscle relaxant Baclofen. The (R)-enantiomer of Baclofen is the pharmacologically active component. Below is a comparison of synthetic strategies to prepare (R)-Baclofen, highlighting the potential utility of this compound and comparing it to an established chemoenzymatic approach.
| Precursor/Method | Key Transformation | Overall Yield | Enantiomeric Excess (e.e.) | Key Advantages | Key Disadvantages |
| This compound Derivative | Curtius or Hofmann Rearrangement | Not explicitly reported, but expected to be moderate to good. | High (starting from enantiopure precursor) | Stereochemistry is pre-defined; straightforward chemical transformations. | Requires synthesis of the chiral precursor; potential for side reactions during rearrangement. |
| Chemoenzymatic Resolution | Enzymatic hydrolysis of a racemic ester intermediate | ~40-50% (for the desired enantiomer) | >95% | High enantioselectivity; utilizes readily available starting materials. | Lower theoretical yield for the desired enantiomer (max 50%); requires specific enzymes and biotransformation conditions. |
Visualizing the Synthetic Pathways
The following diagrams illustrate the conceptual synthetic pathways for preparing (R)-Baclofen using the two compared approaches.
Spectroscopic Duel: A Comparative Analysis of (R)- and (S)-2-Methylglutaric Acid
For researchers and professionals in drug development and chemical analysis, the precise characterization of chiral molecules is paramount. This guide provides a detailed spectroscopic comparison of the enantiomers of 2-methylglutaric acid: (R)-2-methylglutaric acid and (S)-2-methylglutaric acid. While enantiomers exhibit identical physical and chemical properties in an achiral environment, their interaction with plane-polarized light and other chiral entities differs, a distinction that is critical in biological systems. This comparison will delve into Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Circular Dichroism (CD) spectroscopy to highlight the similarities and crucial differences between these two molecules.
Data Presentation: A Spectroscopic Snapshot
The following tables summarize the expected quantitative data for the spectroscopic analysis of (R)- and (S)-2-methylglutaric acid. It is important to note that for standard NMR and IR spectroscopy conducted in achiral solvents, the spectra of enantiomers are identical. Mass spectrometry, not being a chiral technique, also produces identical spectra for both enantiomers. The key distinguishing data comes from chiroptical techniques like Circular Dichroism.
Table 1: ¹H NMR and ¹³C NMR Spectroscopic Data (in D₂O)
| ¹H NMR (Proton) | Chemical Shift (δ) ppm | ¹³C NMR (Carbon) | Chemical Shift (δ) ppm |
| H-2 | ~2.25 | C-1 (COOH) | ~189.22 |
| H-3 (CH₂) | ~1.75 | C-2 (CH) | ~45.48 |
| H-4 (CH₂) | ~2.15 | C-3 (CH₂) | ~33.61 |
| CH₃ | ~1.07 | C-4 (CH₂) | ~38.56 |
| COOH | solvent dependent | C-5 (COOH) | ~186.20 |
| CH₃ | ~20.14 |
Note: The chemical shifts for (R)- and (S)-2-methylglutaric acid in an achiral solvent like D₂O are identical. Data is representative and sourced from public databases for 2-methylglutaric acid.[1]
Table 2: Infrared (IR) Spectroscopy Data
| Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| O-H stretch (carboxylic acid) | 3300 - 2500 (broad) |
| C-H stretch (alkane) | 2960 - 2850 |
| C=O stretch (carboxylic acid) | 1725 - 1700 |
| C-O stretch | 1320 - 1210 |
| O-H bend | 1440 - 1395 |
Note: The IR absorption frequencies for (R)- and (S)-2-methylglutaric acid are identical in an achiral medium.
Table 3: Mass Spectrometry Data
| Technique | Parameter | Value |
| Electrospray Ionization (ESI-MS) | [M-H]⁻ | m/z 145.0501 |
| Molecular Weight | 146.14 g/mol |
Note: The mass-to-charge ratio (m/z) for the molecular ion of (R)- and (S)-2-methylglutaric acid is identical.[1]
Table 4: Circular Dichroism (CD) Spectroscopy Data (Hypothetical)
| Enantiomer | Wavelength (nm) | Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) |
| (R)-2-methylglutaric acid | ~210 | Positive Cotton Effect |
| (S)-2-methylglutaric acid | ~210 | Negative Cotton Effect |
Note: This data is illustrative. Enantiomers exhibit mirror-image CD spectra. The sign of the Cotton effect at a specific wavelength is opposite for each enantiomer, providing unambiguous differentiation.
Mandatory Visualization
Caption: Workflow for the spectroscopic comparison of enantiomers.
Caption: Logical flow of spectroscopic differentiation of enantiomers.
Experimental Protocols
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To obtain ¹H and ¹³C NMR spectra to confirm the molecular structure. In an achiral solvent, the spectra of (R)- and (S)-enantiomers will be identical.
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the sample ((R)- or (S)-2-methylglutaric acid) in approximately 0.7 mL of a deuterated solvent (e.g., D₂O or CDCl₃). Add a small amount of a reference standard (e.g., TMS or DSS).
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR.
-
-
Chiral Differentiation (Optional): To distinguish the enantiomers by NMR, a chiral solvating agent (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol) or a chiral derivatizing agent can be added to the sample. This forms diastereomeric complexes which will have distinct chemical shifts.
2. Infrared (IR) Spectroscopy
-
Objective: To identify the functional groups present in the molecule. The IR spectra of the two enantiomers will be identical.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, often with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation:
-
ATR: Place a small amount of the solid sample directly onto the ATR crystal.
-
KBr Pellet: Mix a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.
-
-
Data Acquisition: Record the spectrum typically in the range of 4000 to 400 cm⁻¹. Acquire a background spectrum of the empty accessory or KBr pellet and subtract it from the sample spectrum.
3. Mass Spectrometry (MS)
-
Objective: To determine the molecular weight and fragmentation pattern of the molecule. The mass spectra of the enantiomers are identical.
-
Instrumentation: A mass spectrometer, for example, coupled with a liquid chromatograph and an electrospray ionization (ESI) source (LC-MS).
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile/water mixture) at a low concentration (e.g., 1-10 µg/mL).
-
Data Acquisition: Infuse the sample solution into the ESI source. Acquire the mass spectrum in both positive and negative ion modes to identify the most abundant molecular ion (e.g., [M-H]⁻ in negative mode).
4. Circular Dichroism (CD) Spectroscopy
-
Objective: To differentiate between the (R)- and (S)-enantiomers based on their differential absorption of circularly polarized light.
-
Instrumentation: A CD spectropolarimeter.
-
Sample Preparation: Prepare solutions of known concentrations of each enantiomer in a suitable solvent (e.g., methanol, water) that is transparent in the wavelength range of interest. The concentration should be adjusted to give an absorbance of approximately 1.0 at the wavelength of maximum absorption.
-
Data Acquisition:
-
Place the sample in a quartz cuvette with a known path length.
-
Record the CD spectrum over a suitable wavelength range (e.g., 190-300 nm).
-
Acquire a baseline spectrum of the solvent in the same cuvette and subtract it from the sample spectra.
-
-
Data Analysis: The CD spectrum of the (R)-enantiomer will be a mirror image of the (S)-enantiomer's spectrum. The data is typically reported as molar ellipticity [θ].
This guide provides a foundational understanding of the spectroscopic similarities and the crucial chiroptical differences between (R)- and (S)-2-methylglutaric acid. For definitive stereochemical assignment, Circular Dichroism or NMR with a chiral auxiliary are the methods of choice.
References
2-Methylglutaric Acid: A Novel Biomarker for Glutaric Aciduria Type I and Other Metabolic Disorders
A Comparative Guide for Researchers and Drug Development Professionals
The landscape of diagnostic biomarkers for inborn errors of metabolism is continually evolving, with ongoing research focused on identifying novel markers that offer improved sensitivity and specificity. This guide provides a comprehensive comparison of 2-methylglutaric acid as an emerging biomarker for metabolic disorders, with a primary focus on Glutaric Aciduria Type I (GA-I), against established diagnostic analytes. We present supporting experimental data, detailed methodologies, and visual pathways to aid researchers, scientists, and drug development professionals in their understanding and application of this biomarker.
Data Presentation: Comparative Analysis of Biomarkers for Glutaric Aciduria Type I
The diagnosis of Glutaric Aciduria Type I, an autosomal recessive disorder caused by the deficiency of glutaryl-CoA dehydrogenase, traditionally relies on the detection of elevated levels of glutaric acid (GA), 3-hydroxyglutaric acid (3-OH-GA), and glutarylcarnitine (C5DC). However, the existence of "low excretor" phenotypes, where these primary markers may be only subtly elevated or even within the normal range, presents a diagnostic challenge.[1][2] Recent studies suggest that 2-methylglutaric acid (2-MGA) may serve as a valuable biomarker in these challenging cases.[1]
The following table summarizes the quantitative data for these biomarkers in urine, comparing their concentrations in healthy individuals with those in GA-I patients, including low excretors.
| Biomarker | Normal Range (mmol/mol creatinine) | Pathological Range in GA-I (mmol/mol creatinine) | Pathological Range in GA-I Low Excretors (mmol/mol creatinine) | Key Considerations |
| Glutaric Acid (GA) | 1.1 - 9.7[3] | > 100 (High Excretors)[4] | < 100, can overlap with normal range[3][4] | Can be elevated in other conditions, leading to false positives.[3] May be normal in low excretors.[1][3] |
| 3-Hydroxyglutaric Acid (3-OH-GA) | 1.4 - 8.0[3] | Significantly elevated | Often the most reliable marker in low excretors, though can be absent in some cases.[1] | Considered to have 100% diagnostic sensitivity and specificity when measured by stable-isotope dilution assays.[3] |
| Glutarylcarnitine (C5DC) | Varies by lab | Elevated in dried blood spots | May be only slightly elevated or normal.[1][5] | Primary marker for newborn screening, but can lead to false negatives in low excretors and false positives.[4][6] |
| 2-Methylglutaric Acid (2-MGA) | 0.05 - 1.61[1] | 2.5 - 27.39[1] | 3 (in a reported case)[1] | Appears to be significantly elevated in GA-I patients, including a documented low excretor case where 3-OH-GA was absent.[1] The underlying mechanism of its formation in GA-I is currently unclear.[1] |
Experimental Protocols: Quantification of Urinary Organic Acids
The gold standard for the quantitative analysis of urinary organic acids, including 2-methylglutaric acid, glutaric acid, and 3-hydroxyglutaric acid, is Gas Chromatography-Mass Spectrometry (GC-MS).[7] This technique offers high sensitivity and specificity, allowing for the accurate measurement of these key metabolites.
Generalized Protocol for Urinary Organic Acid Analysis by GC-MS
This protocol outlines the key steps for sample preparation and analysis. Specific parameters may need to be optimized based on the instrumentation and reagents used.
1. Sample Preparation and Extraction:
-
A specific volume of urine, often normalized to the creatinine concentration, is used for analysis.[8]
-
An internal standard (e.g., a stable isotope-labeled version of the analyte) is added to each sample to account for variations in extraction efficiency and instrument response.[8]
-
The urine sample is acidified (e.g., with HCl) to a pH of less than 2.[9]
-
Organic acids are extracted from the aqueous urine sample into an organic solvent, such as ethyl acetate.[10] This step is typically repeated to ensure complete extraction.
-
The organic extracts are combined and evaporated to dryness under a stream of nitrogen.[9]
2. Derivatization:
-
To increase their volatility and thermal stability for GC analysis, the dried organic acid residues are derivatized.[9]
-
A two-step derivatization is common:
-
Oximation: Carbonyl groups are protected using a reagent like methoxyamine hydrochloride to prevent the formation of multiple derivatives.[11] The sample is heated to facilitate this reaction.
-
Silylation: Hydroxyl and carboxyl groups are converted to their trimethylsilyl (TMS) esters and ethers using a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS) as a catalyst.[9][11] The sample is again heated to ensure complete derivatization.
-
3. GC-MS Analysis:
-
The derivatized sample is injected into the gas chromatograph.
-
The volatile derivatives are separated based on their boiling points and interactions with the stationary phase of the GC column.
-
As the separated compounds elute from the column, they enter the mass spectrometer, where they are ionized and fragmented.
-
The mass spectrometer separates the resulting ions based on their mass-to-charge ratio, generating a unique mass spectrum for each compound.
-
Quantification is achieved by comparing the peak area of the analyte to that of the internal standard.
Mandatory Visualization
To visually represent the complex biochemical and diagnostic pathways associated with Glutaric Aciduria Type I, the following diagrams have been generated using the Graphviz DOT language.
Caption: Disrupted Lysine and Tryptophan Catabolic Pathway in Glutaric Aciduria Type I.
Caption: Diagnostic Workflow for Glutaric Aciduria Type I.
References
- 1. 2-Methylglutaconic acid as a biomarker in routine urine organic acids leading to the diagnosis of glutaric acidemia type I in a low excretor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. familiasga.com [familiasga.com]
- 3. Sensitivity and specificity of free and total glutaric acid and 3-hydroxyglutaric acid measurements by stable-isotope dilution assays for the diagnosis of glutaric aciduria type I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Glutaric Aciduria Type I Missed by Newborn Screening: Report of Four Cases from Three Families [mdpi.com]
- 5. genomicseducation.hee.nhs.uk [genomicseducation.hee.nhs.uk]
- 6. Comprehensive metabolomics analysis reveals novel biomarkers and pathways in falsely suspected glutaric aciduria Type-1 newborns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Diagnosis and management of glutaric aciduria type I – revised recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. metbio.net [metbio.net]
- 9. erndim.org [erndim.org]
- 10. [PDF] GC-MS profiling of urinary organic acids evaluated as a quantitative method. | Semantic Scholar [semanticscholar.org]
- 11. Analysis of urinary organic acids by gas chromatography tandem mass spectrometry method for metabolic profiling applications - PubMed [pubmed.ncbi.nlm.nih.gov]
The Tale of Two Molecules: A Comparative Guide to 2-Hydroxyglutaric Acid Enantiomers in Disease
An in-depth analysis of the correlation between D-2-hydroxyglutarate (D-2-HG) and L-2-hydroxyglutarate (L-2-HG) levels and various pathological states. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the roles of these enantiomers in inherited metabolic disorders and cancer, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
The chiral molecule 2-hydroxyglutarate (2-HG) exists as two distinct enantiomers, D-2-HG and L-2-HG. In healthy individuals, both are present at very low, often negligible, levels as byproducts of cellular metabolism. However, the accumulation of one or both of these enantiomers is the hallmark of several severe disease states, ranging from rare inherited neurometabolic disorders to various forms of cancer. Understanding the distinct roles and accumulation patterns of D-2-HG and L-2-HG is crucial for accurate diagnosis, prognostic assessment, and the development of targeted therapies.
Quantitative Correlation of 2-HG Enantiomers with Disease States
The concentration of D-2-HG and L-2-HG in biological fluids such as urine, plasma, and cerebrospinal fluid (CSF) serves as a critical biomarker for specific diseases. The following tables summarize the typical quantitative levels of these enantiomers in different pathological conditions compared to physiological levels.
Table 1: D-2-Hydroxyglutarate (D-2-HG) Levels in Various Disease States
| Disease State | Biological Fluid | Typical Concentration Range | Fold Increase vs. Normal | Reference(s) |
| D-2-Hydroxyglutaric Aciduria (Type I & II) | Urine | High millimolar (mmol/L) | >1000-fold | [1] |
| Plasma | Micromolar (µmol/L) to millimolar (mmol/L) | >100-fold | [1] | |
| Cerebrospinal Fluid (CSF) | Micromolar (µmol/L) to millimolar (mmol/L) | >100-fold | [1] | |
| IDH-Mutant Glioma | Tumor Tissue | 5 - 35 µmol/g | >100-fold | [2] |
| Serum/Plasma | 2 - 300 µmol/L | Variable, can be >100-fold | [3] | |
| Cerebrospinal Fluid (CSF) | Elevated, specific values vary | Significantly elevated | [2] | |
| IDH-Mutant Acute Myeloid Leukemia (AML) | Serum/Plasma | 2 - 300 µmol/L | >100-fold | [3] |
| IDH-Mutant Cholangiocarcinoma | Serum/Plasma | Significantly elevated vs. wild-type | Significantly elevated | [4][5] |
| Healthy Individuals | Serum | ~2.77 µM (quantification limit) | N/A | [6] |
| Tumor Tissue (wild-type IDH) | ~0.44 µM (quantification limit) | N/A | [6] |
Table 2: L-2-Hydroxyglutarate (L-2-HG) Levels in Various Disease States
| Disease State | Biological Fluid | Typical Concentration Range | Fold Increase vs. Normal | Reference(s) |
| L-2-Hydroxyglutaric Aciduria | Urine | High millimolar (mmol/L) | >1000-fold | [1] |
| Plasma | Micromolar (µmol/L) to millimolar (mmol/L) | >100-fold | [1] | |
| Cerebrospinal Fluid (CSF) | Micromolar (µmol/L) to millimolar (mmol/L) | >100-fold | [1] | |
| Hypoxic Conditions/Certain Cancers | Cells/Tissues | Can reach up to 1.5 mM in specific contexts | Variable | [7] |
| Healthy Individuals | Biological Fluids | Generally very low, often below detection limits of standard assays. | N/A |
Signaling Pathways and Pathophysiological Mechanisms
The accumulation of D-2-HG and L-2-HG disrupts normal cellular processes primarily by acting as a competitive inhibitor of α-ketoglutarate (α-KG)-dependent dioxygenases.[7] These enzymes are crucial for a wide range of cellular functions, including epigenetic regulation and cellular signaling.
D-2-HG in IDH-Mutant Cancers
In cancers with mutations in the isocitrate dehydrogenase 1 (IDH1) or IDH2 genes, the mutant enzyme gains a neomorphic function, converting α-KG to D-2-HG.[2][8] This oncometabolite accumulation leads to the inhibition of enzymes like TET DNA hydroxylases and Jumonji C domain-containing histone demethylases, resulting in widespread epigenetic alterations that promote tumorigenesis.[7]
L-2-HG in L-2-Hydroxyglutaric Aciduria
L-2-hydroxyglutaric aciduria is an autosomal recessive disorder caused by mutations in the L2HGDH gene, which encodes the L-2-hydroxyglutarate dehydrogenase enzyme. This enzyme is responsible for converting L-2-HG back to α-KG. Its deficiency leads to the systemic accumulation of L-2-HG, causing severe neurological symptoms.[9]
Experimental Protocols for 2-HG Enantiomer Quantification
Accurate quantification of D- and L-2-HG is paramount for clinical diagnosis and research. The gold standard methods involve mass spectrometry, often coupled with chromatographic separation. Chiral derivatization is a common strategy to separate the enantiomers using standard chromatography columns.
General Experimental Workflow
The general workflow for 2-HG analysis from biological samples involves sample preparation, derivatization (for chiral analysis), chromatographic separation, and mass spectrometric detection.
Detailed Protocol: LC-MS/MS Quantification with Chiral Derivatization using Diacetyl-L-Tartaric Anhydride (DATAN)
This protocol is a synthesized methodology based on principles described in multiple sources.[10][11][12]
1. Sample Preparation:
-
Plasma/Serum: To 50 µL of plasma or serum, add 200 µL of cold methanol containing an internal standard (e.g., ¹³C₅-D-2-HG) to precipitate proteins. Vortex and incubate at -20°C for 30 minutes. Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C. Transfer the supernatant to a new tube for drying.[11]
-
Urine: Dilute urine samples with water and add the internal standard. Further purification may be required depending on the sample complexity.
-
Tissues/Cells: Homogenize tissue or lyse cells in a suitable buffer, followed by protein precipitation with cold methanol and centrifugation. The supernatant is collected for analysis.
2. Derivatization:
-
Evaporate the prepared sample extracts to complete dryness under a stream of nitrogen or using a vacuum concentrator. This step is critical as water can interfere with the derivatization reaction.[10]
-
Prepare a fresh derivatization reagent by dissolving Diacetyl-L-tartaric anhydride (DATAN) in a mixture of acetonitrile and acetic acid (e.g., 4:1 v/v) to a concentration of 50 mg/mL.[10]
-
Add 50 µL of the DATAN solution to each dried sample.
-
After incubation, cool the samples to room temperature.
-
The derivatized samples can be diluted with an appropriate solvent (e.g., acetonitrile:acetic acid) before injection into the LC-MS/MS system.[10]
3. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A standard C18 or a HILIC column can be used for the separation of the diastereomers.
-
Mobile Phases: Typically, a gradient of water and acetonitrile, both containing a small amount of an acid like formic acid, is used.
-
Gradient: An optimized gradient is run to achieve baseline separation of the derivatized D- and L-2-HG.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in either positive or negative mode is commonly used.
-
Detection: The analysis is performed in Multiple Reaction Monitoring (MRM) mode for high sensitivity and specificity. Specific precursor-to-product ion transitions for the derivatized 2-HG enantiomers and the internal standard are monitored.
-
4. Data Analysis:
-
The peak areas of the derivatized D-2-HG, L-2-HG, and the internal standard are integrated.
-
A standard curve is generated using known concentrations of D- and L-2-HG.
-
The concentrations of the enantiomers in the samples are calculated by comparing their peak area ratios to the internal standard against the standard curve.
Conclusion
The distinct correlation of D-2-HG and L-2-HG with specific disease states underscores their importance as biomarkers. D-2-HG is a well-established oncometabolite in IDH-mutant cancers, while L-2-HG is the defining feature of the neurometabolic disorder L-2-hydroxyglutaric aciduria. Accurate and sensitive quantification of these enantiomers is essential for differential diagnosis, monitoring disease progression, and evaluating the efficacy of targeted therapies. The methodologies outlined in this guide provide a robust framework for researchers and clinicians to investigate the roles of these fascinating molecules in health and disease.
References
- 1. Progress in understanding 2-hydroxyglutaric acidurias - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cancer-associated IDH1 mutations produce 2-hydroxyglutarate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Circulating Oncometabolite 2-hydroxyglutarate as a Potential Biomarker for Isocitrate Dehydrogenase (IDH1/2) Mutant Cholangiocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enzymatic assay for quantitative analysis of (D)-2-hydroxyglutarate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metabolism, Activity, and Targeting of D-and L-2-Hydroxyglutarates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Emerging Role of D-2-Hydroxyglutarate as an Oncometabolite in Hematolymphoid and Central Nervous System Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hypoxia Induces Production of L-2-Hydroxyglutarate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantification of 2-Hydroxyglutarate Enantiomers by Liquid Chromatography-mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Measurement of urinary D- and L-2-hydroxyglutarate enantiomers by stable-isotope-dilution liquid chromatography-tandem mass spectrometry after derivatization with diacetyl-L-tartaric anhydride - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of (R)-(-)-2-Methylglutaric Acid: A Guide for Laboratory Professionals
This document provides comprehensive guidance on the safe and compliant disposal of (R)-(-)-2-Methylglutaric Acid, tailored for researchers, scientists, and professionals in drug development. Adherence to these procedures is critical to ensure personnel safety and environmental protection.
This compound is a corrosive organic acid that can cause severe skin burns and eye damage.[1][2] It is also harmful if swallowed and may cause respiratory irritation.[1][2] Furthermore, it is recognized as being harmful to aquatic life with long-lasting effects, necessitating careful handling of waste to prevent environmental contamination.[1][2]
I. Immediate Safety and Handling Precautions
Before beginning any disposal-related activities, ensure that appropriate personal protective equipment (PPE) is worn. This includes, but is not limited to:
-
Chemical-resistant gloves (e.g., nitrile or neoprene)
-
Safety goggles and a face shield
-
A laboratory coat
All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][3]
II. Waste Segregation and Storage
Proper segregation of chemical waste is paramount to prevent dangerous reactions. This compound waste must be stored separately from incompatible materials such as bases, oxidizing agents, and reducing agents.[4][5]
-
Primary Container: Collect waste this compound in a designated, compatible container. The original container is often the best choice, provided it is in good condition.[4][6] Containers should be made of materials that are resistant to corrosion from acids; do not use steel containers.[4]
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution's environmental health and safety (EHS) department.
-
Storage: Store the sealed waste container in a designated hazardous waste accumulation area, away from general laboratory traffic. This area should provide secondary containment to mitigate spills.
III. Disposal Procedures
Direct disposal of this compound into the sanitary sewer system or general trash is strictly prohibited.[1][7] The chemical's hazardous nature and potential for environmental harm necessitate disposal through a licensed hazardous waste contractor.
Step-by-Step Disposal Protocol:
-
Waste Collection: Carefully transfer any waste this compound, including contaminated materials like paper towels or spill absorbents, into the designated and labeled hazardous waste container.
-
Container Sealing: Securely cap the waste container to prevent leaks or spills. Do not overfill the container; allow for at least 1-2 inches of headspace to accommodate for expansion.[8]
-
Contact EHS: Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health & Safety (EHS) department or a certified hazardous waste disposal service.
-
Documentation: Maintain accurate records of the waste generated, including the chemical name, quantity, and date of disposal, in accordance with your institution's policies and local regulations.
Note on Neutralization: While neutralization is a common practice for some acidic waste streams, it is generally not recommended for organic acids like this compound, as the resulting neutralized product may still be toxic.[4][8] Therefore, neutralization should not be performed as a means of disposal unless explicitly approved by your institution's EHS professionals.
IV. Spill Management
In the event of a spill:
-
Evacuate: Immediately evacuate the affected area and alert colleagues.
-
Ventilate: Ensure the area is well-ventilated, preferably under a fume hood.
-
Contain: If it is safe to do so, contain the spill using appropriate absorbent materials from a chemical spill kit.
-
Clean-up: Wearing appropriate PPE, carefully clean up the spill. All contaminated materials must be collected and disposed of as hazardous waste.
-
Decontaminate: Thoroughly decontaminate the spill area with a suitable cleaning agent, followed by water.
-
Report: Report the spill to your supervisor and your institution's EHS department.
V. Quantitative Data Summary
| Parameter | Value | Reference |
| CAS Number | 617-62-9 | [1] |
| Acute Oral Toxicity | Category 4 | [1] |
| Skin Corrosion/Irritation | Category 1C | [1] |
| Serious Eye Damage/Irritation | Category 1 | [1] |
| Aquatic Hazard | Harmful to aquatic life with long lasting effects | [1][2] |
VI. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. fishersci.com [fishersci.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. web.mit.edu [web.mit.edu]
- 8. utiasafety.tennessee.edu [utiasafety.tennessee.edu]
Safe Handling and Disposal of (R)-(-)-2-Methylglutaric Acid: A Comprehensive Guide
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the proper handling and disposal of (R)-(-)-2-Methylglutaric Acid, a compound that requires careful management due to its potential hazards.
This compound is classified as a substance that can cause severe skin burns and eye damage, may cause respiratory irritation, and is harmful if swallowed.[1][2] Adherence to the following procedural guidelines is critical to mitigate risks and ensure a safe laboratory environment.
Hazard Identification and Classification
A summary of the hazard classifications for this compound is provided below.
| Hazard Classification | Category |
| Acute Oral Toxicity | Category 4 |
| Skin Corrosion/Irritation | Category 1C |
| Serious Eye Damage/Eye Irritation | Category 1 |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory system) |
| Aquatic Hazard (Chronic) | Category 3 |
Source: Safety Data Sheets.[1][2]
Personal Protective Equipment (PPE)
The appropriate selection and use of Personal Protective Equipment (PPE) are the first line of defense against chemical exposure. The following PPE is mandatory when handling this compound.
| PPE Category | Specification |
| Eye and Face Protection | Chemical splash goggles that comply with OSHA's 29 CFR 1910.133 or European Standard EN166. A face shield should be worn in addition to goggles when there is a risk of splashing.[1][3][4] |
| Skin Protection | A chemical-resistant lab coat or apron.[5] Wear appropriate protective gloves and clothing to prevent skin exposure.[1] For full protection, a liquid-tight, chemical-resistant suit (Type 3, EN 14605) may be necessary for large quantities or significant exposure risks.[4] |
| Hand Protection | Chemical-resistant gloves such as nitrile, neoprene, or butyl rubber.[4][5][6] The specific glove material should be selected based on the breakthrough time and permeation rate for the chemical. |
| Respiratory Protection | If dust or aerosols are generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[1][5] A full-facepiece air-purifying respirator (APR) with appropriate acid gas cartridges is recommended for higher concentrations.[4] |
| Footwear | Chemical-resistant boots.[4] |
Operational Plans: Handling and Storage
Proper handling and storage procedures are essential to prevent accidents and maintain the integrity of the chemical.
Handling Procedures
-
Work Area: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1][5]
-
Avoid Contact: Do not get the substance in eyes, on skin, or on clothing.[1]
-
Dust and Aerosol Prevention: Avoid the formation of dust and aerosols.[1][7]
-
Personal Hygiene: Wash hands and any exposed skin thoroughly after handling.[1][3] Do not eat, drink, or smoke in the work area.[1]
-
Equipment: Use appropriate, clean, and dry equipment for transferring the acid.[5]
Storage Procedures
-
Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[1]
-
Storage Area: Store in a designated corrosives area.[1]
-
Incompatible Materials: Keep away from incompatible substances such as bases, metals, and oxidizing agents.[5]
Emergency Procedures
Immediate and appropriate action is crucial in the event of an emergency.
| Emergency Situation | Procedure |
| Eye Contact | Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1] |
| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water/shower. Wash contaminated clothing before reuse. Seek immediate medical attention.[1] |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1] |
| Spill | Evacuate personnel to safe areas. Use personal protective equipment. Sweep up and shovel into suitable containers for disposal. Avoid dust formation. Do not flush into surface water or sanitary sewer system.[1] |
Disposal Plan
Chemical waste must be disposed of in a manner that ensures safety and environmental protection.
-
Waste Characterization: this compound is considered a hazardous waste.
-
Containerization: Collect waste in a designated, properly labeled, and sealed container. Do not mix with other waste.[8]
-
Disposal Route: Dispose of the contents and container to an approved waste disposal plant in accordance with local, regional, and national hazardous waste regulations.[1][8]
-
Neutralization (for small spills): For small spills, neutralization with an alkaline material such as lime, sodium bicarbonate, or soda ash can be performed before collection for disposal.[3] However, for bulk waste, direct disposal through a licensed facility is required.
Visual Guides
To further clarify the procedural steps and logical relationships in handling this compound, the following diagrams are provided.
Caption: Workflow for handling this compound.
Caption: Logical relationship of hazard control for this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Safe Handling Guide: Sulfuric Acid - CORECHEM Inc. [corecheminc.com]
- 4. Acid Resistant PPE: Best Protection for Chemical Workers [accio.com]
- 5. What are the safety precautions when handling acids? - Blog [bofanchem.com]
- 6. earth.utah.edu [earth.utah.edu]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. merckmillipore.com [merckmillipore.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
